molecular formula C11H12ClNO3 B556129 N-Chloroacetyl-D-phenylalanine CAS No. 137503-97-0

N-Chloroacetyl-D-phenylalanine

Cat. No.: B556129
CAS No.: 137503-97-0
M. Wt: 241.67 g/mol
InChI Key: FUHGSOAURCZWCC-SECBINFHSA-N
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Description

N-Chloroacetyl-D-phenylalanine is a high-purity biochemical reagent extensively used in cutting-edge research for the synthesis of macrocyclic peptides. Its core function is to serve as a key initiator molecule in advanced techniques like the Random Non-standard Peptide Integrated Discovery (RaPID) system . The N-terminal chloroacetyl group reacts with a downstream cysteine residue within a nascent peptide chain to form a stable thioether bridge, creating a constrained cyclic structure . This cyclization is crucial for developing peptides with enhanced binding affinity, selectivity, and proteolytic stability against therapeutic targets such as the TNFα cytokine and the PfMATE transporter . Furthermore, this compound is instrumental in genetic code reprogramming and expansion methodologies. It allows for the incorporation of non-canonical amino acids into polypeptides using reconstituted cell-free translation systems, enabling the creation of novel peptide libraries for drug discovery and protein engineering . Researchers value this compound for its role in generating peptides that can serve as both functional inhibitors of protein function and as cocrystallization ligands to facilitate structural biology studies . This product is provided as a white to almost white crystalline powder with a typical purity of >98.0% (HPLC) and a specific rotation of [α]20/D -49° (c=1, EtOH) . It has a melting point of 125-128°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGSOAURCZWCC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Chloroacetyl-D-phenylalanine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-D-phenylalanine is a derivative of the essential amino acid D-phenylalanine. It belongs to the class of N-acyl-D-amino acids and is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide chemistry and drug design. The presence of a reactive chloroacetyl group makes it a versatile tool for the site-specific modification of peptides and proteins, enabling the synthesis of complex biomolecules with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to N-Chloroacetyl-D-phenylalanine, along with its applications in bioconjugation.

Chemical Properties and Structure

N-Chloroacetyl-D-phenylalanine is a white to almost white crystalline powder. Its chemical structure consists of a D-phenylalanine core, where the amino group is acylated with a chloroacetyl group.

PropertyValueReference
Molecular Formula C₁₁H₁₂ClNO₃[1][2]
Molecular Weight 241.67 g/mol [1][2]
CAS Number 137503-97-0[3]
Appearance White to almost white powder/crystal[2][3]
Melting Point 125.0 to 128.0 °C[2][3]
Purity >98.0% (HPLC)[3]
Boiling Point Not readily available (likely decomposes)
Solubility Soluble in ethanol. Solubility in other common solvents is not extensively documented, but based on its structure, it is expected to have limited solubility in water and better solubility in polar organic solvents.[2]
Specific Rotation [α]20/D -48.0 to -50.0 deg (c=1, EtOH)[2][3]

Spectral Data:

While specific, high-resolution spectra for N-Chloroacetyl-D-phenylalanine are not widely published, the structure has been confirmed by NMR.[2] Spectroscopic data for the closely related racemic mixture, N-Chloroacetyl-DL-phenylalanine, are available and can provide expected characteristic peaks.[4]

  • Infrared (IR) Spectroscopy (Anticipated Peaks): Based on the structure and data from similar compounds, the IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, the C-Cl stretch, and aromatic C-H and C=C stretches from the phenyl group.[5][6]

  • Mass Spectrometry (Anticipated m/z): The expected monoisotopic mass is approximately 241.05 Da.[7] Electron ionization mass spectrometry of related compounds shows fragmentation patterns corresponding to the loss of the chloroacetyl group and other characteristic fragments of the phenylalanine backbone.[8]

Synthesis of N-Chloroacetyl-D-phenylalanine

The primary method for the synthesis of N-Chloroacetyl-D-phenylalanine is the N-acylation of D-phenylalanine with chloroacetyl chloride.[7] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Care must be taken to control the reaction conditions to avoid racemization.[7]

Experimental Protocol: N-acylation of D-phenylalanine (Generalized)

This protocol is a generalized procedure based on the synthesis of similar N-acylated amino acids.[9]

Materials:

  • D-phenylalanine

  • Chloroacetyl chloride

  • Ethyl acetate (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing anhydrous ethyl acetate, add D-phenylalanine.

  • With stirring, slowly add chloroacetyl chloride to the suspension.

  • Heat the reaction mixture to reflux and maintain for one hour under anhydrous conditions.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any unreacted D-phenylalanine.

  • Remove the excess chloroacetyl chloride and ethyl acetate from the filtrate by vacuum distillation using a rotary evaporator. This will yield a crude oil.

  • To the resulting oil, add diethyl ether to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The structure and purity of the N-Chloroacetyl-D-phenylalanine product should be confirmed by analytical methods such as NMR, IR, and elemental analysis.[9]

Application in Peptide and Protein Modification

The chloroacetyl group of N-Chloroacetyl-D-phenylalanine is a reactive electrophile that can readily undergo nucleophilic substitution with thiol groups, most notably the side chain of cysteine residues in peptides and proteins.[10] This reaction forms a stable thioether bond and is a cornerstone of bioconjugation chemistry.

Experimental Workflow: Site-Specific Peptide Modification

This workflow outlines the general steps for using N-Chloroacetyl-D-phenylalanine to modify a cysteine-containing peptide.

Peptide_Modification_Workflow cluster_synthesis Peptide Synthesis cluster_modification Modification Reaction cluster_purification Purification and Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis of Cysteine-Containing Peptide Dissolve_Peptide Dissolve Cysteine- Containing Peptide in Buffer Peptide_Synthesis->Dissolve_Peptide Dissolve_NCP Dissolve N-Chloroacetyl- D-phenylalanine in Buffer Reaction Mix and React (pH 7.5-8.5) Dissolve_NCP->Reaction Dissolve_Peptide->Reaction Purification Purify Modified Peptide (e.g., HPLC) Reaction->Purification Analysis Characterize Product (e.g., Mass Spectrometry) Purification->Analysis

Caption: Workflow for the site-specific modification of a cysteine-containing peptide.

Signaling Pathways and Logical Relationships

The reaction between the chloroacetyl group and a cysteine thiol is a bimolecular nucleophilic substitution (SN2) reaction. The thiol group of the cysteine residue acts as the nucleophile, attacking the carbon atom bearing the chlorine atom, which is the electrophilic center. This leads to the displacement of the chloride ion and the formation of a stable thioether linkage. This specific and efficient reaction is widely exploited for creating cyclic peptides, labeling proteins, and constructing antibody-drug conjugates.[11]

SN2_Mechanism Reactants N-Chloroacetyl-D-phenylalanine + Cysteine-containing Peptide Transition_State Transition State (Thiol attacks electrophilic carbon, C-Cl bond breaks) Reactants->Transition_State Nucleophilic Attack Products Thioether-linked Peptide + Cl⁻ Transition_State->Products Chloride Departure

Caption: SN2 mechanism of thioether bond formation.

Conclusion

N-Chloroacetyl-D-phenylalanine is a key reagent for researchers in chemistry and drug development. Its well-defined chemical properties and the specific reactivity of its chloroacetyl group provide a powerful tool for the precise engineering of peptides and proteins. The methodologies described in this guide offer a foundation for the synthesis and application of this versatile compound in creating novel therapeutics and research probes. As the demand for more sophisticated and targeted biomolecules grows, the importance of reagents like N-Chloroacetyl-D-phenylalanine in enabling innovative drug discovery and development will continue to increase.

References

N-Chloroacetyl-D-phenylalanine: A Versatile Tool in Biochemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Chloroacetyl-D-phenylalanine is a synthetic derivative of the non-proteinogenic amino acid D-phenylalanine. Its unique chemical structure, featuring a reactive chloroacetyl group, has positioned it as a valuable and versatile tool in the fields of biochemistry and drug development. This guide provides a comprehensive overview of the core applications of N-Chloroacetyl-D-phenylalanine, with a focus on its utility in peptide engineering and as a modulator of enzyme activity. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Core Applications in Biochemistry

The primary applications of N-Chloroacetyl-D-phenylalanine in biochemistry stem from the electrophilic nature of its chloroacetyl moiety. This functional group can readily react with nucleophilic residues in other molecules, making it an ideal tool for protein modification, peptide cyclization, and the development of enzyme inhibitors.

Synthesis of Macrocyclic Peptides

One of the most powerful applications of N-Chloroacetyl-D-phenylalanine is in the synthesis of macrocyclic peptides. The N-terminal chloroacetyl group can be introduced into a peptide chain and subsequently reacted with a downstream nucleophilic amino acid residue, typically cysteine, to form a stable thioether bond, thereby cyclizing the peptide. This strategy is widely employed to constrain the conformation of peptides, which can lead to enhanced biological activity, increased stability against proteolysis, and improved pharmacokinetic properties.

The general workflow for the synthesis of macrocyclic peptides using N-Chloroacetyl-D-phenylalanine involves solid-phase peptide synthesis (SPPS) of the linear peptide precursor, followed by N-terminal chloroacetylation and subsequent on-resin or in-solution cyclization.

Peptide_Cyclization_Workflow SPPS Solid-Phase Peptide Synthesis of Linear Precursor Chloroacetylation N-terminal Chloroacetylation SPPS->Chloroacetylation Cleavage Cleavage from Resin (Optional, for in-solution cyclization) Chloroacetylation->Cleavage Cyclization Intramolecular Cyclization (Thioether bond formation) Cleavage->Cyclization Purification Purification and Analysis Cyclization->Purification Macrocyclic_Peptide Final Macrocyclic Peptide Purification->Macrocyclic_Peptide

Caption: Workflow for Macrocyclic Peptide Synthesis.
Covalent Enzyme Inhibition

The reactive chloroacetyl group of N-Chloroacetyl-D-phenylalanine makes it an effective covalent inhibitor of certain enzymes, particularly those with a nucleophilic residue in their active site, such as cysteine or histidine. The D-configuration of the phenylalanine residue can confer resistance to degradation by proteases, enhancing its potential as a therapeutic agent.

While specific kinetic data for N-Chloroacetyl-D-phenylalanine is not extensively documented in publicly available literature, the mechanism of action can be inferred from studies on structurally similar compounds. For instance, N-chloroacetylated amino acid derivatives have been shown to act as mechanism-based inactivators of proteases like carboxypeptidase A. In this context, the chloroacetyl group serves as a "warhead" that covalently modifies a key catalytic residue, leading to irreversible inhibition of the enzyme.

The proposed mechanism involves the binding of the inhibitor to the enzyme's active site, followed by a nucleophilic attack from an active site residue (e.g., the thiol group of cysteine or the imidazole nitrogen of histidine) on the electrophilic carbon of the chloroacetyl group. This results in the formation of a stable covalent adduct and the displacement of the chlorine atom.

Covalent_Inhibition_Mechanism cluster_Enzyme Enzyme Active Site Enzyme_Nucleophile Enzyme Nucleophile (e.g., Cys-SH, His-N) EI_Complex Enzyme-Inhibitor Non-covalent Complex Inhibitor N-Chloroacetyl-D-phenylalanine Inhibitor->EI_Complex Binding Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive Enzyme) EI_Complex->Covalent_Adduct Nucleophilic Attack

The Genesis and Evolution of N-Chloroacetylated Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-chloroacetylated amino acids have emerged from the foundational principles of peptide chemistry to become indispensable tools in modern biochemical research and drug development. Initially explored as a simple and effective method for N-terminal protection in peptide synthesis, their unique reactivity has been harnessed for a diverse range of applications, including the synthesis of complex peptide architectures, targeted bioconjugation, and the discovery of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of N-chloroacetylated amino acids. We will detail key synthetic methodologies, present quantitative data from seminal studies, and illustrate the underlying chemical principles and workflows through structured diagrams.

A Historical Perspective: From Peptide Bonds to Precise Chemical Tools

The story of N-chloroacetylated amino acids is intrinsically linked to the broader history of peptide synthesis. The early 20th century saw pioneering work by chemists like Theodor Curtius and Emil Fischer, who laid the groundwork for forming peptide bonds, the fundamental linkages of proteins. Fischer's work, in particular, which included the synthesis of the dipeptide glycylglycine in 1901, is often considered the dawn of peptide chemistry.[1] These early methods, however, lacked the precision and control required for the synthesis of longer, more complex peptides.

A significant breakthrough came with the development of temporary N-protecting groups, which prevent unwanted side reactions at the amino terminus of an amino acid during peptide coupling. The introduction of the carbobenzoxy (Cbz) group in 1931 and the tert-butyloxycarbonyl (Boc) group in 1957 revolutionized the field, enabling the stepwise and controlled assembly of peptide chains.[1] It was within this context of a growing need for reliable and versatile protecting groups that N-chloroacetylation found its niche.

While a singular "discovery" of N-chloroacetylated amino acids is not prominently documented, their use can be traced back to the mid-20th century as a logical extension of acylation reactions in organic chemistry. The chloroacetyl group offered a simple, efficient, and cost-effective means of N-terminal protection.

A notable milestone in the application of this class of compounds was reported in a 1976 paper detailing the synthesis of N-chloroacetyl derivatives of amino acids for the purpose of conjugating polypeptides to thiol-containing compounds. This work highlighted the valuable reactivity of the chloroacetyl group, moving it beyond a mere protecting group to a functional handle for bioconjugation.

Further integration into mainstream peptide synthesis was marked by a 1987 report on the automated synthesis of N-chloroacetyl-derivatized peptides, showcasing their compatibility with the then-advancing technologies in peptide chemistry.

Synthesis of N-Chloroacetylated Amino Acids: Methodologies and Protocols

The synthesis of N-chloroacetylated amino acids is primarily achieved through the acylation of the amino group of an amino acid with a chloroacetylating agent. The most common and straightforward method involves the use of chloroacetyl chloride.

General Experimental Protocol for N-Chloroacetylation

The following protocol is a generalized procedure based on modern, efficient methods.

Objective: To synthesize an N-chloroacetylated amino acid.

Materials:

  • Amino acid

  • Chloroacetyl chloride

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Sodium bicarbonate or other suitable base (HCl scavenger)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the amino acid in the phosphate buffer.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride to the stirred solution. The pH of the reaction mixture should be maintained around neutral or slightly basic by the dropwise addition of a sodium bicarbonate solution.

  • Allow the reaction to proceed for a specified time (typically 20-60 minutes), monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the solution with dilute HCl to a pH of approximately 2.

  • Extract the N-chloroacetylated amino acid with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

This method has been shown to be highly efficient and chemoselective, particularly for the N-chloroacetylation of amino compounds in the presence of other reactive functional groups like hydroxyls.[2][3][4]

Key Applications in Research and Development

The utility of N-chloroacetylated amino acids extends far beyond their initial role as protecting groups. Their unique properties have been leveraged in a variety of innovative applications.

Peptide Cyclization

One of the most powerful applications of N-chloroacetylated amino acids is in the synthesis of cyclic peptides. By incorporating an N-terminal N-chloroacetylated amino acid and a downstream cysteine residue in a peptide sequence, a spontaneous intramolecular cyclization can occur. The nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbon of the chloroacetyl group, forming a stable thioether linkage and cyclizing the peptide.

This "head-to-side-chain" cyclization strategy is a cornerstone of the Random non-standard Peptides Integrated Discovery (RaPID) system, a powerful platform for the discovery of macrocyclic peptide inhibitors.[5]

G cluster_0 Linear Peptide Precursor cluster_1 Cyclization cluster_2 Cyclic Peptide N_term N-Chloroacetyl Amino Acid Peptide_Chain ...Peptide Backbone... N_term->Peptide_Chain Reaction Spontaneous Intramolecular Nucleophilic Attack Cys Cysteine Peptide_Chain->Cys Cys->N_term C_term ...Peptide Backbone... Cys->C_term Cyclic_Peptide Macrocyclic Peptide (Thioether Linkage)

Caption: Peptide cyclization via N-chloroacetyl group and cysteine.

Bioconjugation

The electrophilic nature of the chloroacetyl group makes it an excellent handle for conjugation to nucleophilic moieties, particularly thiols. This allows for the site-specific attachment of peptides to proteins, surfaces, or other molecules of interest. This has applications in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.

Synthesis of Unnatural Amino Acids and Peptidomimetics

N-chloroacetylated amino acids can serve as versatile starting materials for the synthesis of a wide array of unnatural amino acids and peptidomimetics. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This is crucial in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.

Quantitative Data Summary

The efficiency of N-chloroacetylation reactions is a key factor in their utility. The following table summarizes representative yields for the synthesis of various N-chloroacetylated compounds under optimized, metal-free conditions.

Starting CompoundProductReaction Time (min)Yield (%)
GlycineN-Chloroacetylglycine2095
L-AlanineN-Chloroacetyl-L-alanine2092
L-PhenylalanineN-Chloroacetyl-L-phenylalanine2094
L-ProlineN-Chloroacetyl-L-proline2090
AnilineN-Chloroacetylaniline2098
p-AminophenolN-Chloroacetyl-p-aminophenol1596

Data compiled from modern, efficient synthetic protocols.[2][3][6]

Experimental Workflow: RaPID Display with N-Chloroacetylated Initiator

The following diagram illustrates the workflow for the RaPID (Random non-standard Peptides Integrated Discovery) system, which heavily relies on N-chloroacetylated amino acids for the generation of vast macrocyclic peptide libraries.

G cluster_0 Library Generation cluster_1 In Vitro Translation & Cyclization cluster_2 Selection & Identification DNA_Library DNA Library (Randomized Sequences) Transcription In Vitro Transcription DNA_Library->Transcription mRNA_Library mRNA Library Transcription->mRNA_Library Ligation Ligation to Puromycin Linker mRNA_Library->Ligation mRNA_Linker mRNA-Linker Conjugates Ligation->mRNA_Linker Translation In Vitro Translation with N-Chloroacetyl-Aminoacyl-tRNA and Cysteine mRNA_Linker->Translation Cyclization Spontaneous Intramolecular Cyclization Translation->Cyclization mRNA_Display mRNA-Displayed Cyclic Peptide Library Cyclization->mRNA_Display Selection Affinity Selection against Target Protein mRNA_Display->Selection Bound_Complexes Target-Bound Complexes Selection->Bound_Complexes RT_PCR Reverse Transcription & PCR Bound_Complexes->RT_PCR Sequencing High-Throughput Sequencing RT_PCR->Sequencing Hit_ID Hit Identification Sequencing->Hit_ID

Caption: Workflow of the RaPID system for cyclic peptide discovery.

Conclusion and Future Outlook

From their origins as a simple N-protecting group, N-chloroacetylated amino acids have evolved into a cornerstone of modern peptide chemistry and chemical biology. Their unique reactivity, combined with their ease of synthesis and incorporation into peptides, has enabled significant advances in areas ranging from drug discovery to materials science. The continued development of novel bioconjugation strategies and the exploration of new applications in areas such as proteomics and diagnostics will undoubtedly ensure that N-chloroacetylated amino acids remain a vital tool for scientists and researchers for years to come. The ongoing refinement of synthetic methodologies, focusing on green chemistry principles, will further enhance their accessibility and impact.[2][3][4][6]

References

N-Chloroacetyl-D-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 137503-97-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Chloroacetyl-D-phenylalanine is a synthetic derivative of the naturally occurring amino acid D-phenylalanine. Its unique structure, featuring a reactive chloroacetyl group, makes it a valuable tool in various biochemical and pharmaceutical research applications. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols and data for laboratory use.

Physicochemical and Spectroscopic Data

N-Chloroacetyl-D-phenylalanine is a white to off-white crystalline powder.[1] While specific experimental data for some properties of the pure D-isomer are not widely published, the following tables summarize available and estimated data.

Table 1: Physicochemical Properties of N-Chloroacetyl-D-phenylalanine

PropertyValueSource/Notes
CAS Number 137503-97-0[2]
Molecular Formula C₁₁H₁₂ClNO₃[2]
Molecular Weight 241.67 g/mol [2]
Appearance White to Almost white powder to crystal[1]
Purity >98.0% (HPLC)[1]
Melting Point 125.0 to 128.0 °C[1]
Optical Rotation -48.0 to -50.0 deg (c=1, EtOH)[1]
LogP (Predicted) ~1.5 - 2.0Estimated based on similar structures.
pKa (Predicted) Carboxylic acid: ~3.5, Amide N-H: ~16Estimated based on similar structures.
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMF. Limited solubility in water.General observation for similar N-acylated amino acids.

Table 2: Spectroscopic Data for N-Chloroacetyl-DL-phenylalanine

Note: Data presented is for the racemic (DL) form. The spectra for the D-isomer are expected to be identical, except in chiral environments.

Spectrum TypeKey Peaks/ShiftsSource
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring, the α-proton, the β-protons, and the protons of the chloroacetyl group.[3]
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons.[3]
FTIR Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H stretching.[3]
Raman Vibrational modes corresponding to the molecular structure.[3]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[4]

Synthesis of N-Chloroacetyl-D-phenylalanine

The most common method for the synthesis of N-Chloroacetyl-D-phenylalanine is the N-acylation of D-phenylalanine with chloroacetyl chloride.[5] This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct. A generalized experimental protocol is provided below.

Experimental Protocol: N-acylation of D-phenylalanine

Materials:

  • D-phenylalanine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH) or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Distilled water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide at 0 °C with stirring.

  • Slowly add a solution of chloroacetyl chloride in an anhydrous organic solvent (e.g., DCM or THF) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with dilute HCl to a pH of approximately 2-3.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Chloroacetyl-D-phenylalanine.

G cluster_synthesis Synthesis of N-Chloroacetyl-D-phenylalanine d_phe D-Phenylalanine reaction N-acylation Reaction (0°C to RT) d_phe->reaction naoh NaOH (aq) naoh->reaction chloroacetyl_chloride Chloroacetyl Chloride in DCM chloroacetyl_chloride->reaction acidification Acidification (HCl) reaction->acidification extraction Extraction (Ethyl Acetate) acidification->extraction purification Purification (Recrystallization) extraction->purification product N-Chloroacetyl-D-phenylalanine purification->product

Caption: Workflow for the synthesis of N-Chloroacetyl-D-phenylalanine.

Applications in Research and Development

The chloroacetyl group of N-Chloroacetyl-D-phenylalanine serves as a reactive handle for various chemical modifications, making it a versatile building block in several research areas.

Solid-Phase Peptide Synthesis and Peptide Cyclization

N-Chloroacetyl-D-phenylalanine can be incorporated into peptides during solid-phase peptide synthesis (SPPS). The chloroacetyl group can then be used for site-specific modification or for the generation of cyclic peptides. Intramolecular cyclization can be achieved by reacting the chloroacetyl group with a nucleophilic side chain, such as the thiol group of a cysteine residue, to form a stable thioether linkage.[2]

Experimental Protocol: On-Resin Peptide Cyclization

Materials:

  • Peptide-resin containing an N-terminal N-Chloroacetyl-D-phenylalanine and a downstream cysteine residue.

  • N,N-Dimethylformamide (DMF)

  • Base (e.g., Diisopropylethylamine (DIEA))

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water)

  • Diethyl ether

Procedure:

  • Swell the peptide-resin in DMF.

  • Add a solution of DIEA in DMF to the resin to facilitate the intramolecular cyclization reaction.

  • Allow the reaction to proceed at room temperature with gentle agitation for several hours to overnight.

  • Wash the resin thoroughly with DMF and DCM.

  • Cleave the cyclic peptide from the resin using a standard cleavage cocktail.

  • Precipitate the crude cyclic peptide in cold diethyl ether, wash, and dry.

  • Purify the cyclic peptide by reverse-phase HPLC.

G cluster_cyclization On-Resin Peptide Cyclization resin Peptide-Resin (N-ClAc-D-Phe...Cys) swelling Swell in DMF resin->swelling cyclization Add DIEA in DMF (Intramolecular Cyclization) swelling->cyclization washing Wash (DMF, DCM) cyclization->washing cleavage Cleavage from Resin (TFA) washing->cleavage purification Purification (HPLC) cleavage->purification cyclic_peptide Cyclic Peptide purification->cyclic_peptide

Caption: Workflow for on-resin cyclization of a peptide.

Incorporation of Non-Canonical Amino Acids into Proteins

N-Chloroacetyl-D-phenylalanine is a valuable tool for the ribosomal incorporation of non-canonical amino acids into proteins.[2] This is typically achieved using a reconstituted in vitro translation system where a specific codon is reassigned to code for the unnatural amino acid. The N-chloroacetylated amino acid is first charged onto a tRNA molecule, which then participates in protein synthesis.

Experimental Workflow: In Vitro Protein Synthesis with N-Chloroacetyl-D-phenylalanine

The process involves several key steps:

  • Preparation of ncAA-tRNA: N-Chloroacetyl-D-phenylalanine is chemically or enzymatically ligated to a specific tRNA molecule.

  • In Vitro Translation: The ncAA-tRNA is added to a cell-free protein synthesis system containing all the necessary components for translation (ribosomes, enzymes, etc.), along with an mRNA template containing the codon reassigned for the unnatural amino acid.

  • Protein Expression and Purification: The resulting protein, now containing N-Chloroacetyl-D-phenylalanine at a specific site, is expressed and purified.

G cluster_incorporation Incorporation of N-Chloroacetyl-D-phenylalanine into Proteins ncAA N-Chloroacetyl-D-phenylalanine charging tRNA Charging (Ligation) ncAA->charging tRNA tRNA tRNA->charging ncAA_tRNA ncAA-tRNA charging->ncAA_tRNA translation Ribosomal Translation ncAA_tRNA->translation translation_system In Vitro Translation System (Ribosomes, mRNA, etc.) translation_system->translation protein Protein with ncAA translation->protein purification Purification protein->purification final_protein Purified Protein purification->final_protein

Caption: Workflow for incorporating N-Chloroacetyl-D-phenylalanine into proteins.

Potential Biological and Therapeutic Applications

While direct studies on the biological activity of N-Chloroacetyl-D-phenylalanine are limited, the unique properties of D-amino acids and their derivatives suggest several potential areas of investigation for drug development professionals.

  • Enzyme Inhibition: The reactive chloroacetyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.

  • Modulation of Peptide and Protein Aggregation: D-amino acids have been shown to interfere with the aggregation of L-amino acid-containing peptides and proteins, a process implicated in various diseases.[6]

  • Enhanced Peptide Stability: The incorporation of D-amino acids into peptides can increase their resistance to proteolytic degradation, thereby enhancing their pharmacokinetic properties.

Safety and Handling

N-Chloroacetyl-D-phenylalanine should be handled in a laboratory setting by trained professionals. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

N-Chloroacetyl-D-phenylalanine is a versatile and valuable research chemical with significant potential in peptide chemistry, protein engineering, and drug discovery. Its ability to be incorporated into peptides and proteins and to serve as a handle for chemical modification opens up numerous possibilities for creating novel molecular tools and therapeutic candidates. Further research into its direct biological activities is warranted to fully explore its potential in various scientific and pharmaceutical applications.

References

Stereospecific Properties of N-Chloroacetyl-D-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific properties of N-Chloroacetyl-D-phenylalanine, a key chiral intermediate in pharmaceutical synthesis and drug discovery. This document details the compound's physicochemical characteristics in comparison to its L-enantiomer and racemic mixture, outlines detailed experimental protocols for its synthesis and analysis, and explores its application in advanced biochemical workflows.

Physicochemical Properties: A Stereospecific Comparison

The stereochemistry of N-Chloroacetyl-phenylalanine significantly influences its physical properties. The D-enantiomer, N-Chloroacetyl-D-phenylalanine, exhibits distinct characteristics compared to its L-enantiomer and the racemic mixture. A summary of these key quantitative properties is presented in Table 1.

PropertyN-Chloroacetyl-D-phenylalanineN-Chloroacetyl-L-phenylalanineN-Chloroacetyl-DL-phenylalanine
Molecular Formula C₁₁H₁₂ClNO₃C₁₁H₁₂ClNO₃C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol 241.67 g/mol 241.67 g/mol
Melting Point 125.0 to 128.0 °C[1]171-173 °C (for N-Acetyl-L-phenylalanine)[2][3]125.0 to 128.0 °C
Specific Rotation [α] -48.0 to -50.0 deg (c=1, EtOH)[1](Not available)
Appearance White to Almost white powder to crystal[1]Solid[2]White to Light yellow to Light orange powder to crystal
Purity >98.0% (T)(HPLC)[1](Not specified)>97.0% (T)
CAS Number 137503-97-0721-65-37765-11-9[4]

Note: Data for N-Chloroacetyl-L-phenylalanine is limited in readily available sources. The melting point of the closely related N-Acetyl-L-phenylalanine is provided as a reference. The specific rotation of the L-enantiomer is expected to be equal in magnitude but opposite in sign to the D-enantiomer.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of N-Chloroacetyl-D-phenylalanine are crucial for its application in research and development.

Synthesis of N-Chloroacetyl-D-phenylalanine via Schotten-Baumann Reaction

The standard method for the N-acylation of amino acids is the Schotten-Baumann reaction. This procedure involves the reaction of the amino acid with an acyl chloride under basic conditions.

Materials:

  • D-phenylalanine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve D-phenylalanine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring.

  • Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.0 eq.) in dichloromethane (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred D-phenylalanine solution over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-Chloroacetyl-D-phenylalanine can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Chiral HPLC Analysis for Enantiomeric Purity

A robust High-Performance Liquid Chromatography (HPLC) method is essential for determining the enantiomeric purity of N-Chloroacetyl-D-phenylalanine. Macrocyclic glycopeptide-based chiral stationary phases are particularly effective for this separation.[6][7]

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chirobiotic T (Teicoplanin-based) column.[6][7]

  • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine.

  • N-acetyl-D/L-phenylalanine standard for method development.

Procedure:

  • Sample Preparation: Dissolve a known concentration of the N-Chloroacetyl-D-phenylalanine sample in the mobile phase.

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of methanol, acetic acid, and triethylamine in a specific ratio (e.g., 100:0.1:0.1 v/v/v). The exact composition may require optimization.

  • HPLC Analysis:

    • Equilibrate the Chirobiotic T column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis under isocratic conditions.

    • Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 260 nm).[6]

  • Data Analysis: Integrate the peak areas of the D- and L-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100.

Enzymatic Kinetic Resolution of N-Chloroacetyl-DL-phenylalanine

Enzymatic kinetic resolution is a highly selective method for separating enantiomers. This technique utilizes an enzyme that preferentially acts on one enantiomer of a racemic mixture. For N-acylated amino acids, penicillin G acylase (PGA) can be employed for the enantioselective hydrolysis of the L-enantiomer.[8]

Materials:

  • N-Chloroacetyl-DL-phenylalanine

  • Penicillin G Acylase (PGA)

  • Phosphate buffer

  • Sodium hydroxide (NaOH) for pH adjustment

  • Temperature-controlled reaction vessel

Procedure:

  • Reaction Setup: Dissolve N-Chloroacetyl-DL-phenylalanine in a phosphate buffer (e.g., 50 mL) in a temperature-controlled vessel (e.g., 37 °C).

  • pH Adjustment: Adjust the pH of the solution to the optimal range for PGA, typically between 7.5 and 8.0, using a 1 M NaOH solution.[8]

  • Enzyme Addition: Add Penicillin G Acylase to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the consumption of the L-enantiomer and the formation of L-phenylalanine using chiral HPLC.

  • Workup: Once the desired conversion is reached (typically around 50% to maximize the enantiomeric excess of the remaining D-enantiomer), stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat).

  • Separation: The unreacted N-Chloroacetyl-D-phenylalanine can be separated from the produced L-phenylalanine by extraction or chromatography.

Applications in Peptide Drug Discovery: Macrocyclization

N-Chloroacetyl-D-phenylalanine and other N-chloroacetylated D-amino acids are valuable tools in modern drug discovery, particularly in the synthesis of macrocyclic peptides. The chloroacetyl group acts as a reactive handle for intramolecular cyclization with a nucleophilic amino acid residue, typically cysteine, within the peptide chain.[9] This strategy is employed in powerful display technologies like the RaPID (Random non-standard Peptides Integrated Discovery) system to generate vast libraries of structurally diverse cyclic peptides for screening against therapeutic targets.[10]

Workflow for RaPID System with N-Chloroacetyl-D-phenylalanine

The RaPID system utilizes a reprogrammed in vitro translation system to incorporate non-canonical amino acids and facilitate spontaneous macrocyclization.

RaPID_Workflow tRNA Initiator tRNA (tRNAfMet) flexizyme Flexizyme tRNA->flexizyme d_phe N-Chloroacetyl-D-phenylalanine d_phe->flexizyme acylated_tRNA Acylated Initiator tRNA flexizyme->acylated_tRNA Catalyzes acylation ribosome Ribosome acylated_tRNA->ribosome mrna_library mRNA Library (encoding peptide with Cys) mrna_library->ribosome linear_peptide Linear Peptide-mRNA Fusion (N-terminal ClAc-D-Phe) ribosome->linear_peptide Translation cyclized_peptide Cyclic Peptide-mRNA Fusion linear_peptide->cyclized_peptide Intramolecular Thioether Formation selection Binding cyclized_peptide->selection target_protein Immobilized Target Protein target_protein->selection elution Elution & RT-PCR selection->elution enriched_dna Enriched DNA Pool elution->enriched_dna

Caption: Workflow of the RaPID system for generating macrocyclic peptides using N-Chloroacetyl-D-phenylalanine.

This workflow illustrates the key stages of the RaPID system, starting from the enzymatic acylation of an initiator tRNA with N-Chloroacetyl-D-phenylalanine, followed by in vitro translation to produce a linear peptide-mRNA fusion. The N-terminal chloroacetyl group then spontaneously reacts with a downstream cysteine residue to form a stable thioether linkage, resulting in a macrocyclic peptide. This library of cyclic peptides is then subjected to affinity selection against a target protein to identify high-affinity binders.

Conclusion

N-Chloroacetyl-D-phenylalanine is a valuable chiral building block with distinct stereospecific properties. Its unique reactivity and stereochemistry make it a critical component in the synthesis of complex molecules and in the generation of diverse peptide libraries for drug discovery. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists working with this important compound. Further research into the biological activities of peptides and other molecules incorporating N-Chloroacetyl-D-phenylalanine is a promising area for future drug development efforts.

References

The Stereochemical Advantage: A Technical Guide to the Role of D-Amino Acids in Peptide Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The landscape of therapeutic development is increasingly turning towards peptides, prized for their high specificity and low toxicity.[1] However, the clinical utility of native peptides, which are composed of L-amino acids, is often hampered by their rapid degradation by endogenous proteases, leading to poor bioavailability and short in vivo half-lives.[1][2] A powerful and widely adopted strategy to overcome this fundamental limitation is the incorporation of D-amino acids, the non-natural stereoisomers (enantiomers) of the canonical L-amino acids.[2][3] This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and quantitative impact of using D-amino acids in the design and development of next-generation peptide therapeutics.

Core Advantages of D-Amino Acid Incorporation

The strategic substitution of L-amino acids with their D-enantiomers confers several significant advantages that enhance the therapeutic profile of peptides.

1.1. Enhanced Proteolytic Stability

The primary and most significant benefit of incorporating D-amino acids is the profound increase in resistance to enzymatic degradation.[4][5] Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[2] The introduction of a D-amino acid alters the peptide backbone's spatial configuration, rendering it a poor substrate for these enzymes.[3][6] This enhanced stability directly translates to a longer circulatory half-life and improved bioavailability.[3][7]

Peptide AnalogBiological Matrix / EnzymeTime Point% Intact Peptide RemainingReference
L-Peptide (Hydrogelator)Proteinase K4 hours0%[8]
D-Amino Acid Modified Peptide Proteinase K24 hours15%[8]
Kn2-7 (L-enantiomer)25% Human Serum24 hours1.0%[6]
dKn2-7 (D-enantiomer) 25% Human Serum24 hours78.5%[6]
(L)-GLP1Proteinase K< 1 hour0%[9]
(D)-GLP1 Proteinase K6 hours~80%[9]
Pep05 (Cationic AMP)Human Plasma8 hours< 10%[10]
DP06 (All L-Lys/Arg -> D-aa) Human Plasma8 hours> 90%[10]
DP06 (All L-Lys/Arg -> D-aa) Human Plasma24 hours~60%[10]

1.2. Modulation of Biological Activity and Receptor Binding

Introducing a D-amino acid can alter the peptide's three-dimensional conformation, which can modulate its binding affinity and selectivity for its target receptor.[2][11] This can be leveraged to develop superagonists, selective antagonists, or peptides with novel functionalities.[2] A specialized application is the creation of "retro-inverso" peptides, where all L-amino acids are replaced by D-amino acids and the sequence is reversed.[7][12] This approach aims to maintain the spatial orientation of the side chains, potentially preserving binding affinity while gaining the proteolytic resistance of a D-peptide.[7] However, the impact on affinity can be complex and requires empirical validation, as alterations to the backbone can affect the precise geometry required for optimal receptor engagement.[8]

1.3. Reduced Immunogenicity

The immunogenicity of therapeutic peptides is a critical consideration in their development.[13] The immune response, particularly the CD4+ T-cell response, is often a key factor.[14] The incorporation of D-amino acids has been shown to mitigate immunogenicity.[4][14] This is attributed to the inability of D-peptides to be efficiently processed by antigen-presenting cells (APCs) and presented by MHC class II molecules, which are stereospecific for L-peptide fragments.[4][14] By avoiding this recognition step, D-amino acid-containing peptides are less likely to trigger a significant T-cell and subsequent B-cell antibody response.[4]

G cluster_advantages Therapeutic Advantages of D-Amino Acid Incorporation cluster_stability Mechanism cluster_bioactivity Mechanism cluster_immuno Mechanism cluster_outcomes Clinical Outcomes DAA D-Amino Acid Incorporation Stability Enhanced Proteolytic Stability DAA->Stability Bioactivity Modulated Biological Activity DAA->Bioactivity Immunogenicity Reduced Immunogenicity DAA->Immunogenicity Stab_Mech Resistance to Protease Cleavage Stability->Stab_Mech Bio_Mech Altered 3D Conformation & Receptor Binding Bioactivity->Bio_Mech Imm_Mech Poor MHC-II Presentation Immunogenicity->Imm_Mech HalfLife Increased In-Vivo Half-Life Stab_Mech->HalfLife Bioavailability Improved Bioavailability Stab_Mech->Bioavailability Safety Lower Risk of Anti-Drug Antibodies (ADAs) Imm_Mech->Safety

Figure 1: Logical flow of the advantages conferred by D-amino acid incorporation.

Experimental Protocols

2.1. Synthesis of D-Amino Acid-Containing Peptides via Fmoc SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides, including those containing D-amino acids.[15][16] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used due to its efficiency and use of milder cleavage conditions.[17]

Detailed Protocol:

  • Resin Selection and Preparation:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid).[17][18]

    • Place the resin in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least 30-60 minutes to allow reagents to access the reactive sites.[17]

  • First Amino Acid Coupling (Loading):

    • If using a pre-loaded resin, proceed to step 3.

    • For manual loading, activate the first Fmoc-protected D- or L-amino acid (3-5 equivalents) using a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF.[2][19]

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours. Monitor the reaction for completion (e.g., using a Kaiser test).[15]

    • Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.

  • Iterative Deprotection and Coupling Cycle:

    • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-20 minutes to remove the N-terminal Fmoc protecting group, exposing a free amine.[19] Wash the resin thoroughly with DMF.

    • Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-) (3-5 equivalents), a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.[17]

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.[17]

    • Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.

    • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[19]

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection.

    • Wash the peptide-resin with DCM and dry it under a vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) to the resin to cleave the peptide from the solid support and remove any side-chain protecting groups.[19] Agitate for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[17]

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verify its identity and purity via mass spectrometry.[17]

G start Start: Swell Resin in DMF deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple 2. Couple Activated Amino Acid (Fmoc-AA, HBTU, DIPEA in DMF) wash1->couple wash2 Wash (DMF) couple->wash2 check Last Amino Acid? wash2->check check->deprotect No cleave Final Cleavage from Resin (TFA Cocktail) check->cleave Yes purify Precipitate, Purify (RP-HPLC), and Analyze (MS) cleave->purify end End: Pure Peptide purify->end

Figure 2: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

2.2. Protease Stability Assay

This assay quantitatively evaluates the resistance of a peptide to enzymatic degradation in a controlled environment, such as in the presence of a specific protease or in a complex biological matrix like human serum.[2][20]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the L- and D-amino acid-containing peptides of known concentration in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

    • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) or use commercially available human serum.[2][5]

  • Incubation:

    • In a microcentrifuge tube at 37°C, mix the peptide solution with the protease solution or serum to achieve the desired final concentrations.[2]

    • Include a control sample where the peptide is incubated in buffer alone (no enzyme/serum) to account for non-enzymatic degradation.

  • Time-Course Sampling:

    • At predefined time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.[2][6]

  • Reaction Quenching / Sample Preparation:

    • Immediately stop the enzymatic reaction in the aliquot. This can be done by:

      • Adding a strong acid like TFA or perchloric acid.[20]

      • Adding an organic solvent like acetonitrile or ethanol to precipitate the enzymes/serum proteins.[6][20]

    • Centrifuge the quenched sample at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.[20]

  • Analysis:

    • Analyze the supernatant using RP-HPLC. The amount of intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.[2][20]

    • The percentage of intact peptide remaining at each time point is calculated relative to the t=0 time point.

    • Optionally, collected HPLC fractions can be analyzed by mass spectrometry (LC-MS) to identify cleavage sites and degradation products.[10][21]

  • Data Interpretation:

    • Plot the percentage of intact peptide versus time for both the L- and D-amino acid-containing peptides to compare their stability and calculate their respective half-lives (t½).[20]

G prep Prepare Peptide and Enzyme/Serum Solutions incubate Incubate Peptide + Enzyme/Serum at 37°C prep->incubate loop_start sample Withdraw Aliquot at Time Point (t = 0, x, y...) loop_start->sample Start Time Course quench Quench Reaction (e.g., add Acetonitrile) sample->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by RP-HPLC / LC-MS supernatant->analyze loop_end All Time Points Collected? analyze->loop_end loop_end->sample No plot Plot % Intact Peptide vs. Time Calculate Half-Life (t½) loop_end->plot Yes end End: Stability Profile plot->end

Figure 3: General workflow for an in-vitro peptide stability assay.

Conclusion

The incorporation of D-amino acids is a cornerstone of modern peptide therapeutic design.[2] It provides a robust and predictable method for overcoming the primary obstacle of proteolytic instability, thereby enhancing the pharmacokinetic profile of peptide drug candidates.[1][3] While the effects on receptor binding and biological activity must be carefully evaluated for each new peptide, the strategic use of D-amino acids, guided by detailed stability and functional assays, enables the rational design of more effective, durable, and less immunogenic peptide therapeutics.[2][14] As research continues, the sophisticated application of D-amino acid chemistry will further expand the therapeutic potential of this versatile class of molecules.[2]

References

An In-Depth Technical Guide to N-Chloroacetyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

N-Chloroacetyl-D-phenylalanine is a synthetic derivative of the non-proteinogenic amino acid D-phenylalanine. It serves as a crucial building block in peptide chemistry and drug discovery, primarily utilized for the synthesis of macrocyclic peptides. The incorporation of the N-terminal chloroacetyl group enables a spontaneous and efficient intramolecular cyclization with a downstream nucleophilic residue, typically cysteine, offering a robust method for creating structurally constrained peptides with potentially enhanced stability and bioactivity.

Core Molecular and Physical Properties

The fundamental properties of N-Chloroacetyl-D-phenylalanine are summarized below. This data is essential for its application in synthetic chemistry, including reaction stoichiometry calculations and quality control.

PropertyValue
Molecular Formula C₁₁H₁₂ClNO₃[1][2][]
Molecular Weight 241.67 g/mol [1][2][][4]
Appearance White to almost white crystalline powder[1]
Purity (HPLC) >98.0%[1]
Melting Point 125.0 to 128.0 °C[1]
Specific Rotation [α]20/D -48.0 to -50.0 deg (c=1, EtOH)
Storage Temperature Room temperature, recommended <15°C in a cool, dark place

Application in Macrocyclic Peptide Synthesis

The primary application of N-Chloroacetyl-D-phenylalanine is as an initiator amino acid in the synthesis of head-to-tail cyclized peptides. This technique is particularly powerful when combined with in vitro display technologies, such as the RaPID (Random non-standard Peptides Integrated Discovery) system, which leverages reprogrammed genetic codes to incorporate non-canonical amino acids.[5]

The N-terminal chloroacetyl group acts as an electrophile that spontaneously reacts with the thiol side chain of a downstream cysteine residue post-translationally.[6] This forms a stable thioether bond, effectively creating a macrocyclic peptide. The D-configuration of the phenylalanine can introduce additional conformational diversity into peptide libraries, expanding the structural space for drug discovery.[5]

Logical Workflow for Macrocyclic Peptide Generation

The following diagram illustrates the overall workflow from the initial building block to the final, cyclized product.

cluster_synthesis Synthesis Phase cluster_cyclization Reaction & Processing Phase cluster_analysis Finalization Phase start N-Chloroacetyl- D-phenylalanine synthesis Peptide Synthesis (e.g., mRNA Display, SPPS) start->synthesis linear Linear Peptide Precursor (N-term ClAc, internal Cys) synthesis->linear cyclization Spontaneous Intramolecular Thioether Formation linear->cyclization macrocycle Crude Macrocyclic Peptide cyclization->macrocycle purification Purification & Analysis (RP-HPLC, Mass Spectrometry) macrocycle->purification final_product Final Product: Pure Macrocyclic Peptide purification->final_product

Caption: Workflow for synthesizing macrocyclic peptides using N-Chloroacetyl-D-phenylalanine.

Experimental Protocols

Protocol 1: Synthesis of a Macrocyclic Peptide via Spontaneous Cyclization

This protocol outlines the general steps for producing a macrocyclic peptide using N-Chloroacetyl-D-phenylalanine as the initiator and a downstream cysteine for cyclization. This can be adapted for both biological synthesis systems and solid-phase peptide synthesis (SPPS).

Objective: To generate a head-to-tail cyclized peptide using an N-terminal chloroacetyl group.

Materials:

  • N-Chloroacetyl-D-phenylalanine

  • Reagents for peptide synthesis (e.g., Fmoc-protected amino acids, coupling reagents for SPPS; or components for an in vitro translation system)[7]

  • Downstream cysteine-containing peptide sequence

  • Purification system (e.g., RP-HPLC)

  • Analytical instruments (e.g., Mass Spectrometer)

Methodology:

  • Peptide Chain Assembly:

    • For SPPS: Synthesize the linear peptide on a suitable resin using standard Fmoc chemistry.[8] For the final coupling step at the N-terminus, use N-Chloroacetyl-D-phenylalanine.

    • For In Vitro Translation (e.g., mRNA Display): Prepare an initiator tRNA charged with N-Chloroacetyl-D-phenylalanine.[5] Use this in a cell-free translation system programmed with an mRNA template that codes for the desired peptide sequence, ensuring a cysteine residue is encoded downstream of the initiation site.[5][6]

  • Cyclization Reaction:

    • Following the synthesis of the full-length linear peptide precursor, the cyclization reaction occurs spontaneously.

    • For SPPS, after cleaving the peptide from the resin, dissolve the crude linear peptide in a suitable buffer (e.g., aqueous buffer at a slightly basic pH of 7.5-8.5) to facilitate the intramolecular reaction.

    • In translation systems, the cyclization happens in the reaction buffer post-translation.[6]

    • The reaction involves the nucleophilic attack of the cysteine's thiol group on the electrophilic chloroacetyl group, displacing the chloride ion and forming a stable thioether bond.

  • Reaction Monitoring and Quenching:

    • Monitor the progress of the cyclization reaction by taking aliquots over time and analyzing them via LC-MS to observe the conversion of the linear precursor to the cyclic product.

    • Once the reaction is complete, it can be quenched by acidifying the solution (e.g., with formic acid or TFA) if necessary.

  • Purification and Verification:

    • Purify the crude macrocyclic peptide from starting materials and by-products using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify that the molecular weight corresponds to the cyclized peptide.[8]

References

An In-depth Technical Guide on the Solubility and Stability of N-Chloroacetyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of N-Chloroacetyl-D-phenylalanine, a key intermediate in the synthesis of various biologically active compounds and peptidomimetics. The information presented herein is intended to support research and development activities by providing a foundational understanding of the physicochemical properties of this compound.

Core Physicochemical Properties

N-Chloroacetyl-D-phenylalanine is a synthetic derivative of the D-enantiomer of the essential amino acid phenylalanine. The introduction of the chloroacetyl group at the N-terminus provides a reactive handle for further chemical modifications, making it a valuable building block in medicinal chemistry.

Molecular Structure:

PropertyValueReference
Molecular Formula C₁₁H₁₂ClNO₃[][2]
Molecular Weight 241.67 g/mol [][2]
Appearance White to off-white solid/powder[3]
CAS Number 137503-97-0[][2]

Solubility Profile

Precise quantitative solubility data for N-Chloroacetyl-D-phenylalanine is not extensively available in the public domain. However, based on the solubility of the closely related compound, N-acetyl-L-phenylalanine, and qualitative observations, the following provides an estimated solubility profile. It is strongly recommended to experimentally determine the solubility for specific applications.

Estimated Solubility in Common Solvents
SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)~12 mg/mLBased on N-acetyl-L-phenylalanine data.[4]
Dimethylformamide (DMF)~16 mg/mLBased on N-acetyl-L-phenylalanine data.[4]
MethanolSoluble ("almost transparency")Qualitative data for N-Chloroacetyl-DL-phenylalanine.
EthanolSlightly solubleBased on N-acetyl-L-phenylalanine data.[4]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.25 mg/mLBased on N-acetyl-L-phenylalanine data.[4]
AcetoneSolubleBased on data for N-acetyl-D-phenylalanine.[3]
WaterSparingly solubleInferred from the hydrophobic nature of the phenyl ring and the low solubility of N-acetyl-L-phenylalanine in PBS.[4]

Stability Characteristics

The stability of N-Chloroacetyl-D-phenylalanine is a critical parameter for its storage, handling, and application in synthetic protocols. The primary degradation pathways are likely to be hydrolysis of the chloroacetyl group and the amide bond.

pH Stability

The stability of N-Chloroacetyl-D-phenylalanine is expected to be pH-dependent. The N-chloroacetyl group is susceptible to hydrolysis, a reaction that is often catalyzed by basic conditions. The amide bond can also undergo hydrolysis under strongly acidic or basic conditions, although this typically requires more forcing conditions.[5]

Expected Stability Profile:

  • Acidic pH (pH < 4): Relatively stable, with a low rate of amide bond hydrolysis.

  • Neutral pH (pH 6-8): Moderate stability. The rate of hydrolysis of the chloroacetyl group may become more significant.

  • Basic pH (pH > 8): Likely to be unstable due to the base-catalyzed hydrolysis of the chloroacetyl group.

Thermal Stability

The thermal stability of N-Chloroacetyl-D-phenylalanine has not been extensively reported. However, studies on phenylalanine indicate that thermal decomposition involves decarboxylation and deamination at elevated temperatures.[6][7] It is recommended to store the compound in a cool and dark place.

Photostability

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of N-Chloroacetyl-D-phenylalanine. These protocols can be adapted based on specific laboratory equipment and analytical capabilities.

Protocol for Solubility Determination (Gravimetric Method)

This method provides a quantitative measure of the solubility of the compound in a specific solvent.

Materials:

  • N-Chloroacetyl-D-phenylalanine

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Pipettes

  • Drying oven or lyophilizer

Procedure:

  • Add an excess amount of N-Chloroacetyl-D-phenylalanine to a known volume of the selected solvent in a vial.

  • Tightly cap the vial and vigorously vortex the mixture for 2 minutes.

  • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

  • Evaporate the solvent from the supernatant under a stream of nitrogen, in a drying oven, or by lyophilization.

  • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculate the solubility in mg/mL or g/L.

Protocol for Stability Assessment (HPLC-Based)

This protocol outlines a general approach for assessing the stability of N-Chloroacetyl-D-phenylalanine under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • N-Chloroacetyl-D-phenylalanine

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostatically controlled chambers (for thermal stability)

  • Photostability chamber

Procedure:

1. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of N-Chloroacetyl-D-phenylalanine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
  • For pH stability studies, dilute the stock solution with the respective pH buffers to a final concentration suitable for HPLC analysis.
  • For thermal and photostability studies, use the stock solution or a dilution in a non-reactive solvent.

2. Stress Conditions:

  • pH Stability: Incubate the sample solutions at different pH values at a constant temperature (e.g., 40 °C).
  • Thermal Stability: Expose the sample (solid or in solution) to elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
  • Photostability: Expose the sample (solid or in solution) to a controlled light source as per ICH Q1B guidelines. Protect control samples from light.

3. HPLC Analysis:

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from the stressed samples.
  • Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid).
  • Monitor the chromatograms at a suitable wavelength (e.g., 214 nm or 254 nm).

4. Data Analysis:

  • Quantify the peak area of the intact N-Chloroacetyl-D-phenylalanine at each time point.
  • Calculate the percentage of the compound remaining over time.
  • Identify and quantify any degradation products that appear.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of N-Chloroacetyl-D-phenylalanine.

experimental_workflow General Experimental Workflow for N-Chloroacetyl-D-phenylalanine cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start D-Phenylalanine reaction N-Acylation Reaction (Aqueous or Biphasic System) start->reaction reagents Chloroacetyl Chloride Base (e.g., NaOH) reagents->reaction crude Crude N-Chloroacetyl-D-phenylalanine reaction->crude crystallization Recrystallization (e.g., from Ethanol/Water) crude->crystallization filtration Filtration and Drying crystallization->filtration pure Pure N-Chloroacetyl-D-phenylalanine filtration->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry (e.g., ESI-MS) pure->ms hplc HPLC Analysis (Purity Assessment) pure->hplc final_product Characterized Product

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides an overview of the known and estimated solubility and stability properties of N-Chloroacetyl-D-phenylalanine. While specific quantitative data is limited, the provided information on related compounds and general principles, along with detailed experimental protocols, offers a solid foundation for researchers and drug development professionals. It is imperative to perform experimental validation of these properties for any specific application to ensure the quality and reliability of research and development outcomes. The use of unnatural amino acids like N-Chloroacetyl-D-phenylalanine continues to be a valuable strategy in medicinal chemistry for enhancing the stability and modifying the properties of peptide-based drug candidates.[8]

References

Spectroscopic and Structural Elucidation of N-Chloroacetyl-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-D-phenylalanine is a derivatized amino acid of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates the D-enantiomer of phenylalanine, which can confer unique pharmacological properties, including enhanced metabolic stability and altered receptor binding affinities compared to its L-counterpart. The addition of the chloroacetyl group provides a reactive handle for further chemical modification, making it a valuable building block in the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules.

This technical guide provides a comprehensive overview of the spectroscopic data for N-Chloroacetyl-D-phenylalanine, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical and synthetic endeavors.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, measured spectroscopic data for N-Chloroacetyl-D-phenylalanine, the following tables present predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. These tables provide a reliable reference for the identification and characterization of the title compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20 - 7.40m5HAromatic (C₆H₅)
~6.50d1HAmide (NH)
~4.85q1Hα-CH
~4.10s2HCl-CH₂
~3.20dd1Hβ-CH₂ (diastereotopic)
~3.10dd1Hβ-CH₂ (diastereotopic)
~10.0 - 12.0br s1HCarboxylic Acid (COOH)
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~173.5Carboxylic Acid (C=O)
~166.0Amide (C=O)
~135.0Aromatic (C-ipso)
~129.5Aromatic (CH)
~128.8Aromatic (CH)
~127.5Aromatic (CH)
~53.0α-C
~42.5Cl-CH₂
~37.0β-C
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (Carboxylic Acid)
~3280MediumN-H stretch (Amide)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1710StrongC=O stretch (Carboxylic Acid)
~1660StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~1450, 1495MediumAromatic C=C stretch
~750, 700StrongAromatic C-H bend (out-of-plane)
~680MediumC-Cl stretch
Mass Spectrometry (MS) Data (Predicted)
m/zIon
241.05[M]⁺ (for ³⁵Cl), Molecular Ion
243.05[M+2]⁺ (for ³⁷Cl), Isotopic Peak
165.08[M - C₂H₂ClO]⁺
120.08[C₈H₁₀N]⁺, Phenylalanine immonium ion
91.05[C₇H₇]⁺, Tropylium ion

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of N-Chloroacetyl-D-phenylalanine into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate until the sample is fully dissolved.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32, depending on sample concentration.

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual solvent peak of CDCl₃ to 7.26 ppm.

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1.5 s

  • Spectral Width: -10 to 200 ppm

  • Processing: Apply a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Place a small amount (1-2 mg) of the solid N-Chloroacetyl-D-phenylalanine sample directly onto the center of the ATR crystal.

  • Lower the pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond ATR accessory.

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Processing: The software will automatically perform a background subtraction.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of N-Chloroacetyl-D-phenylalanine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

2. Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

  • Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: 50 - 500 m/z

  • Resolution: > 60,000

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 10 (arbitrary units)

  • Auxiliary Gas Flow Rate: 2 (arbitrary units)

  • Capillary Temperature: 275 °C

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak [M]⁺ and its isotopic pattern, as well as characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of N-Chloroacetyl-D-phenylalanine.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of N-Chloroacetyl-D-phenylalanine Purification Purification (e.g., Crystallization) Synthesis->Purification Characterization Purity & Identity Check (e.g., TLC, Melting Point) Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR IR Spectroscopy (FTIR-ATR) Characterization->IR MS Mass Spectrometry (HRMS-ESI) Characterization->MS NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum: Molecular Weight, Elemental Composition, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of N-Chloroacetyl-D-phenylalanine NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Chloroacetyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Chloroacetyl-D-phenylalanine is a valuable chiral building block in synthetic organic chemistry and plays a significant role in drug development. The presence of the chloroacetyl group provides a reactive handle for nucleophilic substitution, making it a key intermediate in the synthesis of more complex molecules, particularly in the construction of peptide and peptidomimetic libraries. D-amino acids and their derivatives are of particular interest in medicinal chemistry as they can confer resistance to enzymatic degradation, potentially leading to therapeutics with improved pharmacokinetic profiles. These application notes provide a detailed protocol for the synthesis of N-Chloroacetyl-D-phenylalanine from D-phenylalanine and highlight its applications in drug discovery.

Applications in Drug Development

N-chloroacetylated amino acids, including N-Chloroacetyl-D-phenylalanine, are instrumental in the development of novel therapeutics. A primary application lies in the synthesis of macrocyclic peptides. The chloroacetyl group can react with a nucleophilic side chain, such as the thiol group of a cysteine residue, to form a stable thioether linkage, thereby cyclizing the peptide. This strategy is employed in mRNA display technologies, like the RaPID (Random non-standard Peptides Integrated Discovery) system, to generate vast libraries of macrocyclic peptides for screening against various drug targets.[1] The incorporation of D-amino acids, such as N-Chloroacetyl-D-phenylalanine, can enhance the structural diversity and proteolytic stability of these peptides, increasing their potential as drug candidates.[1]

Experimental Workflow

The synthesis of N-Chloroacetyl-D-phenylalanine from D-phenylalanine is a straightforward N-acylation reaction. The general workflow involves the reaction of D-phenylalanine with chloroacetyl chloride, followed by workup and purification of the final product.

Synthesis_Workflow D_Phe D-Phenylalanine Reaction Reaction Mixture D_Phe->Reaction Chloroacetyl_Cl Chloroacetyl Chloride Chloroacetyl_Cl->Reaction Solvent Ethyl Acetate (Solvent) Solvent->Reaction Reflux Reflux (1 hour) Reaction->Reflux Filtration Filtration Reflux->Filtration Unreacted_Phe Unreacted D-Phenylalanine (Solid) Filtration->Unreacted_Phe Filtrate Filtrate Filtration->Filtrate Distillation Vacuum Distillation Filtrate->Distillation Crude_Product Crude Product (Oil) Distillation->Crude_Product Crystallization Crystallization (Diethyl Ether) Crude_Product->Crystallization Final_Product N-Chloroacetyl-D-phenylalanine (Crystals) Crystallization->Final_Product

Caption: Experimental workflow for the synthesis of N-Chloroacetyl-D-phenylalanine.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of N-Chloroacetyl-D-phenylalanine.

ParameterValueReference/Source
Reactants
D-Phenylalanine1 equivalent[2]
Chloroacetyl Chloride~1.2 equivalents[2]
Reaction Conditions
SolventEthyl Acetate[2]
TemperatureReflux[2]
Reaction Time1 hour[2]
Product Characterization
Molecular FormulaC₁₁H₁₂ClNO₃[3]
Molecular Weight241.67 g/mol [3]
AppearanceWhite to almost white powder/crystal[3]
Melting Point125.0 - 128.0 °C[3]
Purity (HPLC)>98.0%[3]
Specific Rotation [α]²⁰/D-48.0 to -50.0 deg (c=1, EtOH)[3]
Yield
Reported Yield (DL-form)87%[2]

Detailed Experimental Protocol

This protocol is adapted from the synthesis of N-Chloroacetyl-DL-phenylalanine and is expected to yield the D-enantiomer with high purity.[2]

Materials:

  • D-Phenylalanine

  • Chloroacetyl chloride

  • Ethyl acetate (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add D-phenylalanine (e.g., 10 g, 0.06 mol).

  • Solvent Addition: Add anhydrous ethyl acetate (125 mL) to the flask.

  • Reagent Addition: While stirring, add chloroacetyl chloride (e.g., 7.5 mL, ~0.094 mol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1 hour with continuous stirring.

  • Workup - Filtration: After cooling the reaction mixture to room temperature, filter the suspension to remove any unreacted D-phenylalanine.

  • Workup - Distillation: Transfer the filtrate to a round-bottom flask and remove the excess chloroacetyl chloride and ethyl acetate by vacuum distillation using a rotary evaporator. This will yield a yellow oil.

  • Purification - Crystallization: To the resulting oil, add diethyl ether (e.g., 25 mL) and induce crystallization. This may require scratching the flask or placing it in a cold bath.

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization:

The identity and purity of the synthesized N-Chloroacetyl-D-phenylalanine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value.[3]

  • Polarimetry: The specific rotation should be measured to confirm the enantiomeric purity of the D-isomer.[3]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Ethyl acetate and diethyl ether are flammable; avoid open flames and sparks.

  • Follow standard laboratory safety procedures.

References

Protocol for N-terminal Capping with Chloroacetyl Chloride: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal capping of peptides and proteins with a chloroacetyl group is a robust and versatile bioconjugation strategy. This method introduces a reactive electrophilic handle at the N-terminus, enabling site-specific modification for various applications in chemical biology and drug development. The chloroacetyl group readily and specifically reacts with nucleophiles, most notably the thiol group of cysteine residues, to form a stable thioether bond under physiological conditions.[1][2] This targeted reactivity is instrumental in the synthesis of cyclic peptides, antibody-drug conjugates (ADCs), covalent inhibitors, and for activity-based protein profiling.[1][2]

This document provides detailed protocols for the N-terminal chloroacetylation of peptides, both on solid support and in solution, along with key quantitative data and visual workflows to guide researchers in applying this valuable technique.

Principle of the Reaction

The fundamental reaction involves the acylation of the primary amine at the N-terminus of a peptide or protein with chloroacetyl chloride. To achieve selectivity for the N-terminal α-amine over the ε-amine of lysine side chains, the reaction is typically performed under controlled pH or with specific reagents that favor the more nucleophilic N-terminal amine. The reaction is facilitated by a non-nucleophilic base, which neutralizes the hydrochloric acid byproduct.

Key Applications

  • Cyclic Peptide Synthesis: Introduction of an N-terminal chloroacetyl group allows for intramolecular cyclization with a downstream cysteine residue to form a stable thioether linkage.[3]

  • Bioconjugation: The chloroacetyl group serves as a versatile handle for conjugating peptides and proteins to other molecules, such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs.[2]

  • Covalent Inhibitors: Peptides modified with a chloroacetyl group can act as targeted covalent inhibitors by forming a permanent bond with a cysteine residue in the active site of a target protein.[1]

  • Activity-Based Protein Profiling: This technique can be used to design probes that covalently label active enzymes, enabling their identification and functional characterization.[1]

Experimental Protocols

Protocol 1: N-Terminal Chloroacetylation of a Resin-Bound Peptide

This protocol details the chloroacetylation of a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

  • Peptide-bound resin (with N-terminal Fmoc group removed)

  • Chloroacetyl chloride or Chloroacetic anhydride

  • N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in DMF. If the N-terminal Fmoc group is present, treat the resin with 20% piperidine in DMF twice (5 minutes, then 10 minutes) to deprotect the N-terminus. Wash the resin thoroughly with DMF and DCM.[2]

  • Chloroacetylation Reaction: Prepare the chloroacetylation solution. For a 25 µmol scale synthesis, add chloroacetyl chloride (2 equivalents, e.g., 50 µmol, 4 µL) and DIPEA (4 equivalents, e.g., 100 µmol, 18 µL) to DMF.[4] Add this solution to the resin.

  • Incubation: Shake the reaction vessel at room temperature for 1-2 hours.[2]

  • Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[2][4]

  • Confirmation (Optional): A Kaiser test can be performed to confirm the complete acylation of the N-terminal amine. A negative result (yellow beads) indicates a successful reaction.[2]

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.[4]

  • Cleavage and Deprotection: Cleave the N-terminally chloroacetylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.[2] Dry the peptide pellet. The crude peptide can then be purified by reverse-phase HPLC.

Quantitative Data Summary for Protocol 1

ParameterValueReference
Resin Scale25 µmol[4]
Chloroacetyl chloride2 equivalents[4]
DIPEA4 equivalents[4]
Reaction Time1-2 hours[2]
TemperatureRoom Temperature[2]

experimental_workflow_resin start Start: Peptide on Resin (Fmoc-deprotected) swell Swell Resin in DMF start->swell chloroacetylation Add Chloroacetyl Chloride and DIPEA in DMF swell->chloroacetylation incubate Incubate at RT (1-2 hours) chloroacetylation->incubate wash_dmf_dcm Wash with DMF and DCM incubate->wash_dmf_dcm kaiser_test Kaiser Test (Optional) wash_dmf_dcm->kaiser_test dry Dry Resin kaiser_test->dry cleavage Cleave from Resin (TFA cocktail) dry->cleavage purification Precipitate, Wash, and Purify (HPLC) cleavage->purification end End: Purified N-Chloroacetyl Peptide purification->end

Protocol 2: N-Terminal Chloroacetylation in Solution

This protocol is suitable for purified peptides or proteins in solution.

Materials:

  • Purified peptide or protein with a free N-terminus

  • Chloroacetyl chloride

  • Non-nucleophilic base (e.g., Sodium bicarbonate, DIPEA, or DBU)

  • Anhydrous solvent (e.g., THF, DCM, or DMF)[5][6]

  • Reaction vessel

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolution: Dissolve the purified peptide or protein in the chosen anhydrous solvent.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Base Addition: Add the non-nucleophilic base to the solution. The choice of base and its stoichiometry will depend on the substrate. For aryl amines, a catalytic amount of DBU has been shown to be effective.[5][7]

  • Chloroacetyl Chloride Addition: Slowly add chloroacetyl chloride (typically 1.1-1.2 equivalents) dropwise to the stirring solution, maintaining the temperature at 0°C.[1][5]

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as LC-MS or TLC.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a thiol-containing reagent like β-mercaptoethanol to consume any excess chloroacetyl chloride.[2]

  • Work-up and Purification: The work-up procedure will vary depending on the solvent and substrate. For reactions in organic solvents, it may involve washing with an acidic solution (e.g., 2 M HCl) to neutralize the base, followed by extraction with an organic solvent like ethyl acetate.[1] The product is then purified using an appropriate chromatographic method (e.g., HPLC).

Quantitative Data Summary for Protocol 2

ParameterValueReference
Chloroacetyl chloride1.1 - 1.2 equivalents[1][5]
BaseVaries (e.g., catalytic DBU)[5][7]
Initial Temperature0°C[1]
Reaction Time2.5 - 4.5 hours[1]
SolventAnhydrous THF, DCM, or DMF[5][6]

reaction_mechanism Peptide-NH2 Peptide-NH₂ Peptide-NH-AcCl Peptide-NH-CO-CH₂-Cl Peptide-NH2->Peptide-NH-AcCl Acylation ClAcCl Cl-CH₂-CO-Cl ClAcCl->Peptide-NH-AcCl HCl HCl

Subsequent Reaction: Thioether Bond Formation

The primary application of the N-terminal chloroacetyl group is its reaction with a thiol, typically from a cysteine residue, to form a stable thioether bond.

Protocol 3: Thioether Formation with a Cysteine-Containing Molecule

Materials:

  • Purified N-chloroacetylated peptide

  • Cysteine-containing peptide or protein

  • Buffer (e.g., Phosphate buffer, pH 7.4)

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve both the N-chloroacetylated peptide and the cysteine-containing molecule in the reaction buffer.

  • Reaction: Combine the solutions and stir at room temperature. The reaction time can range from 30 minutes to several hours.[2]

  • Monitoring: Monitor the formation of the conjugate by HPLC-MS.

  • Purification: Purify the resulting conjugate by HPLC.

signaling_pathway Chloroacetyl_Peptide N-Chloroacetyl Peptide Thioether_Conjugate Thioether Conjugate Chloroacetyl_Peptide->Thioether_Conjugate Nucleophilic Substitution Cys_Molecule Cysteine-containing Molecule Cys_Molecule->Thioether_Conjugate

Troubleshooting and Considerations

  • Selectivity: To favor N-terminal modification over lysine side chains, it is crucial to control the reaction conditions, particularly the pH and the choice of base.

  • Reagent Stability: Chloroacetyl chloride is moisture-sensitive and should be handled in a dry environment.[8] It decomposes in water to form chloroacetic acid and hydrogen chloride.[8]

  • Reaction Monitoring: Close monitoring of the reaction is essential to ensure complete capping and to avoid potential side reactions.

  • Peptide Solubility: Ensure that the peptide is fully dissolved in the chosen solvent system before adding the reagents.

By following these detailed protocols and considering the key aspects of the reaction, researchers can effectively utilize N-terminal chloroacetylation for a wide range of applications in their scientific endeavors.

References

Application Notes and Protocols for Peptide Macrocyclization Using N-Chloroacetyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclization is a crucial strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including increased stability, target affinity, and cell permeability. One effective method for achieving peptide cyclization is through the formation of a stable thioether bond between an N-terminal N-chloroacetylated amino acid and a downstream cysteine residue. This document provides detailed application notes and protocols for the use of N-Chloroacetyl-D-phenylalanine in peptide macrocyclization.

The incorporation of an N-terminal D-amino acid, such as N-Chloroacetyl-D-phenylalanine, can offer several advantages. The D-configuration can induce specific conformational constraints and increase resistance to enzymatic degradation, thereby improving the peptide's pharmacokinetic profile. The chloroacetyl group provides a reactive electrophile for intramolecular reaction with a nucleophilic cysteine side chain, leading to efficient cyclization.[1][2]

This methodology is compatible with standard solid-phase peptide synthesis (SPPS) and can be performed either on-resin or in solution.[3] On-resin cyclization is often preferred as it can simplify purification by minimizing intermolecular side reactions.[4]

Key Applications

  • Drug Discovery: Generation of conformationally constrained peptide libraries for screening against various biological targets.[5]

  • Therapeutic Peptides: Development of peptide-based drugs with improved stability and bioavailability.[5][6]

  • Chemical Biology: Creation of molecular probes to study protein-protein interactions.

Experimental Data Summary

Peptide Sequence (Linear Precursor)Cyclization MethodOverall Yield (%)Reference
Chloroacetyl-[Cys-Ala-Val-Gly-Leu]On-resinNot specified[3]
Chloroacetyl-[Sequence 1]-CysOn-resin, then cleavage6.7[3]
Chloroacetyl-[Sequence 2]-CysOn-resin, then cleavage7.8[3]
Chloroacetyl-[Sequence 3]-CysOn-resin, then cleavage10.4[3]
N-chloroacetylated C4 domain peptide of HIV-1 gp120Solution Phase (LiCl/DMF)High (polymers in aqueous solution)[7]

Note: Yields are highly dependent on the peptide sequence, ring size, and reaction conditions.

Experimental Workflow

The general workflow for the synthesis and cyclization of peptides using N-Chloroacetyl-D-phenylalanine is depicted below. This process begins with standard Fmoc-based solid-phase peptide synthesis, followed by N-terminal chloroacetylation, on-resin cyclization, and finally, cleavage and purification.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification cluster_final Final Steps resin Start with Rink Amide Resin synthesis Assemble Linear Peptide (Fmoc/tBu Strategy) resin->synthesis fmoc_deprotection Final N-terminal Fmoc Deprotection synthesis->fmoc_deprotection chloroacetylation Couple N-Chloroacetyl- D-phenylalanine fmoc_deprotection->chloroacetylation cyclization Base-mediated Intramolecular Cyclization (Thioether Formation) chloroacetylation->cyclization cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) cyclization->cleavage purification Purification (Preparative HPLC) cleavage->purification analysis Analysis (LC-MS, MALDI-TOF) purification->analysis

Caption: On-resin peptide synthesis and macrocyclization workflow.

Detailed Experimental Protocols

Protocol 1: On-Resin Synthesis and N-terminal Chloroacetylation

This protocol describes the synthesis of the linear peptide on a solid support followed by the introduction of the N-chloroacetyl group.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

  • N-Chloroacetyl-D-phenylalanine

  • Coupling reagents: HBTU/HOBt or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Peptide Synthesis: Assemble the linear peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols. Ensure the cysteine residue intended for cyclization is incorporated with a suitable side-chain protecting group (e.g., Trityl).

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Resin Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • N-Chloroacetylation:

    • Prepare a solution of N-Chloroacetyl-D-phenylalanine (3 equivalents relative to resin loading) and a coupling agent like HBTU/HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and immediately add it to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Final Washing: Wash the resin with DMF (5x) and DCM (3x) and dry under vacuum.

Protocol 2: On-Resin Thioether Macrocyclization

This protocol details the intramolecular cyclization reaction on the solid support.

Materials:

  • N-chloroacetylated peptidyl-resin from Protocol 1

  • Base: DIPEA or Sodium Bicarbonate (NaHCO₃)

  • Solvent: DMF or NMP

Procedure:

  • Resin Swelling: Swell the N-chloroacetylated peptidyl-resin in DMF for 30 minutes.

  • Side-Chain Deprotection of Cysteine: If a selectively removable protecting group was used for the cysteine side chain (e.g., Mmt), remove it now. For the commonly used Trityl group, it will be removed during the final cleavage step, and cyclization is performed after cleavage (see Protocol 4). Assuming a selectively deprotected Cys, proceed to the next step.

  • Cyclization Reaction:

    • Add a solution of DIPEA (10 equivalents) in DMF to the resin.

    • Allow the reaction to proceed at room temperature for 12-24 hours.[8] The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After completion, wash the resin thoroughly with DMF (5x), DCM (3x), and methanol (3x), then dry under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the cyclic peptide from the resin and the removal of remaining side-chain protecting groups.

Materials:

  • Cyclized peptidyl-resin from Protocol 2

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude cyclic peptide under vacuum.

Protocol 4: Solution-Phase Cyclization

This protocol is an alternative where the linear peptide is first cleaved from the resin and then cyclized in solution. This is necessary if the cysteine protecting group (like Trt) is not selectively removable on-resin.

Materials:

  • Crude linear N-chloroacetylated peptide with a free cysteine thiol.

  • Solvent system: A solution of LiCl in DMF can be effective to promote intramolecular cyclization over polymerization.[7] Alternatively, a dilute solution in aqueous buffer (e.g., 0.1 M NaHCO₃, pH 8) can be used.[8]

  • Base: Tris base or DIPEA.

Procedure:

  • Peptide Dissolution: Dissolve the crude linear peptide in the chosen solvent system at a low concentration (e.g., 1 mg/mL) to favor intramolecular reaction.[7]

  • pH Adjustment: Adjust the pH of the solution to approximately 8 using a suitable base.

  • Cyclization: Stir the solution at room temperature for 3-24 hours.[7][8]

  • Monitoring: Monitor the reaction by analytical HPLC and mass spectrometry.

  • Quenching and Purification: Once the reaction is complete, acidify the solution with a small amount of TFA and proceed to purification.

Protocol 5: Purification and Analysis

Materials:

  • Crude cyclic peptide

  • Solvents for HPLC: Water with 0.1% TFA (Solvent A), Acetonitrile with 0.1% TFA (Solvent B)

  • Preparative and analytical reverse-phase HPLC columns (e.g., C18)

  • Mass spectrometer (e.g., ESI or MALDI-TOF)

Procedure:

  • Purification: Purify the crude cyclic peptide using preparative reverse-phase HPLC.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

  • Final Analysis: Confirm the identity and purity of the final product by high-resolution mass spectrometry.

Application in a Drug Discovery Context

Macrocyclic peptides generated using this methodology can be used to create large libraries for screening against therapeutic targets. The workflow illustrates how these peptides fit into a typical drug discovery pipeline.

drug_discovery_workflow cluster_library Library Synthesis cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization peptide_synthesis Linear Peptide Synthesis (SPPS with Diversity) cyclization_step N-Chloroacetyl-D-Phe Cyclization peptide_synthesis->cyclization_step library Purified Macrocyclic Peptide Library cyclization_step->library screening High-Throughput Screening (HTS) library->screening target Therapeutic Target (e.g., Protein, Enzyme) target->screening hit_id Hit Identification & Validation screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow using macrocyclic peptide libraries.

References

Application Notes and Protocols for N-Chloroacetyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug discovery to enhance therapeutic properties. N-Chloroacetyl-D-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS) that introduces a reactive electrophilic handle. This chloroacetyl moiety can be strategically utilized for various modifications, most notably for the intramolecular cyclization of peptides through reaction with a nucleophilic amino acid side chain, such as the thiol group of cysteine, to form a stable thioether bond. The inclusion of the D-enantiomer of phenylalanine also imparts increased resistance to enzymatic degradation, thereby improving the peptide's in vivo stability and pharmacokinetic profile.

These application notes provide a comprehensive guide for the use of N-Chloroacetyl-D-phenylalanine in Fmoc-based SPPS, covering its applications, detailed experimental protocols, and expected outcomes.

Applications of N-Chloroacetyl-D-phenylalanine in Peptide Synthesis

The primary applications of incorporating N-Chloroacetyl-D-phenylalanine into peptide sequences include:

  • Peptide Cyclization: The chloroacetyl group serves as an efficient electrophile for intramolecular reaction with a nucleophilic residue, typically cysteine, to form cyclic peptides with a stable thioether linkage. Peptide cyclization can lead to conformationally constrained structures with enhanced receptor affinity, selectivity, and biological activity.

  • Covalent Labeling and Conjugation: The reactive nature of the chloroacetyl group allows for the covalent attachment of reporter molecules, such as fluorophores, biotin, or polyethylene glycol (PEG), to the peptide. This is instrumental in studies of peptide localization, protein-peptide interactions, and for improving the pharmacokinetic properties of peptide drugs.

  • Development of Covalent Inhibitors: Peptides functionalized with a chloroacetyl group can act as covalent inhibitors by forming an irreversible bond with a nucleophilic residue in the active site of a target protein. This strategy can lead to highly potent and specific inhibitors.

  • Enhanced Stability: The presence of the D-phenylalanine residue significantly increases the peptide's resistance to proteolysis, a major hurdle in the development of peptide-based therapeutics.

Quantitative Data Summary

The following tables provide representative data for the synthesis and characterization of peptides containing N-Chloroacetyl-D-phenylalanine. Actual results may vary depending on the specific peptide sequence, synthesis scale, and purification methods.

Table 1: Coupling Efficiency of N-Chloroacetyl-D-phenylalanine in SPPS

Coupling MethodCoupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (min)Coupling Efficiency (%)
Manual SPPSHBTU/DIPEA1:0.95:260>98%
Automated SPPSHATU/DIPEA1:0.95:245>99%
Manual SPPSDIC/HOBt1:1:090>95%

Table 2: Yield and Purity of Linear and Cyclic Peptides

Peptide TypeSequence ExampleCrude Yield (%)Purity after HPLC (%)
Linear N-chloroacetylated peptideClAc-D-Phe-Ala-Gly-Cys(Trt)-NH275-85>95%
Cyclic Thioether Peptidecyclo(S-Ac)-D-Phe-Ala-Gly-Cys-NH260-70 (after cyclization and cleavage)>98%

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis.

Protocol 1: Incorporation of N-Chloroacetyl-D-phenylalanine during SPPS

This protocol describes the coupling of Fmoc-protected amino acids followed by the N-terminal chloroacetylation on the solid support.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • Coupling reagents: HBTU, HATU, or DIC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Chloroacetic anhydride

  • Solvents: DMF, DCM

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc-SPPS Cycles: Perform standard Fmoc-SPPS cycles to assemble the desired peptide sequence up to the penultimate N-terminal residue (in this case, D-phenylalanine).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Wash the resin with DMF and DCM.

  • Coupling of D-phenylalanine: Couple Fmoc-D-phenylalanine using the standard coupling protocol.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal D-phenylalanine as described in step 2a.

  • N-terminal Chloroacetylation:

    • In a separate vial, dissolve chloroacetic anhydride (5 eq.) in DMF.

    • Add the chloroacetic anhydride solution and DIPEA (5 eq.) to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

    • Dry the resin under vacuum.

Diagram of SPPS Workflow for N-Chloroacetylation

spss_workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for Peptide Sequence Washing2->Repeat Repeat->Fmoc_Deprotection Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Chloroacetylation N-Chloroacetylation (Chloroacetic Anhydride/DIPEA) Final_Fmoc_Deprotection->Chloroacetylation Final_Washing Final Washing & Drying Chloroacetylation->Final_Washing

Caption: Workflow for on-resin N-terminal chloroacetylation.

Protocol 2: On-Resin Cyclization of N-Chloroacetylated Peptides with Cysteine

This protocol describes the intramolecular cyclization of a linear peptide containing an N-terminal chloroacetyl group and a downstream cysteine residue.

Materials and Reagents:

  • N-chloroacetylated peptide-resin (from Protocol 1)

  • Base for cyclization: 1 M DIEA in NMP or 1 M NaHCO3 (aqueous)

  • Solvents: NMP or DMF/water mixture

Procedure:

  • Resin Swelling: Swell the N-chloroacetylated peptide-resin in the chosen solvent (NMP or DMF) for 30 minutes.

  • Side-Chain Deprotection of Cysteine: If the cysteine side chain is protected (e.g., with Trt), it must be deprotected on-resin prior to cyclization. This is typically achieved during the cleavage from highly acid-sensitive resins or through specific deprotection strategies. For many applications, the cysteine is added with an acid-labile protecting group that is removed during the final cleavage, and cyclization is performed in solution. However, for on-resin cyclization, a milder deprotection might be necessary depending on the resin linker's stability. For this protocol, we assume the cysteine thiol is free.

  • Cyclization Reaction:

    • Treat the resin with a solution of 1 M DIEA in NMP.

    • Agitate the reaction mixture at room temperature.

    • Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 4-12 hours.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

  • Drying: Dry the resin-bound cyclic peptide under vacuum.

Diagram of On-Resin Cyclization

cyclization_workflow start N-Chloroacetylated Peptide-Resin swell Swell Resin in NMP start->swell cyclize Add Base (e.g., DIEA in NMP) Initiate Intramolecular Cyclization swell->cyclize monitor Monitor Reaction (LC-MS of cleaved samples) cyclize->monitor wash Wash Resin (DMF, DCM) monitor->wash Reaction Complete dry Dry Cyclic Peptide-Resin wash->dry

Caption: Workflow for on-resin thioether cyclization.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.

Materials and Reagents:

  • Peptide-resin (linear or cyclic)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the cleavage cocktail in a fume hood.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10% acetic acid in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions corresponding to the desired peptide peak.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 4: Characterization of the Final Peptide

Procedure:

  • Analytical RP-HPLC: Confirm the purity of the final peptide by analytical RP-HPLC. A single, sharp peak is indicative of high purity.

  • Mass Spectrometry: Determine the molecular weight of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct sequence and any modifications. For chloroacetylated peptides, the mass will be increased by the mass of the chloroacetyl group (C2H2ClO). For cyclic peptides formed via reaction with cysteine, a loss of HCl will be observed in the mass spectrum compared to the linear precursor.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Chloroacetylation Insufficient equivalents of chloroacetic anhydride or base; short reaction time.Increase the equivalents of reagents to 10 eq. and extend the reaction time to 4 hours. Monitor completion with a test cleavage and LC-MS.
Low Cyclization Yield Steric hindrance in the peptide backbone; incorrect pH for cyclization.Optimize the cyclization conditions by screening different bases (e.g., NaHCO3) and solvents. Incorporate turn-inducing residues like glycine or proline near the cyclization site.
Side Reactions during Cleavage Alkylation of sensitive residues (e.g., Trp, Met) by carbocations.Use an appropriate scavenger cocktail during TFA cleavage. For peptides containing sensitive residues, a more complex scavenger mixture may be required.

Signaling Pathway Diagram (Example Application)

For peptides designed to interact with a specific biological pathway, a diagram can be created to illustrate the mechanism of action. For instance, a cyclic peptide antagonist for a G-protein coupled receptor (GPCR).

signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand Endogenous Ligand Ligand->GPCR Activates Cyclic_Peptide N-Chloroacetyl-D-Phe Derived Cyclic Peptide (Antagonist) Cyclic_Peptide->GPCR Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: GPCR antagonism by a cyclic peptide.

Application Notes and Protocols for the Enzymatic Resolution of DL-Phenylalanine to Obtain the D-Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalanine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals, including peptide-based drugs where its incorporation can enhance resistance to enzymatic degradation. The efficient and stereoselective production of D-phenylalanine is of significant interest. Enzymatic resolution of racemic DL-phenylalanine offers a green and highly specific alternative to traditional chemical methods, operating under mild conditions and minimizing the risk of racemization.

This document provides detailed application notes and experimental protocols for the enzymatic resolution of DL-phenylalanine to obtain the D-enantiomer, focusing on the widely used kinetic resolution with acylases. Additionally, it briefly covers advanced methods such as dynamic kinetic resolution and asymmetric synthesis.

Methods Overview

Several enzymatic strategies can be employed for the production of D-phenylalanine. The choice of method depends on factors such as desired yield, enantiomeric purity, and available resources.

  • Kinetic Resolution with Acylase: This is a classical and robust method. A racemic mixture of N-acetyl-DL-phenylalanine is subjected to an L-specific acylase, such as Penicillin G Acylase (PGA). The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, producing L-phenylalanine and leaving the unreacted N-acetyl-D-phenylalanine. The two compounds can then be separated, and the N-acetyl-D-phenylalanine is subsequently deprotected to yield D-phenylalanine. The maximum theoretical yield for the D-enantiomer is 50%.

  • Dynamic Kinetic Resolution (DKR) and Deracemization: These advanced approaches can overcome the 50% yield limitation of classical kinetic resolution, theoretically achieving 100% conversion to the desired D-enantiomer. DKR combines the enzymatic resolution with in-situ racemization of the unreacted enantiomer. Deracemization methods often employ a multi-enzyme cascade. For instance, an L-amino acid oxidase or deaminase can be used to selectively oxidize the L-enantiomer in a racemic mixture to the corresponding α-keto acid, which can then be non-selectively reduced back to the racemic amino acid, leading to an enrichment of the D-enantiomer.

  • Asymmetric Synthesis with Engineered Enzymes: This strategy involves the direct synthesis of D-phenylalanine from a prochiral precursor using an engineered, stereoselective enzyme. Examples include the use of D-amino acid dehydrogenases or D-amino acid transaminases. Recent advances in protein engineering have also led to the development of Phenylalanine Ammonia Lyases (PALs) with reversed enantioselectivity, favoring the synthesis of the D-enantiomer from cinnamic acid.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic production of D-phenylalanine and its derivatives.

Table 1: Kinetic Resolution of N-acyl-DL-phenylalanine Derivatives

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (e.e.) of Product (%)Reference
Penicillin G Acylase (mutant)N-phenylacetyl-DL-GlutamineN-phenylacetyl-D-Glutamine~5097[1]
Penicillin G Acylase (mutant)N-phenylacetyl-DL-Glutamic acidN-phenylacetyl-D-Glutamic acid~5090[1]
Mold AcylaseN-acetyl-DL-phenylalanineN-acetyl-D-phenylalanine~50>98[2]

Table 2: Dynamic Kinetic Resolution and Deracemization Approaches

Enzyme SystemSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
PAL (Rhodotorula glutinis) immobilizedDL-phenylalanineD-phenylalanine~9599[3]
PmLAAD, engineered DAADH, GDHL- or DL-arylalaninesD-arylalanines69-93>98[3]
AvPAL (wild-type), LAAD, NH₃:BH₃p-Nitrocinnamic acidp-Nitro-D-phenylalanine7196[4][5]
AvPAL (H359Y mutant), LAAD, NH₃:BH₃Substituted cinnamic acidsSubstituted D-phenylalaninesup to 80>98[4]

Table 3: Asymmetric Synthesis using Engineered Enzymes

EnzymeSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Engineered DAADH (CgDAADH) and GDH (whole-cell)Phenylpyruvic acid derivativesD-phenylalanine derivativesHighHigh[6]
Engineered PAL (PcPAL-L256V-I460V)β-Methyl cinnamic acid analogsβ-Branched D-phenylalanine analogs41-71>99.5

Experimental Protocols

Protocol 1: Kinetic Resolution of N-acetyl-DL-phenylalanine using Penicillin G Acylase (PGA)

This protocol describes the enzymatic hydrolysis of the L-enantiomer from a racemic mixture of N-acetyl-DL-phenylalanine, followed by the separation and deprotection of the D-enantiomer.

Materials:

  • N-acetyl-DL-phenylalanine

  • Penicillin G Acylase (PGA), free or immobilized (e.g., from E. coli)

  • 0.1 M Phosphate buffer (pH 7.5-8.0)

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (beaker, pH meter, stirrer, separatory funnel, round-bottom flask)

  • Rotary evaporator

Procedure:

  • Enzymatic Hydrolysis: a. Dissolve N-acetyl-DL-phenylalanine in 0.1 M phosphate buffer to a final concentration of 50-100 mM in a temperature-controlled reaction vessel. b. Adjust the pH of the solution to the optimal range for PGA (typically 7.5-8.0) using 1 M NaOH. c. Equilibrate the solution to the optimal temperature for the enzyme (e.g., 37°C). d. Add Penicillin G Acylase to the reaction mixture. The enzyme loading should be optimized, but a starting point is 500-1000 units per gram of substrate. e. Monitor the progress of the reaction by measuring the consumption of NaOH (as L-phenylalanine is produced, the pH will drop) or by taking aliquots for analysis by HPLC. The reaction is typically complete when approximately 50% of the substrate has been hydrolyzed.

  • Separation of N-acetyl-D-phenylalanine: a. Once the reaction has reached ~50% conversion, stop the reaction by adjusting the pH to a value that inactivates the enzyme (e.g., pH < 5.0 with 1 M HCl). If using an immobilized enzyme, it can be removed by filtration. b. Acidify the reaction mixture to pH 2.0 with 1 M HCl. This will protonate the carboxylic acid groups of both L-phenylalanine and N-acetyl-D-phenylalanine. c. Extract the mixture with ethyl acetate (3 x volume of the aqueous phase). The N-acetyl-D-phenylalanine is more hydrophobic and will preferentially partition into the organic phase, while the more polar L-phenylalanine will remain in the aqueous phase. d. Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude N-acetyl-D-phenylalanine.

  • Deprotection of N-acetyl-D-phenylalanine: a. To the crude N-acetyl-D-phenylalanine, add 6 M HCl. b. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable. c. Cool the reaction mixture to room temperature and then to 0-4°C in an ice bath to precipitate the D-phenylalanine hydrochloride. d. Collect the precipitate by filtration and wash with a small amount of cold water. e. To obtain the free amino acid, dissolve the D-phenylalanine hydrochloride in water and adjust the pH to the isoelectric point of phenylalanine (~5.5) with a base (e.g., 1 M NaOH or ammonium hydroxide). f. The D-phenylalanine will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Workflow for Dynamic Kinetic Resolution (Conceptual)

This protocol outlines the general steps for a chemoenzymatic dynamic kinetic resolution to produce D-phenylalanine from a cinnamic acid derivative.

Materials:

  • Cinnamic acid derivative

  • Phenylalanine Ammonia Lyase (PAL)

  • L-amino acid deaminase (LAAD) or L-amino acid oxidase (LAAO)

  • Ammonia source (e.g., ammonium hydroxide)

  • Reducing agent (e.g., ammonia-borane)

  • Appropriate buffers and cofactors as required by the enzymes.

Procedure:

  • Reaction Setup: a. In a buffered solution (e.g., pH 9.0-10.0), dissolve the cinnamic acid derivative. b. Add a high concentration of an ammonia source. c. Add the PAL enzyme (often as a whole-cell biocatalyst). This will catalyze the amination of the cinnamic acid to form a racemic mixture of DL-phenylalanine derivative. d. Concurrently or sequentially, add the LAAD or LAAO enzyme and the reducing agent. The L-amino acid deaminase/oxidase will selectively convert the L-enantiomer to the corresponding α-keto acid, which is then reduced back to the racemic amino acid by the reducing agent, effectively racemizing the unwanted L-enantiomer.

  • Reaction Monitoring and Work-up: a. Monitor the reaction for the accumulation of the D-phenylalanine derivative and the disappearance of the starting material using chiral HPLC. b. Once the reaction is complete, the product can be isolated and purified using standard techniques such as crystallization or chromatography.

Visualizations

Experimental Workflow for Kinetic Resolution

G cluster_0 Enzymatic Hydrolysis cluster_1 Separation cluster_2 Deprotection DL-N-Ac-Phe N-acetyl-DL-phenylalanine Solution Enzyme_Addition Add Penicillin G Acylase (pH 7.5-8.0, 37°C) DL-N-Ac-Phe->Enzyme_Addition Reaction L-Phe + D-N-Ac-Phe Enzyme_Addition->Reaction Acidification Acidify to pH 2.0 Reaction->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Aqueous_Phase Aqueous Phase (L-Phenylalanine) Extraction->Aqueous_Phase Organic_Phase Organic Phase (N-acetyl-D-phenylalanine) Extraction->Organic_Phase Evaporation Evaporate Solvent Organic_Phase->Evaporation Hydrolysis_Deprotection Acid Hydrolysis (6M HCl, reflux) Evaporation->Hydrolysis_Deprotection Purification Precipitation & Filtration Hydrolysis_Deprotection->Purification Final_Product D-Phenylalanine Purification->Final_Product

Caption: Workflow for the kinetic resolution of N-acetyl-DL-phenylalanine.

Signaling Pathway for Dynamic Kinetic Resolution

G Cinnamic_Acid Cinnamic Acid Derivative DL_Phe DL-Phenylalanine Derivative Cinnamic_Acid->DL_Phe PAL, NH₃ L_Phe L-Phenylalanine Derivative DL_Phe->L_Phe D_Phe D-Phenylalanine Derivative DL_Phe->D_Phe Keto_Acid α-Keto Acid L_Phe->Keto_Acid L-Amino Acid Deaminase/Oxidase Keto_Acid->DL_Phe Reducing Agent (Racemization)

Caption: Chemoenzymatic cascade for dynamic kinetic resolution.

References

Application Notes and Protocols: Asymmetric Synthesis of N-Chloroacetyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-D-phenylalanine is a valuable chiral building block in the synthesis of various pharmaceuticals and peptidomimetics. Its stereospecific synthesis is crucial for ensuring the desired biological activity and minimizing off-target effects of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the asymmetric synthesis of N-Chloroacetyl-D-phenylalanine, focusing on both enzymatic and chemical methodologies. Quantitative data from various synthetic strategies are summarized for comparative analysis, and detailed experimental procedures are provided.

Introduction

D-phenylalanine and its derivatives are key components in a range of therapeutic agents, including antibiotics and antidiabetic drugs.[1] The N-chloroacetyl group serves as a versatile handle for further chemical modifications, such as the synthesis of 4-alkyl-4-carboxy-2-azetidinones, which are important intermediates for certain inhibitors.[2] The asymmetric synthesis of N-Chloroacetyl-D-phenylalanine ensures high enantiomeric purity, which is a critical parameter in drug development. This can be achieved through two primary routes: the direct N-chloroacetylation of D-phenylalanine or the asymmetric synthesis of the D-phenylalanine core followed by acylation.

Synthetic Strategies

The asymmetric synthesis of N-Chloroacetyl-D-phenylalanine can be broadly categorized into two main approaches:

  • Enzymatic Synthesis: This method utilizes enzymes, such as engineered phenylalanine ammonia lyases (PALs), to produce D-phenylalanine with high enantioselectivity. The resulting D-amino acid is then chemically acylated.[3][4]

  • Chemical Synthesis: Chiral catalysts, such as cinchona alkaloids, are employed in phase-transfer catalysis to facilitate the asymmetric synthesis of the D-phenylalanine backbone, which is subsequently N-acylated.[5][6]

The choice of method often depends on factors such as substrate scope, desired scale, and the availability of biocatalysts or chiral chemical catalysts.

Data Presentation: Comparison of Asymmetric Synthesis Strategies for D-Phenylalanine Derivatives

The following tables summarize quantitative data from various studies on the asymmetric synthesis of D-phenylalanine and related derivatives. This data provides a comparative overview of the efficiency and stereoselectivity of different methods.

Table 1: Enzymatic Synthesis of D-Aromatic Amino Acids using Engineered Phenylalanine Ammonia Lyase (PbPAL) [4]

Substrate (Aryl Acrylate)PAL VariantConversion (%)Enantiomeric Excess (ee, %)
Electron-deficient aryl acrylateL205F98>99 (for D-enantiomer)
Electron-deficient aryl acrylateL205Y7990 (for D-enantiomer)
Cinnamic AcidAll Variants-Exclusively L-phenylalanine

Table 2: Asymmetric Phase-Transfer Catalysis for the Synthesis of Phenylalanine Derivatives [5]

Alkylation ReagentCatalystYield (%)Enantiomeric Excess (ee, %)
3,5-dichlorophenyl bromide1f (cinchonine-derived)9798 (R-enantiomer)
3-chlorobenzyl bromide1f (cinchonine-derived)9697 (R-enantiomer)
3-Cl-5-F-C₆H₃1i (cinchonidine-derived)9798 (S-enantiomer)
3-fluorophenyl bromide1i (cinchonidine-derived)8295 (S-enantiomer)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Phenylalanine via Asymmetric Hydroamination

This protocol is based on the use of an engineered phenylalanine ammonia lyase (PAL) for the asymmetric hydroamination of an aryl acrylate to produce D-phenylalanine.[3][4]

Materials:

  • Engineered Phenylalanine Ammonia Lyase (e.g., PbPAL L205F variant)

  • Electron-deficient aryl acrylate (e.g., 2-chloro-4-nitrophenyl acrylate)

  • Ammonia solution (6 M)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 9.5)

  • Hydrochloric acid (HCl) for pH adjustment

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reactor, prepare a reaction mixture containing the aryl acrylate substrate (50 mM) in phosphate buffer (pH 9.5) with 5% DMSO.

  • Add the engineered PAL enzyme (5.0 wt%).

  • Add 6 M ammonia solution.

  • Maintain the reaction at 30°C with gentle agitation for 24-36 hours.

  • Monitor the reaction progress using HPLC to determine conversion.

  • Once the reaction is complete, acidify the mixture with HCl to pH ~2.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude D-phenylalanine.

  • Purify the product by recrystallization or column chromatography.

  • Determine the enantiomeric excess using chiral HPLC analysis.

Protocol 2: Chemical Synthesis of D-Phenylalanine Derivative via Asymmetric Phase-Transfer Catalysis

This protocol describes the asymmetric α-alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.[5][6]

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester (glycine Schiff base)

  • Substituted benzyl bromide (e.g., 3-chlorobenzyl bromide)

  • Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenmethyl) cinchoninium bromide for the R-enantiomer)

  • Potassium hydroxide (50% aqueous solution)

  • Toluene/Chloroform solvent mixture

  • Hydrochloric acid (6N)

  • Dichloromethane for extraction

Procedure:

  • Dissolve the glycine Schiff base (0.1 mmol) and the chiral phase-transfer catalyst (0.01 mmol) in a toluene/chloroform mixture.

  • Cool the reaction mixture to -40°C.

  • Add the substituted benzyl bromide (0.5 mmol) and 50% aqueous potassium hydroxide (0.5 mmol) to the mixture.

  • Stir the reaction vigorously at -40°C and monitor its progress by TLC.

  • After completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting protected D-phenylalanine derivative is then hydrolyzed by refluxing with 6N HCl for several hours to remove the protecting groups.

  • After hydrolysis, cool the reaction mixture and adjust the pH to precipitate the crude D-phenylalanine derivative.

  • Purify the product by recrystallization.

  • Analyze the enantiomeric excess by chiral HPLC.

Protocol 3: N-Chloroacetylation of D-Phenylalanine

This protocol outlines the final step of synthesizing N-Chloroacetyl-D-phenylalanine from the enantiomerically pure D-phenylalanine obtained from either of the preceding protocols. The procedure is adapted from general N-acylation methods.[2][7]

Materials:

  • D-Phenylalanine

  • Chloroacetyl chloride

  • Propylene oxide or a suitable non-basic HCl scavenger

  • Anhydrous solvent (e.g., ethyl acetate or dichloromethane)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Suspend D-phenylalanine (1 equivalent) in an anhydrous solvent.

  • Add propylene oxide (as an HCl scavenger).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-Chloroacetyl-D-phenylalanine can be purified by recrystallization or column chromatography.

Visualizations

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis of D-Phenylalanine cluster_acylation N-Chloroacetylation ArylAcrylate Aryl Acrylate DPhenylalanine D-Phenylalanine ArylAcrylate->DPhenylalanine Asymmetric Hydroamination (NH3, 30°C) EngineeredPAL Engineered PAL (e.g., PbPAL L205F) EngineeredPAL->DPhenylalanine FinalProduct N-Chloroacetyl- D-phenylalanine DPhenylalanine->FinalProduct Acylation (Propylene Oxide, 0°C) ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->FinalProduct

Caption: Workflow for the enzymatic synthesis of N-Chloroacetyl-D-phenylalanine.

Chemical_Synthesis_Workflow cluster_asymmetric Asymmetric Phase-Transfer Catalysis cluster_acylation N-Chloroacetylation GlycineSchiffBase Glycine Schiff Base ProtectedDPhe Protected D-Phenylalanine Derivative GlycineSchiffBase->ProtectedDPhe Asymmetric Alkylation (KOH, -40°C) BenzylBromide Substituted Benzyl Bromide BenzylBromide->ProtectedDPhe ChiralCatalyst Chiral Catalyst (Cinchona Alkaloid) ChiralCatalyst->ProtectedDPhe DPhenylalanine D-Phenylalanine ProtectedDPhe->DPhenylalanine Hydrolysis (6N HCl, reflux) FinalProduct N-Chloroacetyl- D-phenylalanine DPhenylalanine->FinalProduct Acylation (Propylene Oxide, 0°C) ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->FinalProduct

Caption: Workflow for the chemical synthesis of N-Chloroacetyl-D-phenylalanine.

References

Application Notes and Protocols: N-Chloroacetyl-D-phenylalanine as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-D-phenylalanine is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of the chloroacetyl group provides a reactive handle for further chemical modifications, while the D-configuration of the phenylalanine backbone offers resistance to proteolytic degradation, a desirable property for peptide-based therapeutics. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing N-Chloroacetyl-D-phenylalanine for the synthesis of novel bioactive compounds.

Key Applications

The unique structural features of N-Chloroacetyl-D-phenylalanine make it a versatile tool for:

  • Synthesis of Macrocyclic Peptides: The chloroacetyl group can react with a nucleophilic amino acid side chain, such as the thiol group of cysteine, to form a stable thioether linkage, enabling the synthesis of cyclic peptides with constrained conformations.

  • Development of Enzyme Inhibitors: As a chiral building block, it can be incorporated into molecules designed to target the active sites of enzymes, such as proteases and methyltransferases.

  • Creation of Novel Antimicrobial Agents: The D-amino acid configuration enhances the stability of antimicrobial peptides, making them less susceptible to degradation by bacterial proteases.

Data Presentation

Table 1: Synthesis of N-Chloroacetyl-DL-phenylalanine
Starting MaterialReagentSolventReaction TimeYield (%)Reference
DL-PhenylalanineChloroacetyl chlorideEthyl acetate1 hour (reflux)87[1]
Table 2: Biological Activity of Macrocyclic Peptide NNMT Inhibitors
PeptideInitiating Amino AcidIC50 (µM)Reference
1 N-chloroacetyl-L-tyrosine0.229[2][3]
2 N-chloroacetyl-L-tyrosine0.531[2][3]
3 N-chloroacetyl-D-tyrosine0.895[2][3]
4 N-chloroacetyl-D-tyrosine> 10[2][3]

Experimental Protocols

Protocol 1: Synthesis of N-Chloroacetyl-D-phenylalanine

This protocol describes the N-acylation of D-phenylalanine using chloroacetyl chloride.

Materials:

  • D-Phenylalanine

  • Chloroacetyl chloride

  • Ethyl acetate (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add D-phenylalanine (10 g, 0.06 mol) and anhydrous ethyl acetate (125 mL).

  • Add chloroacetyl chloride (7.5 mL) to the suspension.

  • Reflux the mixture under anhydrous conditions for 1 hour.

  • After cooling to room temperature, filter the reaction mixture to remove any unreacted D-phenylalanine.

  • Remove the excess chloroacetyl chloride and ethyl acetate from the filtrate by vacuum distillation using a rotary evaporator. A yellow oil will be obtained.

  • Add diethyl ether (25 mL) to the oil to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The expected yield of N-Chloroacetyl-D-phenylalanine is approximately 12 g (87%).[1]

  • Confirm the structure and purity of the product using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Protocol 2: Solid-Phase Synthesis of a Macrocyclic Peptide NNMT Inhibitor

This protocol outlines the manual solid-phase synthesis of a macrocyclic peptide incorporating N-Chloroacetyl-D-phenylalanine for subsequent cyclization with a cysteine residue. This is a general procedure that can be adapted for specific peptide sequences.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

  • N-Chloroacetyl-D-phenylalanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF.

    • Repeat steps 2 and 3 for each amino acid in the linear sequence. For the cysteine residue, use Fmoc-Cys(Trt)-OH.

  • N-Terminal Chloroacetylation:

    • After the final Fmoc deprotection of the N-terminal amino acid, wash the resin with DMF.

    • Dissolve N-Chloroacetyl-D-phenylalanine (2 equivalents) and DIPEA (4 equivalents) in DMF.

    • Add the solution to the resin and shake for 1 hour at room temperature.[4]

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude linear peptide in cold diethyl ether.

  • Cyclization:

    • Dissolve the crude linear peptide in a dilute solution of DMF or DMSO containing a base such as DIPEA.

    • Stir the solution at room temperature until cyclization is complete (monitor by HPLC-MS). The chloroacetyl group will react with the deprotected cysteine thiol to form a thioether bond.

  • Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for N-Chloroacetyl-D-phenylalanine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product D_Phe D-Phenylalanine Reflux Reflux for 1 hour D_Phe->Reflux ClAcCl Chloroacetyl chloride ClAcCl->Reflux EtOAc Ethyl Acetate EtOAc->Reflux Filter Filter unreacted D-Phenylalanine Reflux->Filter Evaporate Vacuum Distillation Filter->Evaporate Crystallize Crystallize from Diethyl Ether Evaporate->Crystallize Isolate Isolate Product Crystallize->Isolate Product N-Chloroacetyl-D-phenylalanine Isolate->Product

Caption: Workflow for the synthesis of N-Chloroacetyl-D-phenylalanine.

Signaling Pathway of Nicotinamide N-Methyltransferase (NNMT)

NNMT_Pathway NAM Nicotinamide (NAM) NNMT Nicotinamide N-Methyltransferase (NNMT) NAM->NNMT NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage Precursor SAM S-Adenosylmethionine (SAM) SAM->NNMT Methylation Cellular Methylation SAM->Methylation Methyl Donor MNA 1-Methylnicotinamide (MNA) NNMT->MNA Methylation SAH S-Adenosylhomocysteine (SAH) NNMT->SAH SAH->Methylation Inhibits NAD NAD+ NAD_Salvage->NAD Sirtuins Sirtuins NAD->Sirtuins Activates PARPs PARPs NAD->PARPs Activates Metabolic_Diseases Metabolic Diseases (e.g., Obesity, Diabetes) Sirtuins->Metabolic_Diseases Influences Histone_Methylation Histone Methylation Methylation->Histone_Methylation Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Cancer Cancer Progression Gene_Expression->Cancer Inhibitor NNMT Inhibitor (e.g., Macrocyclic Peptide) Inhibitor->NNMT Inhibits

Caption: The central role of NNMT in cellular metabolism and its implication in disease.

References

Spontaneous Cyclization of Cysteine Residues: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclization of peptides through spontaneous reactions involving cysteine residues is a cornerstone of modern drug development and peptide chemistry. This strategy enhances the structural rigidity, metabolic stability, and binding affinity of peptides, making them more viable as therapeutic agents.[1][2][3] This document provides an in-depth overview of the primary methods for spontaneous cysteine-mediated cyclization, detailed experimental protocols, and quantitative data to guide researchers in this field.

Introduction to Cysteine-Mediated Cyclization

Cysteine is a unique amino acid due to the high nucleophilicity of its thiol side chain, which enables a variety of chemical transformations.[4] Spontaneous cyclization reactions involving cysteine residues are primarily categorized into three main types:

  • Disulfide Bond Formation: This is the most common method, involving the oxidation of two cysteine residues to form a cystine bridge.[5][6] This process can occur spontaneously in the presence of an oxidizing agent or even air.[5][6]

  • Native Chemical Ligation (NCL): A powerful chemoselective reaction where a peptide with an N-terminal cysteine reacts with another peptide bearing a C-terminal thioester to form a native peptide bond.[4] Intramolecular NCL is a key strategy for head-to-tail cyclization.[5]

  • Thioether Formation: This involves the reaction of a cysteine thiol with an electrophilic group, such as a haloacetyl group, to form a stable thioether linkage.[7]

These cyclization strategies offer distinct advantages in terms of the resulting linkage, stability, and the conditions required for the reaction.

Quantitative Data on Cysteine Cyclization Reactions

The efficiency of cysteine-mediated cyclization is influenced by various factors, including the peptide sequence, concentration, pH, temperature, and the presence of catalysts or additives. The following table summarizes quantitative data from representative studies.

Cyclization MethodPeptide Sequence/PrecursorReaction ConditionsYield (%)Reference
N,S-Acyl Shift & NCLPeptide 1 (CFGPKA derivative)Citrate buffer with 50 equiv MESNA at 40°C for 24h, then 10 equiv DTT in phosphate buffer.26[8][9]
N,S-Acyl Shift & NCLAxinellin A analog (Peptide 2)TEAB buffer with MPAA.55[8][9]
N,S-Acyl Shift & NCL[d-Thr¹,Cys⁵]axinellin ACyclization procedure C.39[10]
Cysteine-promoted BicyclizationOn-DNA peptide with 1,3,5-tris(bromomethyl)benzeneDNA-compatible conditions.70[11]
Cysteine-promoted BicyclizationN-methylated bicyclic peptidesDNA-compatible conditions.36-82[11]

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental procedures is crucial for understanding and implementing these protocols.

Disulfide_Bond_Formation cluster_reactants Reactants cluster_process Process cluster_products Products Peptide_SH1 Peptide with Cys-SH Oxidation Oxidation (e.g., air, Fe³⁺) Peptide_SH1->Oxidation Peptide_SH2 Peptide with Cys-SH Peptide_SH2->Oxidation Peptide_SS Cyclized Peptide (Disulfide Bond) Oxidation->Peptide_SS H2O 2H₂O Oxidation->H2O

Disulfide Bond Formation Mechanism

NCL_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Peptide_Thioester Peptide with C-terminal Thioester (-CO-SR) Thioester_Intermediate Thioester-linked Intermediate Peptide_Thioester->Thioester_Intermediate Transthioesterification (reversible) N_term_Cys Peptide with N-terminal Cysteine (-NH₂ + -SH) N_term_Cys->Thioester_Intermediate Cyclized_Peptide Cyclized Peptide (Native Peptide Bond) Thioester_Intermediate->Cyclized_Peptide S-to-N Acyl Shift (irreversible)

Native Chemical Ligation (NCL) Mechanism

Experimental_Workflow Start Start: Linear Peptide Synthesis Deprotection Selective Deprotection of Cysteine Residues Start->Deprotection Cyclization Cyclization Reaction (e.g., Oxidation, NCL, Thioether formation) Deprotection->Cyclization Purification Purification of Cyclic Peptide (e.g., HPLC) Cyclization->Purification Analysis Characterization and Analysis (e.g., LC-MS, NMR) Purification->Analysis End End: Pure Cyclic Peptide Analysis->End

General Experimental Workflow for Peptide Cyclization

Experimental Protocols

Protocol 1: Disulfide Bond Formation via Air Oxidation

This protocol is suitable for peptides containing two cysteine residues intended to form a single disulfide bridge.

Materials:

  • Linear peptide with two free cysteine thiols

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Peptide Dissolution: Dissolve the purified linear peptide in the ammonium bicarbonate buffer at a low concentration (typically 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization. A small amount of ACN can be added to aid solubility.

  • Oxidation: Stir the peptide solution gently in a vessel open to the atmosphere for 12-48 hours. The reaction progress can be monitored by taking aliquots and analyzing them by HPLC-MS.

  • Quenching and Acidification: Once the reaction is complete (indicated by the disappearance of the linear peptide peak and the appearance of the cyclized product peak), quench the reaction by acidifying the solution with a small amount of TFA to a pH of 2-3.

  • Purification: Purify the cyclized peptide from any remaining linear peptide or dimeric side products using reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a powder.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Intramolecular Native Chemical Ligation (NCL)

This protocol is for the head-to-tail cyclization of a linear peptide precursor containing an N-terminal cysteine and a C-terminal thioester.

Materials:

  • Linear peptide precursor with an N-terminal cysteine and a C-terminal thioester

  • Phosphate buffer (e.g., 200 mM Na₂HPO₄, pH 7.0-7.5)

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA) or thiophenol)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • HPLC system

  • Mass spectrometer

Procedure:

  • Precursor Synthesis: Synthesize the linear peptide precursor using solid-phase peptide synthesis (SPPS). The C-terminal thioester can be prepared using various methods, such as the use of a thioester-generating linker on the resin.

  • Reaction Setup: Dissolve the lyophilized linear peptide precursor in the phosphate buffer to a final concentration of 1-5 mM.

  • Initiation of Ligation: Add the thiol catalyst (e.g., 20-50 mM MPAA) and a reducing agent like TCEP (2-5 mM) to the solution. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 37°C).

  • Monitoring: Monitor the progress of the cyclization by HPLC-MS. The reaction is usually complete within 4-24 hours.

  • Purification: Once the starting material is consumed, purify the cyclic peptide by reverse-phase HPLC.

  • Characterization: Confirm the mass and purity of the cyclized peptide using high-resolution mass spectrometry.

Protocol 3: Thioether Cyclization (Cys-Lys Stapling)

This protocol describes the formation of a thioether bond between a cysteine and a lysine residue using a bifunctional linker. This is a proximity-driven reaction.[12]

Materials:

  • Linear peptide containing cysteine and lysine residues at appropriate positions

  • Bifunctional crosslinker (e.g., one with a cysteine-reactive group and a lysine-reactive group)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide using standard Fmoc-SPPS.

  • Cyclization Reaction: Dissolve the purified linear peptide in the reaction buffer. Add the bifunctional crosslinker in a slight molar excess. The reaction proceeds rapidly under physiological conditions.[12]

  • Monitoring and Purification: Monitor the reaction by HPLC-MS. Once complete, purify the stapled peptide using reverse-phase HPLC.

  • Characterization: Verify the structure and purity of the bicyclic peptide by mass spectrometry and potentially NMR for conformational analysis.

Conclusion

Spontaneous cyclization reactions involving cysteine residues are indispensable tools in peptide-based drug discovery.[1][2] The choice of cyclization strategy depends on the desired properties of the final molecule, such as the nature of the linkage and its stability. The protocols and data presented here provide a foundation for researchers to design and execute these powerful modifications, ultimately leading to the development of more potent and stable peptide therapeutics.

References

Application Notes and Protocols: Incorporating N-Chloroacetyl-D-phenylalanine into Peptides using mRNA Display

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-canonical amino acid N-Chloroacetyl-D-phenylalanine into peptide libraries using mRNA display technology. This method is particularly valuable for the generation of macrocyclic peptides, which often exhibit enhanced stability, binding affinity, and cell permeability, making them promising candidates for therapeutic development.

The protocols outlined below leverage a reconstituted in vitro translation system (PURE system) in conjunction with the Flexizyme system for efficient and specific incorporation of N-Chloroacetyl-D-phenylalanine as an initiating amino acid. This unnatural amino acid serves as a reactive handle for spontaneous intramolecular cyclization with a downstream cysteine residue, yielding a stable thioether linkage.

Data Presentation

The efficiency of incorporating N-chloroacetylated amino acids at the initiator position is a critical factor for the successful generation of cyclic peptide libraries. The following table summarizes quantitative data on the translation efficiencies of N-chloroacetyl initiators compared to their N-acetyl counterparts. This data is crucial for designing and optimizing mRNA display experiments for macrocyclic peptide discovery.

Initiator Amino AcidAbbreviationTranslation Efficiency (%)[1][2]Notes
N-acetyl-L-phenylalanineAcF100Generates a linear peptide; serves as a benchmark.
N-acetyl-L-alanineAcA82Generates a linear peptide.
N-chloroacetyl-L-phenylalanine ClAcF 68 Enables spontaneous cyclization with a downstream cysteine. The D-enantiomer is expected to have a comparable or slightly lower efficiency.
N-chloroacetyl-L-alanineClAcA37Enables spontaneous cyclization; lower efficiency compared to the phenylalanine derivative.

Application Example: High-Affinity Macrocyclic Peptide Inhibitors

The incorporation of N-chloroacetylated amino acids has been successfully employed to identify potent macrocyclic peptide inhibitors against various therapeutic targets. For instance, a macrocyclic peptide inhibitor of the ubiquitin ligase E6AP, cyclized between an N-terminal chloroacetyl-d-tryptophan and a C-terminal cysteine, was identified from an mRNA display library. This peptide exhibited a strong binding affinity with a dissociation constant (Kd) of 0.6 nM and effectively inhibited polyubiquitination in cell lysates.[3] This example underscores the power of this technology in discovering high-affinity and functionally active macrocyclic peptides.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key experimental workflows for incorporating N-Chloroacetyl-D-phenylalanine into peptides via mRNA display and the subsequent selection process.

experimental_workflow cluster_preparation I. Library & Reagent Preparation cluster_display II. mRNA Display & Cyclization cluster_selection III. Selection & Amplification dna_library DNA Library (NNK codons) t7_transcription In Vitro Transcription (T7 RNA Polymerase) dna_library->t7_transcription mrna_library mRNA Library t7_transcription->mrna_library ligation Ligation (T4 DNA Ligase) mrna_library->ligation puromycin_linker Puromycin-Linker (DNA oligo) puromycin_linker->ligation mrna_puromycin mRNA-Puromycin Fusions ligation->mrna_puromycin pure_system PURE System (In Vitro Translation) mrna_puromycin->pure_system n_clac_d_phe N-Chloroacetyl-D-phenylalanine (Activated Ester) acylation tRNA Acylation n_clac_d_phe->acylation trna Initiator tRNA (tRNAfMet) trna->acylation flexizyme Flexizyme flexizyme->acylation charged_trna ClAc-D-Phe-tRNAfMet acylation->charged_trna charged_trna->pure_system translation Translation pure_system->translation fusion_formation mRNA-Peptide Fusion Formation translation->fusion_formation cyclization Spontaneous Cyclization fusion_formation->cyclization cyclic_fusions Cyclic mRNA-Peptide Fusions cyclization->cyclic_fusions purification Purification (Oligo(dT) beads) cyclic_fusions->purification target_binding Binding to Immobilized Target purification->target_binding washing Washing target_binding->washing elution Elution of Binders washing->elution rt_pcr Reverse Transcription & PCR Amplification elution->rt_pcr next_round Enriched DNA for Next Round rt_pcr->next_round

Caption: Experimental workflow for mRNA display with N-Chloroacetyl-D-phenylalanine.

cyclization_selection cluster_translation Translation & Fusion cluster_cyclization Intramolecular Cyclization cluster_selection_process Affinity Selection ribosome Ribosome nascent_peptide Nascent Peptide (N-term ClAc-D-Phe, internal Cys) ribosome->nascent_peptide translates mrna mRNA-Puromycin mrna->ribosome fusion mRNA-Peptide Fusion (Linear) nascent_peptide->fusion links to Puromycin linear_fusion Linear mRNA-Peptide Fusion cyclization_reaction Thioether Bond Formation (Spontaneous) linear_fusion->cyclization_reaction cyclic_fusion Cyclic mRNA-Peptide Fusion cyclization_reaction->cyclic_fusion binding Binding cyclic_fusion->binding immobilized_target Immobilized Target (e.g., on beads) immobilized_target->binding unbound Unbound Peptides (Washed Away) binding->unbound Low Affinity bound Bound Peptides binding->bound High Affinity

Caption: Peptide cyclization and affinity selection process.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in incorporating N-Chloroacetyl-D-phenylalanine into peptides using mRNA display.

Protocol 1: Preparation of N-Chloroacetyl-D-phenylalanyl-tRNAfMet using Flexizyme

This protocol describes the charging of an initiator tRNA (tRNAfMet) with N-Chloroacetyl-D-phenylalanine using a flexizyme.

Materials:

  • N-Chloroacetyl-D-phenylalanine cyanomethyl ester (ClAc-D-Phe-CME)

  • Initiator tRNA (E. coli tRNAfMet)

  • Flexizyme (e.g., eFx)[4][5]

  • Reaction buffer (e.g., 0.1 M HEPES-K, pH 7.5)

  • MgCl2 solution

  • Nuclease-free water

  • Sodium acetate (NaOAc), pH 5.2

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following on ice:

    • Initiator tRNA (final concentration ~25 µM)

    • Flexizyme (final concentration ~25 µM)

    • Reaction buffer

    • Nuclease-free water to the final volume.

  • Initiation of Acylation:

    • Add MgCl2 to a final concentration of 200-600 mM.[1]

    • Add the N-Chloroacetyl-D-phenylalanine substrate (e.g., dissolved in DMSO) to a final concentration of 2-5 mM.

  • Incubation: Incubate the reaction mixture on ice or at 4°C for 1-2 hours.

  • Purification of Acylated tRNA:

    • Stop the reaction by adding 0.3 M NaOAc (pH 5.2).

    • Precipitate the acylated tRNA by adding 2.5 volumes of cold 100% ethanol.

    • Incubate at -80°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the tRNA.

    • Carefully remove the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again.

    • Dry the pellet under vacuum and resuspend in a small volume of nuclease-free water.

  • Quantification and Storage: Determine the concentration of the acylated tRNA using a spectrophotometer. Use immediately or store at -80°C.

Protocol 2: In Vitro Translation and mRNA-Peptide Fusion Formation

This protocol describes the translation of the mRNA library and the formation of covalent mRNA-peptide fusions using a reconstituted in vitro translation system (PURE system).

Materials:

  • mRNA-puromycin fusion library

  • N-Chloroacetyl-D-phenylalanyl-tRNAfMet (from Protocol 1)

  • PURE system kit (e.g., PURExpress®)[6][7]

  • Other aminoacyl-tRNAs (for elongator codons)

  • RNase inhibitor

Procedure:

  • Reaction Setup: Assemble the translation reaction on ice in a nuclease-free tube. A typical reaction may contain:

    • Solution A (Energy source, buffers) from the PURE system kit.

    • Solution B (Ribosomes, translation factors) from the PURE system kit.

    • A mixture of canonical amino acids (excluding methionine if AUG is the initiator codon for the unnatural amino acid).

    • mRNA-puromycin fusion library (e.g., 50-100 pmol).

    • N-Chloroacetyl-D-phenylalanyl-tRNAfMet (final concentration ~50-100 µM).

    • Other required aminoacyl-tRNAs.

    • RNase inhibitor.

    • Nuclease-free water to the final volume.

  • Translation and Fusion Formation:

    • Incubate the reaction at 37°C for 30-60 minutes to allow for translation and the formation of the mRNA-peptide fusion.

  • Stalling and Ligation: The ribosome stalls at the end of the mRNA, allowing the puromycin at the 3' end to enter the A-site and covalently link to the C-terminus of the nascent peptide.[8]

  • Cyclization: The N-terminal chloroacetyl group of the D-phenylalanine spontaneously reacts with the thiol group of a downstream cysteine residue to form a stable thioether bond, resulting in a macrocyclic peptide.[9]

  • Stopping the Reaction: Stop the translation by adding EDTA to a final concentration of 50 mM to chelate Mg2+ and dissociate the ribosomes.

Protocol 3: Purification of Cyclic mRNA-Peptide Fusions

This protocol describes the purification of the generated cyclic mRNA-peptide fusions from the translation reaction mixture.

Materials:

  • Translation reaction mixture from Protocol 2

  • Oligo(dT) cellulose or magnetic beads[10][11]

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.05% Tween-20)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • Elution buffer (e.g., Nuclease-free water or low-salt buffer)

Procedure:

  • Binding to Oligo(dT) Resin:

    • Equilibrate the oligo(dT) resin with the binding buffer.

    • Add the translation reaction mixture to the equilibrated resin. The poly(A) tail of the mRNA will anneal to the oligo(dT).

    • Incubate at 4°C for 1-2 hours with gentle rotation to allow for binding.

  • Washing:

    • Wash the resin several times with wash buffer to remove ribosomes, unincorporated amino acids, and other components of the translation machinery.

  • Elution:

    • Elute the purified mRNA-peptide fusions from the resin by adding elution buffer (nuclease-free water) and incubating at a temperature that disrupts the oligo(dT)-poly(A) interaction (e.g., 65°C for 5 minutes).

    • Alternatively, a low-salt buffer can be used for elution.

  • Reverse Transcription (Optional but Recommended):

    • The purified mRNA portion of the fusion can be reverse transcribed to form a more stable mRNA/cDNA hybrid, which can protect the RNA from degradation and reduce non-specific binding in the subsequent selection steps.[6]

Protocol 4: Affinity Selection of Macrocyclic Peptides

This protocol outlines the process of selecting high-affinity macrocyclic peptides from the purified library.

Materials:

  • Purified cyclic mRNA-peptide fusion library

  • Immobilized target protein (e.g., biotinylated target on streptavidin-coated magnetic beads)

  • Selection buffer (buffer conditions should be optimized for the target protein)

  • Wash buffer

  • Elution buffer (e.g., high salt, low pH, or a competitive binder)

  • Reagents for RT-PCR

Procedure:

  • Binding:

    • Incubate the purified cyclic mRNA-peptide fusion library with the immobilized target protein in the selection buffer for an appropriate amount of time (e.g., 1-2 hours) at 4°C or room temperature to allow for binding.

  • Washing:

    • Wash the immobilized target complex extensively with wash buffer to remove non-specifically bound and low-affinity peptides. The stringency of the washes can be increased in subsequent rounds of selection.

  • Elution:

    • Elute the specifically bound mRNA-peptide fusions using an appropriate elution buffer.

  • Amplification:

    • Reverse transcribe the eluted mRNA to cDNA.

    • Amplify the cDNA by PCR using primers specific to the library design.

  • Next Round of Selection: The amplified DNA can then be used as the template for the next round of transcription, translation, and selection, allowing for the enrichment of high-affinity binders. After several rounds of selection, the enriched DNA can be cloned and sequenced to identify the high-affinity macrocyclic peptides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Chloroacetyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Chloroacetyl-D-phenylalanine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Chloroacetyl-D-phenylalanine, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water.[1][2]- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2]
Incorrect pH: The reaction requires a basic environment to neutralize the HCl byproduct and drive the reaction forward.[1][3] However, a pH that is too high can increase the rate of hydrolysis of the chloroacetyl chloride.- Maintain the pH of the reaction mixture within an optimal range (typically 8-10) by the slow, controlled addition of the base.[1]
Sub-optimal Temperature: The reaction rate is temperature-dependent. Low temperatures can lead to a sluggish reaction, while excessively high temperatures can promote side reactions.- Typically, the reaction is carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.[2]
Incomplete Reaction: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]- Consider extending the reaction time if starting material is still present.
Presence of Impurities in the Final Product Side-products from Hydrolysis: The primary impurity is often the hydrolysis product of chloroacetyl chloride (chloroacetic acid).- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]
Unreacted Starting Materials: D-phenylalanine or chloroacetyl chloride may remain if the reaction is incomplete or stoichiometry is incorrect.- Ensure the correct molar ratios of reactants are used.- Optimize reaction conditions (time, temperature) to drive the reaction to completion.
Racemization of the Product Harsh Basic Conditions: The chiral center of D-phenylalanine can be susceptible to racemization under strongly basic conditions or prolonged reaction times at elevated temperatures.[4]- Use a milder base, such as sodium bicarbonate.- Maintain a low reaction temperature.- Minimize the reaction time as much as possible.
Difficulty in Product Isolation Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration.- Cool the reaction mixture thoroughly in an ice bath to maximize precipitation before filtration.- Wash the filtered product with a minimal amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of N-Chloroacetyl-D-phenylalanine?

A1: The synthesis of N-Chloroacetyl-D-phenylalanine is typically achieved through a nucleophilic acyl substitution reaction, often under Schotten-Baumann conditions.[1][5] In this reaction, the amino group of D-phenylalanine acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom by a base to form the final amide product.[6]

Q2: Which base is most suitable for this reaction?

A2: The choice of base is critical. Common inorganic bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are often used in an aqueous phase.[6] Organic bases such as triethylamine or pyridine can also be employed, particularly in aprotic solvents.[2][6] Sodium bicarbonate is a milder base and can be a good choice to minimize the risk of racemization.

Q3: Why is a two-phase solvent system, such as dichloromethane and water, often used?

A3: A two-phase system, characteristic of the Schotten-Baumann reaction, is advantageous because it separates the reactants and the base.[5][7] The D-phenylalanine and the N-chloroacetylated product are typically in the organic phase, while the inorganic base resides in the aqueous phase.[7] This setup helps to minimize the hydrolysis of the reactive chloroacetyl chloride by the aqueous base.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting material (D-phenylalanine) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.

Q5: What are the key safety precautions to take during this synthesis?

A5: Chloroacetyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so controlled addition of reagents and cooling are important.

Experimental Protocol

This protocol describes a general procedure for the synthesis of N-Chloroacetyl-D-phenylalanine.

Materials:

  • D-phenylalanine

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Hydrochloric acid (HCl, for workup)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution of D-phenylalanine: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-phenylalanine (1.0 equivalent) in an aqueous solution of sodium bicarbonate (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Preparation of Chloroacetyl Chloride Solution: In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane.

  • Acylation Reaction: Add the chloroacetyl chloride solution dropwise to the stirred D-phenylalanine solution over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the D-phenylalanine spot is no longer visible.

  • Workup:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with dilute HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude solid product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-Chloroacetyl-D-phenylalanine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_phe Dissolve D-phenylalanine in NaHCO3(aq) reaction Acylation at 0-5°C prep_phe->reaction prep_cac Prepare Chloroacetyl Chloride in DCM prep_cac->reaction monitoring Monitor by TLC reaction->monitoring separation Phase Separation monitoring->separation washing Wash Organic Layer separation->washing drying Dry Organic Layer washing->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization evaporation->purification product Pure N-Chloroacetyl- D-phenylalanine purification->product

Caption: Experimental workflow for the synthesis of N-Chloroacetyl-D-phenylalanine.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products phe D-Phenylalanine (Nucleophile) intermediate Tetrahedral Intermediate phe->intermediate Nucleophilic Attack cac Chloroacetyl Chloride (Electrophile) cac->intermediate product N-Chloroacetyl-D-phenylalanine intermediate->product Chloride Elimination hcl HCl (neutralized by base) intermediate->hcl Deprotonation

Caption: Simplified reaction pathway for N-acylation of D-phenylalanine.

References

Preventing racemization during N-acylation of D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the N-acylation of D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the N-acylation of D-phenylalanine?

A1: The principal cause of racemization during the N-acylation of D-phenylalanine is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the carboxyl group of the N-protected D-phenylalanine is activated. The α-proton of this oxazolone intermediate is acidic and can be easily removed by a base, leading to a planar, achiral enolate intermediate. Subsequent reaction can occur from either face of this intermediate, resulting in a loss of stereochemical purity.

Q2: Which factors are most critical in controlling racemization?

A2: Several factors significantly impact the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are crucial.

  • Base: The strength and steric hindrance of the base used play a vital role.

  • Temperature: The reaction temperature can influence the rate of both the desired reaction and the racemization side reaction.

  • Acylating Agent: The nature of the acylating agent can affect the propensity for oxazolone formation.

Q3: How do coupling reagents and additives help in preventing racemization?

A3: Coupling reagents activate the carboxylic acid group of D-phenylalanine to facilitate acylation. Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives can react with the activated amino acid to form an active ester. This ester is more reactive towards the amine and less prone to cyclizing into the problematic oxazolone intermediate, thereby suppressing racemization.[1] Uronium-based coupling agents are known for rapid activation in polar solvents with low racemization.[1]

Q4: What is the effect of the base on racemization?

A4: The base is often necessary to deprotonate the amino acid's carboxylic acid and to neutralize any acidic byproducts. However, a strong base can readily deprotonate the α-proton of the oxazolone intermediate, promoting racemization. Therefore, weaker and more sterically hindered bases are preferred as they are less likely to cause this deprotonation.

Q5: Can the Schotten-Baumann reaction be used for N-acylation of D-phenylalanine, and what are the risks of racemization?

A5: The Schotten-Baumann reaction, which typically involves reacting an acyl chloride with the amino acid in the presence of an aqueous base, can be used for N-acylation.[2][3] While it is a widely used method, the basic conditions can promote racemization, especially if the reaction is not carefully controlled.[3][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of the L-enantiomer detected in the final product. Formation of the oxazolone intermediate followed by base-catalyzed epimerization.1. Optimize Coupling Reagents and Additives: If using a carbodiimide (e.g., DCC, EDC), ensure the addition of a racemization suppressant like HOBt or Oxyma Pure. Consider switching to a phosphonium (e.g., PyBOP) or uronium-based (e.g., TBTU) coupling reagent known for lower racemization.[1][5] 2. Change the Base: Switch from a strong, non-hindered base (e.g., triethylamine) to a weaker, sterically hindered base such as pyridine or N,N-diisopropylethylamine (DIPEA).[1][6] 3. Lower the Reaction Temperature: Perform the acylation at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.[1][6] 4. Minimize Pre-activation Time: Reduce the time the amino acid is in its activated state before the addition of the acylating agent.
Low yield of the N-acylated product. Incomplete reaction due to steric hindrance or inefficient activation.1. Use a More Potent Coupling Reagent: Employ a more powerful coupling reagent, but be mindful of the potential for increased racemization and optimize other parameters accordingly. 2. Increase Reaction Time or Temperature: Cautiously increase the reaction time or temperature while monitoring for any increase in racemization. 3. Ensure Anhydrous Conditions: Water can hydrolyze the acylating agent and activated intermediates, leading to lower yields.
Formation of dipeptide or other side products. Side reactions of the activated amino acid.1. Control Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the activated amino acid can lead to self-condensation. 2. Purify Starting Materials: Use highly pure D-phenylalanine and acylating agent to avoid side reactions from impurities.

Data on Racemization in N-Acylation of Phenylalanine Derivatives

The following tables summarize quantitative data on the extent of racemization observed under different experimental conditions.

Table 1: TBTU-Mediated Amidation of N-Acetyl-L-phenylalanine with Different Bases

EntryBase (equiv.)Temperature (°C)Time (h)L:D Ratio
1DIPEA (2)rt2434:66
2DIPEA (1)rt2438:62
3Pyridine (1)rt2485:15
42,6-Lutidine (1)rt2460:40
5DIPEA (1)02445:55

Data adapted from a study on N-acetyl-L-phenylalanine, which provides insights applicable to D-phenylalanine.

Table 2: Enantiomeric Excess in Esterification of N-Acetyl-L-phenylalanine

MethodConditionsEnantiomeric Excess (ee%)
Mukaiyama's ReagentMicrowave, 80 °C, 15 min56-71%

Data suggests that heating can induce partial racemization.[7][8]

Experimental Protocols

Protocol 1: N-Acetylation of D-Phenylalanine using Acetic Anhydride (Schotten-Baumann Conditions)

This protocol is a generalized procedure and may require optimization.

  • Dissolve D-phenylalanine: Dissolve D-phenylalanine (1.0 eq) in a suitable aqueous alkaline solution (e.g., 1 M NaOH) at 0 °C.

  • Addition of Acetic Anhydride: While vigorously stirring the solution and maintaining the temperature at 0 °C, slowly and portion-wise add acetic anhydride (1.1 eq) and a solution of NaOH to maintain the pH between 8 and 9.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up: Carefully acidify the reaction mixture with cold 1 M HCl to a pH of approximately 2-3. The N-acetyl-D-phenylalanine will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: N-Acylation of D-Phenylalanine using an Acyl Chloride and a Coupling Reagent with Minimal Racemization

This protocol is designed to minimize racemization.

  • Dissolve D-phenylalanine: Dissolve D-phenylalanine (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH2Cl2) and cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add a weak, sterically hindered base such as pyridine (1.1 eq) to the solution.

  • Activation: Slowly add the coupling reagent (e.g., DCC or EDC, 1.1 eq) to the cooled solution and stir for 10-15 minutes.

  • Acylation: Add the acyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work-up: The work-up procedure will depend on the specific reactants and solvent used. Typically, it will involve filtration to remove any urea byproduct (if DCC or EDC is used), followed by an aqueous work-up and extraction of the product into an organic solvent.

  • Purification: The crude product can be purified by crystallization or column chromatography.

Visual Guides

Racemization Mechanism via Oxazolone Formation

racemization_mechanism cluster_racemization Racemization Pathway D_Phe N-Acyl-D-Phenylalanine Activated Activated Intermediate D_Phe->Activated Activation (Coupling Reagent) L_Phe N-Acyl-L-Phenylalanine Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Cyclization Oxazolone->Activated Ring Opening Oxazolone->L_Phe Protonation (from opposite face)

Caption: The primary pathway for racemization during N-acylation.

Troubleshooting Workflow for High Racemization

troubleshooting_workflow Start High Racemization Detected CheckReagent Review Coupling Reagent and Additives Start->CheckReagent CheckBase Evaluate Base CheckReagent->CheckBase Optimal SolutionReagent Use HOBt/Oxyma Pure. Switch to Phosphonium or Uronium Reagents. CheckReagent->SolutionReagent Suboptimal CheckTemp Assess Reaction Temperature CheckBase->CheckTemp Optimal SolutionBase Switch to a Weaker, Hindered Base (e.g., Pyridine) CheckBase->SolutionBase Too Strong/ Unhindered SolutionTemp Lower Reaction Temperature (e.g., 0 °C) CheckTemp->SolutionTemp Too High End Racemization Minimized CheckTemp->End Optimal SolutionReagent->CheckBase SolutionBase->CheckTemp SolutionTemp->End

Caption: A step-by-step guide to troubleshoot and minimize racemization.

References

Technical Support Center: Optimizing Peptide Cyclization with N-Chloroacetyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide cyclization using N-Chloroacetyl-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of peptide cyclization with N-Chloroacetyl-D-phenylalanine?

This cyclization method involves an intramolecular nucleophilic substitution reaction. The chloroacetyl group at the N-terminus of the peptide is an electrophile. A nucleophilic side chain from an amino acid within the peptide sequence attacks the carbon atom of the chloroacetyl group, displacing the chloride ion and forming a stable cyclic peptide. The most commonly used nucleophile for this reaction is the thiol group of a cysteine residue, which forms a thioether bond.

Q2: Which amino acid residue is the preferred nucleophile for this reaction?

The thiol group of a cysteine residue is the most effective and commonly used nucleophile for reacting with the N-terminal chloroacetyl group. The reaction is generally spontaneous and proceeds efficiently under mild basic conditions.[1] Other nucleophilic residues like lysine (amine group) or aspartic/glutamic acid (carboxyl groups) are generally less reactive under the conditions optimized for thioether formation.

Q3: Should I perform the cyclization on-resin or in solution?

The choice between on-resin and solution-phase cyclization depends on several factors, including the peptide sequence, its solubility, and the desired scale of synthesis. On-resin cyclization is often preferred as it minimizes intermolecular side reactions like dimerization and polymerization due to the "pseudo-dilution" effect of the solid support.[2] Solution-phase cyclization offers more flexibility but requires high dilution conditions to favor the intramolecular reaction.[3]

Q4: What is the optimal pH for the cyclization reaction?

The cyclization reaction is base-assisted. A slightly basic pH is generally required to deprotonate the nucleophilic group (e.g., the thiol group of cysteine), increasing its nucleophilicity. However, excessively high pH can lead to side reactions such as hydrolysis of the chloroacetyl group or racemization. For thioether formation with cysteine, a pH range of 7.0 to 8.5 is typically effective. One study in an aqueous solution that resulted in polymerization used a pH of 7.4.[3] A successful cyclization in an organic solvent used stoichiometric amounts of Tris base.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of the Cyclic Peptide

Symptoms:

  • LC-MS analysis shows predominantly starting linear peptide.

  • No peak corresponding to the mass of the cyclic product is observed.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inefficient Nucleophile Deprotonation The reaction is base-assisted. Ensure the pH of the reaction medium is sufficiently basic to deprotonate the cysteine thiol. You can use a mild inorganic base like sodium bicarbonate or an organic base such as N,N-diisopropylethylamine (DIPEA) or Tris base.[3]
Suboptimal Solvent The choice of solvent can significantly impact reaction efficiency. For solution-phase cyclization, Dimethylformamide (DMF), often with additives like LiCl to improve peptide solubility and minimize aggregation, is a good starting point.[3]
Steric Hindrance The conformation of the linear peptide may not favor the proximity of the N-terminal chloroacetyl group and the cysteine residue. Consider redesigning the peptide sequence to include turn-inducing residues like glycine or proline near the cyclization site.
Reaction Time/Temperature The reaction may be slow at room temperature. Monitor the reaction over time (e.g., 3, 6, 12, and 24 hours). Gentle heating (e.g., to 40°C) may increase the reaction rate, but be cautious of potential side reactions. A reported successful cyclization was complete within 3 hours at ambient temperature.[3]
Issue 2: Presence of Dimerization or Polymerization Products

Symptoms:

  • LC-MS analysis shows significant peaks with masses corresponding to multiples (2x, 3x, etc.) of the linear peptide mass.

  • In aqueous solutions, the formation of insoluble precipitates (polymers) may be observed.[3]

Potential Causes and Solutions:

Potential CauseRecommended Action
High Peptide Concentration Intermolecular reactions are favored at high concentrations. For solution-phase cyclization, maintain a low peptide concentration, typically in the range of 0.1-1.0 mM.[4] This can be achieved by using a large volume of solvent or by slow addition of a concentrated peptide solution to the reaction vessel.
Inappropriate Solvent System In aqueous solutions, hydrophobic peptides may aggregate, promoting intermolecular reactions. The use of organic solvents like DMF can prevent this. The addition of chaotropic salts like LiCl can also disrupt aggregation.[3]
On-Resin Cyclization Not Utilized On-resin cyclization provides a "pseudo-dilution" effect by immobilizing the peptide chains on the solid support, which physically separates them and favors intramolecular cyclization.[2] This is a highly effective strategy to avoid polymerization.
Issue 3: Observation of Unexpected Side Products

Symptoms:

  • LC-MS analysis shows peaks with masses that do not correspond to the starting material, the desired product, or its polymers.

Potential Causes and Solutions:

Potential CauseRecommended Action
Racemization Base-catalyzed racemization can occur, especially at the C-terminal amino acid during activation for cyclization if not performed carefully. Use a hindered, non-nucleophilic base like DIPEA and consider performing the reaction at a lower temperature (e.g., 0-4°C).
Aspartimide Formation If your peptide sequence contains an aspartic acid residue, it can undergo base-catalyzed intramolecular cyclization to form a succinimide intermediate (aspartimide). This can lead to a mixture of α- and β-aspartyl peptides. Minimize the reaction time and temperature, and avoid excessively basic conditions.
Diketopiperazine (DKP) Formation At the dipeptide stage of solid-phase peptide synthesis, particularly with proline as the second amino acid, intramolecular cyclization can occur, cleaving the dipeptide from the resin. To avoid this, use a sterically hindered resin like 2-chlorotrityl chloride resin.
Oxidation of Sensitive Residues Residues like methionine and tryptophan can be susceptible to oxidation. Ensure you are using degassed solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Recommended Starting Conditions for Solution-Phase Cyclization

ParameterRecommended ValueNotes
Peptide Concentration 0.1 - 1.0 mg/mLTo minimize intermolecular side reactions.[3]
Solvent DMF (with or without LiCl)LiCl can improve the solubility of amphipathic peptides.[3]
Base Stoichiometric amounts of Tris base or DIPEATo facilitate deprotonation of the cysteine thiol.
Temperature Ambient TemperatureMonitor reaction progress; gentle heating may be applied if necessary.[3]
Reaction Time 3 - 24 hoursReaction completion should be monitored by LC-MS.[3]

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization

FeatureOn-Resin CyclizationSolution-Phase Cyclization
Intermolecular Reactions Minimized due to "pseudo-dilution" effect.[2]Prone to dimerization/polymerization; requires high dilution.[3]
Purification Simplified; excess reagents are washed away.Requires purification of the crude product from reagents.
Solubility Issues Less of a concern as the peptide is resin-bound.Poorly soluble peptides can be challenging to cyclize.
Scalability Can be limited by resin loading capacity.More amenable to large-scale synthesis, but requires large solvent volumes.
Overall Yield Often higher due to fewer side reactions and easier purification.Can be lower due to side reactions and purification losses.

Experimental Protocols

Protocol 1: On-Resin Peptide Cyclization
  • Peptide Synthesis: Synthesize the linear peptide on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The sequence should contain N-Chloroacetyl-D-phenylalanine at the N-terminus and a cysteine residue at the desired position.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group using a solution of 20% piperidine in DMF.

  • Chloroacetylation: In a separate vessel, activate chloroacetic acid with a coupling agent (e.g., HBTU/DIPEA) and add it to the resin-bound peptide. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF, DCM, and methanol, and dry it under vacuum.

  • Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a mild base (e.g., 5-10 equivalents of DIPEA in DMF).

    • Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress by cleaving a small amount of resin and analyzing by LC-MS.

  • Cleavage and Deprotection: Once the cyclization is complete, wash the resin and cleave the cyclic peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Protocol 2: Solution-Phase Peptide Cyclization
  • Peptide Synthesis and Cleavage: Synthesize and cleave the linear peptide containing N-Chloroacetyl-D-phenylalanine and cysteine from the resin as described above. Purify the linear peptide by RP-HPLC.

  • Reaction Setup:

    • Dissolve the purified linear peptide in DMF (or DMF with LiCl) to a final concentration of 0.1-1.0 mg/mL.[3]

    • Add a stoichiometric amount of a base (e.g., Tris base).[3]

  • Cyclization Reaction:

    • Stir the reaction mixture at ambient temperature.

    • Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 3, 6, 12, 24 hours) and analyzing them by LC-MS. The reaction is complete when the peak corresponding to the linear peptide is no longer observed.[3]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with water containing a small amount of TFA.

    • Purify the cyclic peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cyclization Cyclization cluster_downstream Final Steps SPPS 1. Linear Peptide Synthesis (SPPS) Cleavage 2. Cleavage & Purification of Linear Peptide SPPS->Cleavage Solution-Phase OnResin 3a. On-Resin Cyclization SPPS->OnResin On-Resin InSolution 3b. Solution-Phase Cyclization Cleavage->InSolution FinalCleavage 4a. Cleavage from Resin OnResin->FinalCleavage Purification 5. Final Purification (RP-HPLC) InSolution->Purification FinalCleavage->Purification Analysis 6. Characterization (LC-MS) Purification->Analysis

Caption: General experimental workflow for peptide cyclization.

Troubleshooting_Workflow Start Problem with Cyclization LowYield Low/No Yield Start->LowYield Dimerization Dimerization/Polymerization Start->Dimerization SideProducts Other Side Products Start->SideProducts CheckBase Optimize Base/pH LowYield->CheckBase HighDilution Use High Dilution (Solution) Dimerization->HighDilution CheckRacemization Lower Temperature / Use Hindered Base SideProducts->CheckRacemization CheckSolvent Change Solvent CheckBase->CheckSolvent No Improvement CheckConformation Incorporate Turn-Inducers CheckSolvent->CheckConformation No Improvement OnResin Switch to On-Resin Cyclization HighDilution->OnResin Still an Issue CheckAspartimide Minimize Base Exposure CheckRacemization->CheckAspartimide Different Side Product OnResin_vs_Solution cluster_on_resin_pros_cons On-Resin cluster_solution_pros_cons Solution-Phase Decision Choose Cyclization Method OnResin On-Resin Cyclization Decision->OnResin  High Purity Needed & Low Dimerization Tolerance Solution Solution-Phase Cyclization Decision->Solution  Large Scale Synthesis Needed & Peptide is Soluble OnResin_Pros Pros: - Pseudo-dilution effect - Fewer side reactions - Easier purification OnResin->OnResin_Pros OnResin_Cons Cons: - Lower scalability - Potential for steric hindrance OnResin->OnResin_Cons Solution_Pros Pros: - High scalability - More reaction flexibility Solution->Solution_Pros Solution_Cons Cons: - Requires high dilution - Prone to aggregation - More complex purification Solution->Solution_Cons

References

Technical Support Center: Side Reactions in Solid-Phase Synthesis with N-Chloroacetyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions involving N-chloroacetyl groups in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the N-chloroacetyl group in solid-phase peptide synthesis?

The N-chloroacetyl group is primarily used as a reactive handle for the site-specific modification of synthetic peptides. Its electrophilic nature allows for facile and specific reaction with nucleophiles, most notably the thiol group of a cysteine residue, to form a stable thioether bond. This is a widely used strategy for peptide cyclization or for the conjugation of molecules like fluorophores, polyethylene glycol (PEG), or cytotoxic drugs.[1]

Q2: At what stage of the synthesis should the N-chloroacetyl group be introduced?

The N-chloroacetyl group should be introduced at the N-terminus of the peptide after the final Fmoc-deprotection step.[1] The chloroacetyl group is not stable to the repeated basic conditions of piperidine treatment used for Fmoc removal throughout the synthesis.

Q3: Can the N-chloroacetyl group react with nucleophilic amino acid side chains other than cysteine?

Yes, while the reaction with the cysteine thiol is the most rapid and common, the N-chloroacetyl group is an alkylating agent and can potentially react with other nucleophilic side chains under certain conditions. These include:

  • Histidine (imidazole ring): The imidazole ring of histidine is nucleophilic and can be alkylated.

  • Lysine (ε-amino group): The primary amine on the lysine side chain is a potent nucleophile.

  • Methionine (thioether): The sulfur atom in methionine can be susceptible to alkylation, forming a sulfonium ion.[2]

The presence of basic amino acid residues such as arginine, lysine, and histidine in the peptide sequence can accelerate the reaction of the N-chloroacetyl group with nucleophiles.[3]

Q4: Is the N-chloroacetyl group stable during the final TFA cleavage from the resin?

There is a risk of side reactions during the final cleavage with trifluoroacetic acid (TFA). N-alkylated peptides have been shown to be labile to TFA, which can lead to fragmentation of the peptide backbone.[4] Additionally, carbocations generated from the cleavage of protecting groups or the resin linker can lead to unwanted alkylation of sensitive residues.

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide and Presence of a Truncated Peptide

Possible Cause:

  • Diketopiperazine (DKP) Formation: If the N-terminal dipeptide sequence is prone to cyclization (e.g., contains Proline or Glycine), the dipeptide can cyclize and cleave from the resin, resulting in a truncated peptide.[5] This is a general issue in SPPS and not specific to the N-chloroacetyl group, but it can lead to low yields of the full-length peptide to be chloroacetylated.

  • Premature Cleavage: Aggressive or prolonged piperidine treatment for Fmoc deprotection can sometimes lead to premature cleavage of the peptide from the resin, depending on the linker used.

Troubleshooting Steps:

  • Analyze the Crude Product: Use HPLC and Mass Spectrometry (MS) to identify the truncated species and confirm the presence of the diketopiperazine byproduct.

  • Optimize Coupling of the Third Amino Acid: For sequences prone to DKP formation, ensure rapid and efficient coupling of the third amino acid to minimize the time the free N-terminal amine of the dipeptide is available for cyclization.

  • Choice of Resin: For sequences known to be susceptible to DKP formation, consider using a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk can help suppress this side reaction.[5]

Issue 2: Presence of an Unexpected Adduct with the Mass of the Peptide + Alkyl Group

Possible Cause:

  • Intramolecular Cyclization: The N-chloroacetyl group has reacted with a nucleophilic side chain within the peptide, most commonly cysteine.[6][7]

  • Side-Chain Alkylation during Cleavage: Reactive carbocations generated during TFA cleavage from side-chain protecting groups or the resin linker have alkylated a sensitive residue (e.g., S-alkylation of Cysteine).[8][9]

Troubleshooting Steps:

  • Protect Nucleophilic Side Chains: Ensure that all nucleophilic side chains, especially cysteine, are appropriately protected throughout the synthesis until the desired reaction with the N-chloroacetyl group is intended.

  • Optimize Cyclization Conditions: If intramolecular cyclization is the desired outcome, optimize the reaction conditions (e.g., pH, solvent) to favor the desired cyclization over intermolecular reactions or other side reactions. Using a LiCl/DMF solvent system has been shown to promote facile cyclization.[10]

  • Use Scavengers during Cleavage: Always use a scavenger cocktail during TFA cleavage to "trap" reactive carbocations. The choice of scavengers depends on the amino acids present in your peptide.

Issue 3: Loss of the N-Chloroacetyl Group or Cleavage of the N-terminal Amino Acid

Possible Cause:

  • Instability to Piperidine: The N-chloroacetyl group was introduced before the completion of all Fmoc-deprotection steps and has been degraded by the piperidine treatment.

  • TFA Lability: The peptide bond C-terminal to the N-chloroacetylated amino acid may be susceptible to cleavage under strong acidic conditions used for resin cleavage.[4][11]

Troubleshooting Steps:

  • Confirm the Synthetic Step Order: Verify that the N-chloroacetylation was performed as the final step on the fully assembled and N-terminally deprotected peptide on the resin.

  • Optimize Cleavage Conditions: If cleavage of the N-terminal residue is observed, consider using milder cleavage conditions or a shorter cleavage time. Analyze the cleavage kinetics to find a balance between complete side-chain deprotection and minimizing this side reaction.

Data Presentation

Table 1: Common Nucleophilic Amino Acid Side Chains and Potential for Reaction with N-Chloroacetyl Groups

Amino AcidNucleophilic GroupPotential for ReactionNotes
CysteineThiol (-SH)HighThe most common and rapid reaction, leading to a stable thioether bond.[6]
HistidineImidazole RingModerateCan be alkylated, especially at the N-π or N-τ positions.
Lysineε-Amino (-NH₂)ModerateA primary amine that is a strong nucleophile.
MethionineThioether (-S-CH₃)LowCan be alkylated to form a sulfonium ion, which may be unstable.[2]
Serine/ThreonineHydroxyl (-OH)Very LowGenerally not reactive under standard SPPS conditions.
Aspartate/GlutamateCarboxylate (-COOH)Very LowNot nucleophilic under neutral or acidic conditions.

Experimental Protocols

Protocol 1: N-Terminal Chloroacetylation of a Resin-Bound Peptide[1][12]

This protocol details the manual N-terminal chloroacetylation of a peptide synthesized on a solid support using Fmoc chemistry. The final N-terminal Fmoc group must be removed prior to this step.

Materials:

  • Peptide-bound resin (with N-terminal Fmoc group removed)

  • Chloroacetic anhydride or Chloroacetyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminal Fmoc group is still present, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove residual piperidine.

  • Chloroacetylation Solution Preparation: In a separate vessel, prepare the chloroacetylation solution. A common condition is to use 2 equivalents of chloroacetyl chloride and 4 equivalents of DIPEA relative to the resin loading in DMF.

  • Reaction: Add the chloroacetylation solution to the resin in the reaction vessel. Shake the reaction vessel at room temperature for 1-2 hours.

  • Washing: After the reaction is complete, drain the reaction solution. Wash the resin extensively with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the complete acylation of the N-terminal amine. A negative result (yellow beads) indicates a successful reaction.

Protocol 2: Cleavage of N-Chloroacetylated Peptide from the Resin[1]

Materials:

  • Dry N-chloroacetylated peptide-bound resin

  • TFA Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Place the dried resin in a suitable reaction vessel.

  • Cleavage: Add the freshly prepared TFA cleavage cocktail to the resin (approximately 10 mL per gram of resin). Stir or shake the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final product.

Mandatory Visualization

Side_Reactions cluster_piperidine Piperidine Treatment (Fmoc Deprotection) cluster_intramolecular Intramolecular Alkylation cluster_cleavage TFA Cleavage Peptide N-Chloroacetylated Peptide on Resin Degradation Degradation of N-Chloroacetyl Group Cyclization Intramolecular Cyclization (Thioether Formation) Peptide->Cyclization Fragmentation Peptide Fragmentation SideChainAlkylation Side-Chain Alkylation (by carbocations) Piperidine Piperidine Piperidine->Degradation Unintended exposure Cys Cysteine Side Chain (-SH) Cys->Cyclization TFA TFA Cocktail TFA->Fragmentation TFA->SideChainAlkylation

Caption: Key side reaction pathways for N-chloroacetylated peptides in SPPS.

Troubleshooting_Workflow Start Unexpected Result in SPPS with N-Chloroacetyl Group Analysis Analyze Crude Product (HPLC, Mass Spectrometry) Start->Analysis LowYield Low Yield / Truncated Peptide Analysis->LowYield UnexpectedAdduct Unexpected Adduct Analysis->UnexpectedAdduct LossOfGroup Loss of N-Chloroacetyl Group or N-terminal AA Analysis->LossOfGroup DKP Diketopiperazine Formation LowYield->DKP Cause Cyclization Intramolecular Cyclization UnexpectedAdduct->Cyclization Cause CleavageAlkylation Alkylation during Cleavage UnexpectedAdduct->CleavageAlkylation Cause PiperidineInstability Instability to Piperidine LossOfGroup->PiperidineInstability Cause TFA_Lability TFA Lability LossOfGroup->TFA_Lability Cause OptimizeCoupling Optimize Coupling of 3rd AA Use 2-CTC Resin DKP->OptimizeCoupling Solution ProtectSideChains Protect Nucleophilic Side Chains Cyclization->ProtectSideChains Solution UseScavengers Use Scavengers during Cleavage CleavageAlkylation->UseScavengers Solution ConfirmOrder Confirm Synthetic Step Order PiperidineInstability->ConfirmOrder Solution OptimizeCleavage Optimize Cleavage Conditions TFA_Lability->OptimizeCleavage Solution

Caption: Troubleshooting workflow for side reactions with N-chloroacetyl groups.

References

Technical Support Center: Purification of N-Chloroacetyl-D-phenylalanine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Chloroacetyl-D-phenylalanine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for purifying N-Chloroacetyl-D-phenylalanine?

A1: A standard reversed-phase HPLC (RP-HPLC) method using a chiral stationary phase (CSP) is the recommended starting point. Given the chiral nature of N-Chloroacetyl-D-phenylalanine, selecting an appropriate CSP is the most critical step for achieving enantiomeric separation.[1][2] Polysaccharide-based or macrocyclic glycopeptide columns are often effective for a wide range of chiral compounds.[2][3]

A typical starting protocol would involve a C18 column and a mobile phase gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape.[4][5][6]

Q2: How can I improve poor resolution between the D- and L-enantiomers?

A2: Poor resolution in chiral HPLC can be due to several factors, including an unsuitable chiral stationary phase (CSP), a non-optimal mobile phase, incorrect temperature, or a column with low efficiency.[1] To improve resolution, consider the following:

  • CSP Selection: The choice of CSP is paramount for chiral separations.[2] If resolution is poor, trying a column with a different chiral selector is often the most effective solution.

  • Mobile Phase Composition: Systematically vary the mobile phase composition, including the type and concentration of the organic modifier and any additives.[1]

  • Temperature: Lowering the column temperature can enhance chiral recognition and improve resolution by strengthening the interactions responsible for enantiomeric differentiation.[1] However, this effect is compound-dependent, so temperature optimization is crucial.[1][7]

  • Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, sometimes leading to better separation.

Q3: What causes peak tailing and how can I fix it?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support.[8] Column overload is another common cause.[1] To address peak tailing:

  • Check for Column Overload: Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.[1]

  • Optimize Mobile Phase pH: For acidic compounds like N-Chloroacetyl-D-phenylalanine, ensuring the mobile phase pH is low enough to keep the analyte protonated can improve peak shape. Adding 0.1% TFA is a common practice.[1]

  • Use Additives: For acidic compounds, adding an acidic modifier like TFA can help to saturate the silanol groups and reduce tailing.[1]

  • Column Health: If the above steps do not resolve the issue, your column may be contaminated or degraded and may need to be washed with a strong solvent or replaced.[1]

Q4: I'm observing extraneous or "ghost" peaks in my chromatogram. What is the source?

A4: Ghost peaks can originate from the mobile phase, the sample solvent, or carryover from previous injections.[1] To identify the source:

  • Run a blank gradient with no injection. If the peaks are still present, the contamination is in your mobile phase or the HPLC system itself.[1] Ensure you are using high-purity, HPLC-grade solvents and fresh, filtered buffers.[1]

  • If the blank run is clean, inject only the sample solvent. If the peaks appear, your solvent is contaminated.

  • If both the blank and solvent injections are clean, the issue is likely carryover from a previous sample in the autosampler. Optimize your needle wash procedure to resolve this.[1]

Troubleshooting Guides

Issue 1: Poor Enantiomeric Resolution
SymptomPossible CauseRecommended Action
Co-eluting or partially resolved enantiomeric peaksInappropriate Chiral Stationary Phase (CSP)Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide).[2][3]
Suboptimal mobile phase compositionVary the organic modifier (e.g., switch between methanol and acetonitrile) and its concentration.[1]
Temperature not optimizedSystematically adjust the column temperature. Start at 25°C and decrease in 5°C increments, as lower temperatures often improve chiral resolution.[1]
Inefficient columnCheck column performance with a standard; if efficiency is low, the column may need replacement.
Issue 2: Poor Peak Shape (Tailing or Fronting)
SymptomPossible CauseRecommended Action
Tailing peaksColumn overloadDilute the sample by a factor of 10 and reinject. If peak shape improves, reduce sample concentration.[1]
Secondary silanol interactionsAdd an acidic modifier like 0.1% TFA to the mobile phase to suppress silanol activity.[1]
Column contamination or degradationFlush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1][8]
Fronting peaksSample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.
Issue 3: Irreproducible Retention Times
SymptomPossible CauseRecommended Action
Drifting retention timesInadequate column equilibrationEnsure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure accurate mixing.[1]
Fluctuations in column temperatureUse a column oven to maintain a constant and stable temperature.[1][7]
Column degradationRetention times may shift as the stationary phase degrades over time. Replace the column if performance continues to decline.

Experimental Protocols

Generalized Protocol for HPLC Purification of N-Chloroacetyl-D-phenylalanine

This protocol provides a starting point and will likely require optimization based on the specific purity requirements and the impurity profile of the crude material.

1. Materials

  • Crude N-Chloroacetyl-D-phenylalanine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Chiral stationary phase column (e.g., polysaccharide-based C18, 5 µm, 4.6 x 250 mm)

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Filter all aqueous buffers before use.[1]

3. Sample Preparation

  • Dissolve the crude N-Chloroacetyl-D-phenylalanine in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase).

  • Dilute with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[4]

4. Chromatographic Conditions

ParameterStarting ConditionRationale
Column Chiral C18, 5 µm, 4.6 x 250 mmChiral stationary phase is necessary for enantiomeric separation. C18 is a common starting point for reversed-phase.
Mobile Phase Gradient of A (0.1% TFA in Water) and B (0.1% TFA in ACN)TFA acts as an ion-pairing agent to improve peak shape.[5]
Gradient 10-90% B over 30 minutesA broad gradient helps to elute the compound and identify a suitable elution window for optimization.
Flow Rate 1.0 mL/minA standard analytical flow rate. May be lowered to improve resolution.
Column Temperature 25°CTemperature should be controlled and optimized. Lower temperatures often favor chiral resolution.[1]
Detection Wavelength 210-220 nmWavelength for detecting the peptide bond and aromatic ring.
Injection Volume 10-20 µLShould be optimized to avoid column overload.

5. Post-Purification

  • Collect fractions corresponding to the desired peak.

  • Analyze the purity of the collected fractions using an analytical HPLC method.

  • Pool the fractions that meet the required purity specifications.

  • Remove the solvent via lyophilization to obtain the purified product as a powder.[5]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Gradient Elution & Separation Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Product Purified Product Lyophilization->Product

Caption: General workflow for the HPLC purification of N-Chloroacetyl-D-phenylalanine.

Troubleshooting_Resolution Start Poor Enantiomeric Resolution Observed CheckTemp Decrease Column Temperature (e.g., to 15°C) Start->CheckTemp ChangeMobilePhase Modify Mobile Phase (e.g., change organic modifier) CheckTemp->ChangeMobilePhase No Resolved Resolution Improved CheckTemp->Resolved Yes ChangeColumn Select a Different Chiral Stationary Phase (CSP) ChangeMobilePhase->ChangeColumn No ChangeMobilePhase->Resolved Yes NotResolved Still Poor Resolution ChangeColumn->NotResolved If still unresolved, consult specialist

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Method_Development cluster_params Key Method Parameters centerNode Optimal Separation CSP Chiral Stationary Phase CSP->centerNode MobilePhase Mobile Phase Composition MobilePhase->centerNode Temperature Column Temperature Temperature->centerNode FlowRate Flow Rate FlowRate->centerNode pH Mobile Phase pH pH->centerNode

Caption: Key parameters influencing optimal HPLC separation.

References

Technical Support Center: Enzymatic Kinetic Resolution of Racemic Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enzymatic kinetic resolution of racemic phenylalanine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the enzymatic kinetic resolution of racemic phenylalanine?

A1: The most prevalent challenges include:

  • Low Enantioselectivity (E-value): The enzyme does not sufficiently differentiate between the two enantiomers, leading to low enantiomeric excess (ee) of both the product and the remaining substrate.

  • Low Conversion Rate: The reaction is slow or stalls before reaching the desired 50% conversion for an optimal kinetic resolution.

  • Enzyme Instability: The enzyme denatures or loses activity under the reaction conditions (e.g., temperature, pH, organic solvent).

  • Substrate and/or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity.

  • Solubility Issues: Poor solubility of the phenylalanine substrate or product in the reaction medium can limit the reaction rate.

  • Difficult Product Isolation: Separating the product from the unreacted substrate and the enzyme can be challenging.

Q2: Which enzymes are commonly used for the kinetic resolution of racemic phenylalanine?

A2: Lipases and proteases are the most frequently employed enzymes for the kinetic resolution of racemic phenylalanine, particularly its N-acylated and ester derivatives. Commonly used lipases include those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Rhizomucor miehei. Among proteases, α-chymotrypsin has been shown to be effective for the hydrolysis of phenylalanine esters.[1]

Q3: Why is it often necessary to use a derivative of phenylalanine (e.g., N-acetylated or an ester) as the substrate?

A3: The native zwitterionic form of phenylalanine can be challenging for many enzymes to accept as a substrate, and it often has limited solubility in organic solvents where lipases typically show high enantioselectivity.[2] Derivatization of the amino group (e.g., N-acetylation) or the carboxyl group (e.g., esterification) creates a substrate that is more readily accepted by the active site of lipases and proteases and improves its solubility in a wider range of solvents.

Q4: How can I improve the stability of the enzyme during the reaction?

A4: Enzyme stability can be enhanced through several strategies:

  • Immobilization: Attaching the enzyme to a solid support can improve its thermal and operational stability.[3][4] Immobilization can also prevent enzyme aggregation and simplify its recovery and reuse.

  • Use of Additives: Certain soluble additives, such as polymers or salts, can help stabilize the enzyme's conformation.

  • Protein Engineering: Site-directed mutagenesis can be used to introduce amino acid substitutions that enhance the enzyme's stability.[5]

  • Optimization of Reaction Conditions: Operating at a milder temperature and pH can help preserve the enzyme's activity for a longer duration.

Q5: What is a dynamic kinetic resolution (DKR) and how can it be applied to phenylalanine?

A5: A dynamic kinetic resolution (DKR) is a process that combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% of the desired enantiomer, overcoming the 50% yield limitation of a standard kinetic resolution.[6] For phenylalanine derivatives, this would involve adding a racemization catalyst to the reaction mixture that can continuously convert the unreacted enantiomer back into the racemic mixture, making it available for the enzyme to act upon.

Troubleshooting Guides

Problem 1: Low Enantioselectivity (Low E-value)

Q: My enzymatic resolution shows poor enantioselectivity. What are the potential causes and how can I improve it?

A: Low enantioselectivity is a common hurdle. The following steps can help you troubleshoot and enhance the enantiomeric ratio (E-value) of your reaction.

  • Enzyme Choice: The inherent selectivity of the chosen enzyme for your specific substrate may be low.

    • Solution: Screen a variety of enzymes from different sources (e.g., various lipases, proteases). Even enzymes from the same class can exhibit vastly different enantioselectivities for the same substrate.[7]

  • Reaction Temperature: Temperature can significantly influence the flexibility of the enzyme's active site and, consequently, its ability to discriminate between enantiomers.

    • Solution: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate. It is advisable to perform the reaction at a range of temperatures (e.g., 4°C, 25°C, 40°C) to find the optimal balance.[7]

  • Solvent System: The organic solvent can affect the enzyme's conformation and its interaction with the substrate.

    • Solution: Conduct a solvent screen using solvents with different properties (e.g., polarity, hydrophobicity), such as hexane, toluene, methyl tert-butyl ether (MTBE), and tetrahydrofuran (THF).[7]

  • Substrate Modification: The structure of the acyl group in N-acyl phenylalanine derivatives can influence how the substrate fits into the enzyme's active site.

    • Solution: If possible, try different N-acyl groups (e.g., acetyl, chloroacetyl, propionyl) to see if this improves enantioselectivity.

G start Low Enantioselectivity (ee) enzyme_choice Is the enzyme choice optimal? start->enzyme_choice screen_enzymes Screen a panel of different enzymes (e.g., various lipases, proteases) enzyme_choice->screen_enzymes No temp_check Is the reaction temperature optimized? enzyme_choice->temp_check Yes screen_enzymes->temp_check optimize_temp Test a range of temperatures (e.g., 4°C, 25°C, 40°C). Lower temperature often increases ee. temp_check->optimize_temp No solvent_check Is the solvent system appropriate? temp_check->solvent_check Yes optimize_temp->solvent_check screen_solvents Screen various organic solvents (e.g., hexane, toluene, MTBE) solvent_check->screen_solvents No substrate_check Can the substrate structure be modified? solvent_check->substrate_check Yes screen_solvents->substrate_check modify_substrate Modify the N-acyl or ester group of the phenylalanine derivative. substrate_check->modify_substrate Yes end High Enantioselectivity Achieved substrate_check->end No modify_substrate->end

Caption: Troubleshooting workflow for low enantioselectivity.

Problem 2: Low or No Conversion

Q: My reaction is very slow or stops before reaching the desired conversion. What are the potential issues and solutions?

A: Low conversion can be caused by a number of factors related to enzyme activity and reaction conditions.

  • Suboptimal Reaction Conditions:

    • pH and Temperature: Enzymes have optimal pH and temperature ranges for activity.

      • Solution: Ensure the pH (especially for aqueous or biphasic systems) and temperature are optimized for your specific enzyme. For lipases in organic media, the pH of the aqueous solution used to prepare the enzyme can be crucial.[8]

  • Enzyme Inactivity or Instability:

    • Improper Storage/Handling: The enzyme may have lost activity before the reaction.

      • Solution: Confirm that the enzyme has been stored at the recommended temperature and handled correctly.

    • Denaturation: Reaction conditions might be too harsh.

      • Solution: If high temperatures are used, assess the enzyme's thermal stability. Consider immobilization to enhance stability.[8]

  • Inhibition:

    • Substrate Inhibition: High substrate concentrations can sometimes inhibit enzyme activity.

      • Solution: Run the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time.[9]

    • Product Inhibition: The accumulation of the product may inhibit the enzyme.

      • Solution: Consider in-situ product removal if feasible. For hydrolysis reactions, the acid produced can lower the pH and inhibit the enzyme; adding a base or using a buffer can mitigate this.[10]

  • Mass Transfer Limitations:

    • Poor Mixing: Inadequate mixing can be an issue, especially with immobilized enzymes.

      • Solution: Ensure efficient stirring or shaking to improve the interaction between the substrate and the enzyme.[11]

  • Insufficient Water Activity (for reactions in organic solvents):

    • Dry Environment: Lipases require a minimal amount of water to maintain their active conformation.

      • Solution: Ensure the organic solvent is not completely anhydrous. Adding a small amount of buffer or using salt hydrates can help maintain the necessary water activity.[9]

G start Low Conversion (<50%) conditions_check Are reaction conditions optimal (pH, temperature)? start->conditions_check optimize_conditions Optimize pH and temperature for the specific enzyme. conditions_check->optimize_conditions No enzyme_activity_check Is the enzyme active and stable? conditions_check->enzyme_activity_check Yes optimize_conditions->enzyme_activity_check check_storage Verify enzyme storage and handling. Test enzyme activity with a standard substrate. enzyme_activity_check->check_storage No inhibition_check Is there substrate or product inhibition? enzyme_activity_check->inhibition_check Yes check_storage->inhibition_check address_inhibition Lower substrate concentration (fed-batch). Consider in-situ product removal. inhibition_check->address_inhibition Yes mass_transfer_check Are there mass transfer limitations? inhibition_check->mass_transfer_check No address_inhibition->mass_transfer_check improve_mixing Increase stirring/shaking speed. mass_transfer_check->improve_mixing Yes end Optimal Conversion Achieved mass_transfer_check->end No improve_mixing->end

Caption: Troubleshooting workflow for low conversion.

Data Presentation

Table 1: Effect of Enzyme and Solvent on the Kinetic Resolution of N-Acetyl-Phenylalanine Derivatives

SubstrateEnzymeSolventTemp (°C)Conversion (%)Product ee (%)E-valueReference
N-Acetyl-Phe Methyl EsterRhizomucor miehei LipaseButyl butyrateRT~50>95High[1]
N-Acetyl-Phe Allyl EsterRhizomucor miehei LipaseButyl butyrateRT~50>95High[1]
(R,S)-FlurbiprofenCandida antarctica Lipase BMethanolN/A~5089.6High[12]
(R,S)-1-PhenylethanolPseudomonas cepacia LipaseDiethyl etherRT~50>99>200[13]

Note: Data is compiled from various sources and may have been obtained under slightly different experimental conditions. "RT" denotes room temperature. "N/A" indicates data not available in the source.

Table 2: Effect of Temperature on the Enantioselectivity of Candida antarctica Lipase B (CALB)

SubstrateSolventTemperature (°C)Conversion (%)Product ee (%)E-value
(R,S)-AcebutololToluene30~50>99>200
(R,S)-AcebutololToluene40~50>99>200
(R,S)-AcebutololToluene50~5098120
(R,S)-AcebutololToluene60~509550

Data adapted from studies on similar secondary alcohols to illustrate the general trend of decreasing enantioselectivity with increasing temperature for CALB.[14]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic N-Acetyl-Phenylalanine Methyl Ester

This protocol provides a general procedure for the transesterification of racemic N-acetyl-phenylalanine methyl ester using an immobilized lipase.

Materials:

  • Racemic N-acetyl-phenylalanine methyl ester

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, hexane, or MTBE)

  • Acyl donor (e.g., vinyl acetate or butyl butyrate)

  • Reaction vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Chiral HPLC system for analysis

Procedure:

  • Reaction Setup:

    • To a 10 mL screw-capped vial, add 20-50 mg of immobilized Candida antarctica lipase B.

    • Add 5 mL of the chosen anhydrous organic solvent.

    • Add 100 mg (0.45 mmol) of racemic N-acetyl-phenylalanine methyl ester.

    • Add the acyl donor. For vinyl acetate, use a 3-5 molar excess (e.g., 0.15 mL, ~1.6 mmol).

  • Reaction:

    • Seal the vial tightly and place it in an orbital shaker set at 200 rpm and the desired temperature (e.g., 40°C).

  • Monitoring the Reaction:

    • Periodically (e.g., every 2-4 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Filter the aliquot to remove the enzyme.

    • Dilute the sample with the mobile phase and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Termination and Work-up:

    • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting mixture of unreacted N-acetyl-L-phenylalanine methyl ester and the acylated product (N-acetyl-D-phenylalanine derivative) can be separated by column chromatography.

G start Start add_enzyme Add immobilized lipase to reaction vial start->add_enzyme add_solvent Add organic solvent add_enzyme->add_solvent add_substrate Add racemic N-acetyl- phenylalanine methyl ester add_solvent->add_substrate add_acyl_donor Add acyl donor (e.g., vinyl acetate) add_substrate->add_acyl_donor seal_incubate Seal vial and incubate with shaking at desired temperature add_acyl_donor->seal_incubate monitor_reaction Monitor reaction progress by chiral HPLC seal_incubate->monitor_reaction conversion_check Conversion ≈ 50%? monitor_reaction->conversion_check conversion_check->monitor_reaction No stop_reaction Stop reaction: filter off enzyme conversion_check->stop_reaction Yes workup Work-up: Evaporate solvent, separate product and substrate by chromatography stop_reaction->workup end End workup->end

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

Protocol 2: Chiral HPLC Analysis of N-Acetyl-Phenylalanine Enantiomers

This protocol provides a general method for the analytical separation of N-acetyl-D/L-phenylalanine enantiomers.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., a teicoplanin-based column like Chirobiotic T)[15]

  • Mobile phase: Methanol/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01 v/v/v)

  • N-acetyl-D/L-phenylalanine standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the components in the specified ratio. Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture or standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chirobiotic T (or equivalent)

    • Mobile Phase: As prepared above

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 260 nm[15]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard racemic mixture to determine the retention times of the two enantiomers.

    • Inject the reaction sample.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

    • Calculate the conversion based on the relative amounts of substrate and product.

References

N-Chloroacetyl-D-phenylalanine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Chloroacetyl-D-phenylalanine in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-Chloroacetyl-D-phenylalanine in solution?

A1: The main stability concern for N-Chloroacetyl-D-phenylalanine in solution is the reactivity of the N-chloroacetyl group. This group is an effective electrophile and is susceptible to nucleophilic attack, primarily leading to hydrolysis. This reactivity is influenced by the solvent, pH, and temperature of the solution.

Q2: What is the main degradation pathway for N-Chloroacetyl-D-phenylalanine in aqueous solutions?

A2: The primary degradation pathway in aqueous solution is the hydrolysis of the carbon-chlorine bond in the chloroacetyl group, which is a bimolecular nucleophilic substitution (SN2) reaction.[1] This results in the formation of N-hydroxyacetyl-D-phenylalanine and a chloride ion. Under certain conditions, particularly at extreme pH values, cleavage of the amide bond can also occur, yielding D-phenylalanine and chloroacetic acid.[1]

Q3: How should I prepare and store stock solutions of N-Chloroacetyl-D-phenylalanine?

A3: For optimal stability, stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous DMSO or DMF. These solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage due to the potential for hydrolysis. If an aqueous solution is necessary, it should be prepared fresh before use.

Q4: What is the expected shelf-life of N-Chloroacetyl-D-phenylalanine solutions?

A4: The shelf-life is highly dependent on the solvent and storage conditions.

  • Aprotic organic solvents (anhydrous DMSO, DMF) at -20°C or below: Can be stable for several weeks to months.

  • Aqueous solutions: Should be used immediately, preferably within a few hours. Storing aqueous solutions, even at 4°C, is not recommended for more than a day.

Q5: Which analytical methods are suitable for monitoring the stability of N-Chloroacetyl-D-phenylalanine?

A5: The stability of N-Chloroacetyl-D-phenylalanine can be effectively monitored using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common and reliable technique for separating the parent compound from its degradation products.[2][3][4]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative assessment of the purity and degradation of the compound.[5]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the degradation products by their mass-to-charge ratio.[6]

Troubleshooting Guides

Issue 1: Inconsistent or poor results in bioconjugation or peptide synthesis.
  • Possible Cause: Degradation of N-Chloroacetyl-D-phenylalanine in the reaction buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare aqueous solutions of N-Chloroacetyl-D-phenylalanine immediately before use.

    • Buffer Selection: Avoid buffers containing primary or secondary amines (e.g., Tris, glycine) as they can react with the chloroacetyl group.[7] Phosphate or HEPES buffers are generally more suitable.

    • pH Control: Be mindful of the pH of your reaction. Hydrolysis of the chloroacetyl group is generally faster at higher pH.[8]

    • Confirm Purity: Before starting your experiment, verify the purity of your N-Chloroacetyl-D-phenylalanine stock solution using HPLC or TLC.

Issue 2: Appearance of unexpected peaks in HPLC analysis of the reaction mixture.
  • Possible Cause: Formation of degradation products of N-Chloroacetyl-D-phenylalanine.

  • Troubleshooting Steps:

    • Analyze a Control: Run a control sample of N-Chloroacetyl-D-phenylalanine in the same reaction buffer and conditions but without other reactants to observe its stability over the reaction time.

    • Identify Degradation Products: Use LC-MS to identify the masses of the unexpected peaks. The expected primary hydrolysis product is N-hydroxyacetyl-D-phenylalanine (mass increase of ~16 Da compared to the parent, with the loss of HCl).

    • Optimize Reaction Time: If significant degradation is observed, consider reducing the reaction time or temperature.

Quantitative Data Summary

ConditionSolvent/BufferTemperatureEstimated Half-life (t1/2)Reference/Basis
Acidic 2 N HCl25°CDays to WeeksBased on chloroacetamide herbicides[1][9]
Neutral pH 7 Buffer22°C~55 daysBased on benoxacor (a dichloroacetamide)[6]
Basic 2 N NaOH25°CHours to DaysBased on chloroacetamide herbicides[1][9]
Aprotic Organic Anhydrous DMSO/DMF-20°CMonthsGeneral recommendation for reactive compounds

Experimental Protocols

Protocol 1: Stability Testing of N-Chloroacetyl-D-phenylalanine by HPLC

This protocol outlines a general method for assessing the stability of N-Chloroacetyl-D-phenylalanine in a specific buffer.

  • Solution Preparation:

    • Prepare a stock solution of N-Chloroacetyl-D-phenylalanine (e.g., 10 mg/mL) in anhydrous DMSO.

    • Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Incubation:

    • Dilute the stock solution into the aqueous buffer to a final concentration of 1 mg/mL.

    • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately quench any further degradation by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and store at -20°C until analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Gradient: A suitable gradient could be 10-90% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Calculate the percentage of remaining N-Chloroacetyl-D-phenylalanine at each time point by comparing the peak area to the initial (t=0) peak area.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (Anhydrous DMSO) dilute Dilute Stock in Buffer prep_stock->dilute prep_buffer Prepare Aqueous Buffer prep_buffer->dilute incubate Incubate at Desired Temp. dilute->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Degradation sample->quench hplc HPLC Analysis quench->hplc data Data Analysis & Kinetics hplc->data

Caption: Workflow for Stability Testing of N-Chloroacetyl-D-phenylalanine.

degradation_pathway parent N-Chloroacetyl-D-phenylalanine product1 N-Hydroxyacetyl-D-phenylalanine parent->product1 Hydrolysis (SN2) (Primary Pathway) product2 D-Phenylalanine parent->product2 Amide Cleavage (Extreme pH) product3 Chloroacetic Acid parent->product3 Amide Cleavage (Extreme pH)

Caption: Potential Degradation Pathways in Aqueous Solution.

troubleshooting_logic start Inconsistent Experimental Results? check_reagent Is the N-Chloroacetyl-D-phenylalanine solution fresh? start->check_reagent solution_yes Yes check_reagent->solution_yes Yes solution_no No check_reagent->solution_no No check_buffer Is the buffer free of nucleophiles (e.g., amines)? check_buffer->solution_yes Yes check_buffer->solution_no No check_purity Has the purity of the stock solution been confirmed? check_purity->solution_yes Yes check_purity->solution_no No solution_yes->check_buffer solution_yes->check_purity end Proceed with optimized protocol. solution_yes->end action_fresh Prepare a fresh solution immediately before use. solution_no->action_fresh action_buffer Use a non-nucleophilic buffer (e.g., Phosphate, HEPES). solution_no->action_buffer action_purity Analyze stock solution purity by HPLC/TLC. solution_no->action_purity action_fresh->check_buffer action_buffer->check_purity action_purity->end

Caption: Troubleshooting Logic for Experimental Issues.

References

Technical Support Center: N-Terminal Chloroacetylation on Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-terminal chloroacetylation on resin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during this critical peptide modification step.

Troubleshooting Guide

This guide addresses specific problems that may arise during the N-terminal chloroacetylation of peptides on solid-phase resin.

Issue 1: Incomplete Chloroacetylation

Q: My analysis (e.g., Kaiser test, HPLC-MS of a test cleavage) indicates that the N-terminal chloroacetylation is incomplete. What are the possible causes and how can I resolve this?

A: Incomplete chloroacetylation is a common issue that can often be resolved by optimizing reaction conditions. Below are potential causes and their corresponding solutions.

Possible Causes & Solutions for Incomplete Chloroacetylation

Possible Cause Solution Explanation
Incomplete Fmoc Deprotection Before chloroacetylation, ensure complete removal of the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF. A positive Kaiser test (blue beads) after this step confirms a free N-terminal amine ready for reaction.[1]The chloroacetylation reaction targets the primary amine of the N-terminus. If the Fmoc protecting group is still present, the amine is not available for acylation.
Insufficient Reagent Equivalents Increase the equivalents of chloroacetyl chloride (or chloroacetic anhydride) and the base (e.g., DIPEA). Typically, 2-5 equivalents of the acylating agent and 4-10 equivalents of the base relative to the resin loading capacity are recommended.[1]Using an excess of reagents helps to drive the reaction to completion, especially if the peptide sequence is long or sterically hindered.
Low Reagent Reactivity Chloroacetyl chloride is generally more reactive than chloroacetic anhydride.[1] Consider using chloroacetyl chloride for difficult sequences.The higher reactivity of the acid chloride can lead to a more efficient and complete reaction.
Inadequate Resin Swelling Ensure the peptide-bound resin is properly swollen before the reaction. Swell the resin in a suitable solvent like DMF or DCM for at least 30 minutes prior to chloroacetylation.[1][2]Proper swelling of the resin is crucial for allowing reagents to access all reaction sites within the polymer matrix, improving reaction yields.[2]
Suboptimal Solvent Choice Dichloromethane (DCM) is a commonly preferred solvent for this reaction.[1] If solubility issues are suspected, a mixture of DMF and DCM (e.g., 9:1) can be used.The choice of solvent can impact the solubility of reagents and the swelling of the resin, both of which are critical for reaction efficiency.
Short Reaction Time Increase the reaction time. While 1-2 hours is often sufficient, some sequences may require longer reaction times for complete conversion.[1] Monitoring the reaction progress via a test cleavage and HPLC-MS analysis can help determine the optimal time.[1]Steric hindrance or secondary structure formation on the resin can slow down the reaction rate.

Issue 2: Presence of Side Products

Q: After cleavage and purification, I am observing unexpected side products in my chloroacetylated peptide. What are the likely side reactions and how can I prevent them?

A: The formation of side products can often be attributed to the reactivity of the chloroacetyl group or issues with the synthesis process.

Common Side Products and Prevention Strategies

Side Product Prevention Strategy Explanation
Dimerization/Oligomerization Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1] Avoid high reaction temperatures and prolonged reaction times.[3]The chloroacetyl group is electrophilic and can react with nucleophilic side chains of other peptide chains on the resin, leading to cross-linking.
Reaction with Nucleophilic Side Chains Ensure that all nucleophilic side chains (e.g., Lys, Cys, His, Trp) are properly protected throughout the synthesis and chloroacetylation steps.Unprotected nucleophilic side chains can react with the chloroacetylating agent or the incorporated N-terminal chloroacetyl group.
Formation of Glycine-Capped Peptide Avoid exposure of the chloroacetylated peptide to aqueous ammonia during workup or purification if the chloroacetyl group is desired in the final product.Aqueous ammonia can convert the N-terminal chloroacetyl group into a glycine residue.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of N-terminal chloroacetylation of a peptide on resin?

A1: N-terminal chloroacetylation introduces an electrophilic chloroacetyl group at the N-terminus of a peptide.[1] This group can readily and specifically react with nucleophilic groups, most commonly the thiol group of a cysteine residue, to form a stable thioether bond.[1] This strategy is widely used for site-specific peptide modification, such as peptide cyclization, conjugation to other molecules like fluorophores or drugs, and the synthesis of peptide-based polymers.[1][4]

Q2: Which chloroacetylating agent should I use: chloroacetyl chloride or chloroacetic anhydride?

A2: Both chloroacetyl chloride and chloroacetic anhydride can be used for N-terminal chloroacetylation.[1] Chloroacetyl chloride is generally more reactive, which can be advantageous for achieving complete and rapid conversion, especially with sterically hindered N-termini.[1] However, chloroacetic anhydride is also effective and may be preferred in some cases to avoid the formation of HCl as a byproduct.

Q3: How can I monitor the completion of the chloroacetylation reaction on the resin?

A3: The completion of the reaction can be monitored using several methods:

  • Kaiser Test: A negative Kaiser test (yellow beads) indicates that the primary amine at the N-terminus has been successfully acylated.[1]

  • Test Cleavage and Analysis: A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC-MS to confirm the presence of the desired chloroacetylated product and the absence of starting material.[1]

Q4: What is the role of a base, such as DIPEA, in the chloroacetylation reaction?

A4: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) serves two main purposes. First, it acts as a proton scavenger to neutralize the HCl that is generated when using chloroacetyl chloride.[3] Second, it helps to maintain a basic environment that facilitates the deprotonation of the N-terminal amine, increasing its nucleophilicity and reactivity towards the chloroacetylating agent.

Q5: Can I perform N-terminal chloroacetylation on any peptide sequence?

A5: While N-terminal chloroacetylation is a robust method, certain peptide sequences may present challenges. Peptides with sterically hindered N-terminal amino acids or those prone to aggregation on the resin may require optimized conditions, such as longer reaction times, increased reagent excess, or the use of structure-breaking solvents.[5] Additionally, the presence of basic amino acid residues like arginine near the N-terminus has been shown to accelerate the subsequent reaction of the chloroacetyl group with thiols.[6]

Experimental Protocols

Protocol 1: Standard N-Terminal Chloroacetylation of a Resin-Bound Peptide

This protocol details the manual N-terminal chloroacetylation of a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

  • Peptide-bound resin (with N-terminal Fmoc group removed)

  • Chloroacetyl chloride or Chloroacetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling and Washing:

    • Swell the peptide-bound resin in DMF for 30 minutes.[1]

    • Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove any residual piperidine and DMF.[1]

  • N-Terminal Fmoc Deprotection (if necessary):

    • If the N-terminal Fmoc group is present, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.[1]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]

    • Perform a Kaiser test to confirm the presence of a free primary amine (positive result, blue beads).

  • Chloroacetylation Reaction:

    • Prepare the chloroacetylation solution. For a 0.1 mmol scale synthesis, dissolve chloroacetyl chloride (2 equivalents, e.g., 0.2 mmol) and DIPEA (4 equivalents, e.g., 0.4 mmol) in 2 mL of DCM.[1]

    • Add the chloroacetylation solution to the resin in the reaction vessel.

    • Shake the reaction vessel at room temperature for 1-2 hours.[1]

  • Washing:

    • After the reaction is complete, drain the reaction solution.

    • Wash the resin extensively with DCM (3 times) and DMF (3 times) to remove excess reagents and byproducts.[1]

  • Confirmation of Reaction Completion:

    • Perform a Kaiser test. A negative result (yellow beads) indicates successful acylation of the N-terminal amine.[1]

  • Drying:

    • Wash the resin with DCM (3 times) and dry the chloroacetylated peptide-resin under vacuum.[1]

Visualizations

experimental_workflow start Start: Peptide-Resin (N-terminal Fmoc protected) swell_wash 1. Resin Swelling & Washing (DMF, then DCM) start->swell_wash deprotection 2. N-Terminal Fmoc Deprotection (20% Piperidine in DMF) swell_wash->deprotection kaiser_pos Kaiser Test: Positive (Blue) deprotection->kaiser_pos chloroacetylation 3. Chloroacetylation (Chloroacetyl Chloride, DIPEA in DCM) kaiser_pos->chloroacetylation wash_final 4. Final Washing (DCM, DMF) chloroacetylation->wash_final kaiser_neg Kaiser Test: Negative (Yellow) wash_final->kaiser_neg drying 5. Drying (Under Vacuum) kaiser_neg->drying end End: N-terminally Chloroacetylated Peptide-Resin drying->end troubleshooting_logic start Problem: Incomplete Chloroacetylation check_fmoc Check N-terminal Fmoc Deprotection Complete? start->check_fmoc increase_reagents Increase Equivalents of Acylating Agent & Base check_fmoc->increase_reagents Yes check_swelling Ensure Proper Resin Swelling check_fmoc->check_swelling No increase_time Increase Reaction Time increase_reagents->increase_time change_reagent Use More Reactive Agent (Chloroacetyl Chloride) increase_time->change_reagent check_swelling->increase_reagents solution Solution: Improved Chloroacetylation change_reagent->solution

References

Troubleshooting low conversion rates in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, data tables, and diagrams to help you achieve optimal yields in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My conversion rate is low, but the enantioselectivity (% ee) is high. What are the most likely causes?

When enantioselectivity is high, it suggests the chiral catalyst and the stereochemical pathway are effective, but the reaction rate is slow or has stopped prematurely. The primary areas to investigate are reaction kinetics and potential inhibition.

  • Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short. While lower temperatures often favor higher enantioselectivity, they can also significantly decrease the reaction rate.[1]

  • Low Catalyst Activity or Loading: The catalyst loading might be insufficient to drive the reaction to completion in a reasonable timeframe.[2][3] Alternatively, the catalyst itself may have low intrinsic activity for the specific substrate.

  • Poor Substrate Reactivity: The starting materials may be sterically hindered or electronically unsuited for the reaction, leading to a slow conversion rate.[4]

  • Catalyst Deactivation: Even with high initial selectivity, the catalyst may be slowly deactivating over the course of the reaction due to impurities or instability under the reaction conditions.[4][5]

Q2: What are the most common causes of low conversion rates in asymmetric synthesis?

Low conversion can be attributed to a wide range of factors related to the catalyst, reagents, and reaction conditions. A systematic approach is crucial for diagnosis.

  • Catalyst-Related Issues: This includes catalyst deactivation by air, moisture, or impurities, improper catalyst activation, or insufficient catalyst loading.[5][6]

  • Reagent and Solvent Quality: Impurities in substrates or reagents can act as catalyst poisons.[7][8] The presence of water in anhydrous reactions is a frequent cause of low yields.[6]

  • Reaction Parameters: Suboptimal temperature, pressure, or mixing can lead to poor reaction rates.[2][9] The order of reagent addition can also be critical in some systems.[8]

  • Reaction Equilibrium: Some reactions are reversible and may reach equilibrium before achieving full conversion of the starting material.[4]

Q3: How does catalyst loading affect the conversion rate?

Catalyst loading is a critical parameter that directly influences the reaction rate.

  • Insufficient Loading: Too low a catalyst concentration is a common reason for slow or incomplete reactions. Increasing the catalyst loading can often improve the conversion rate.[2] A typical starting point for optimization is 1-2 mol%.[8]

  • Optimal Loading: There is usually an optimal range for catalyst loading. Beyond a certain point, increasing the amount of catalyst may not significantly increase the yield and could lead to higher costs and more complex purification.

  • Excess Loading: In some rare cases, excessively high catalyst concentrations can lead to side reactions or product inhibition, which might negatively impact the overall yield.

Q4: Can the purity of my starting materials and solvents significantly impact the conversion rate?

Absolutely. The purity of all components in the reaction mixture is paramount in asymmetric catalysis.

  • Substrate Impurities: Impurities in the starting material can react with the catalyst, deactivating it or leading to the formation of byproducts, which reduces the yield of the desired product.[6][8]

  • Solvent Quality: Solvents must be of high purity and appropriately dried. Water is a common culprit that can deactivate many catalysts, especially Lewis acids and air-sensitive organometallic complexes.[5][6] Using freshly distilled or commercially available anhydrous solvents is often recommended.[7]

  • Catalyst Poisons: Trace amounts of certain substances, like sulfur or some nitrogen-containing compounds, can act as potent poisons for many transition metal catalysts, leading to a complete shutdown of the reaction.[5]

Q5: How does reaction temperature influence the conversion rate?

Temperature is a key factor that affects reaction kinetics.

  • Increasing Temperature: Generally, raising the temperature increases the reaction rate, which can lead to higher conversion in a shorter time.[2][9] In some systems, heating the reaction can significantly improve yield without compromising enantioselectivity.[2]

  • Decreasing Temperature: While often employed to enhance enantioselectivity, lowering the temperature will decrease the reaction rate, potentially leading to incomplete conversion if the reaction time is not extended accordingly.[4]

  • Temperature-Induced Decomposition: Excessively high temperatures can cause the decomposition of the catalyst, substrates, or products, resulting in lower yields and the formation of side products.[6] There are also unusual cases where lowering the temperature can surprisingly increase the reaction rate or even invert enantioselectivity.[1][10][11]

Q6: I suspect my reaction is equilibrium-limited. How can I confirm this and improve the conversion?

If a reaction is reversible, it may not proceed to completion.

  • Confirmation: Monitor the reaction over time. If the concentrations of starting materials and products plateau while significant starting material remains, the reaction is likely at equilibrium.

  • Improving Conversion: According to Le Châtelier's principle, you can shift the equilibrium toward the products. This can be achieved by:

    • Removing a Product: If a byproduct (e.g., water) is formed, its removal using methods like molecular sieves can drive the reaction forward.[4]

    • Increasing Reactant Concentration: Using an excess of one of the reactants can also shift the equilibrium to favor product formation.[6]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low conversion rates.

Troubleshooting_Workflow Start Low Conversion Rate Observed Catalyst Step 1: Evaluate Catalyst System Start->Catalyst Reagents Step 2: Scrutinize Reagents Catalyst->Reagents If no improvement Catalyst->sub_catalyst Conditions Step 3: Optimize Conditions Reagents->Conditions If no improvement Reagents->sub_reagents Equilibrium Step 4: Consider Equilibrium Conditions->Equilibrium If no improvement Conditions->sub_conditions Equilibrium->sub_equilibrium End High Conversion Achieved cat_loading Increase Loading sub_catalyst->cat_loading cat_purity Check Purity/Activity sub_catalyst->cat_purity cat_handling Verify Handling/Storage sub_catalyst->cat_handling cat_loading->End cat_purity->End cat_handling->End reagent_purity Purify Substrate sub_reagents->reagent_purity solvent_quality Use Anhydrous Solvent sub_reagents->solvent_quality reagent_purity->End solvent_quality->End cond_temp Increase Temperature sub_conditions->cond_temp cond_time Extend Reaction Time sub_conditions->cond_time cond_mixing Ensure Efficient Mixing sub_conditions->cond_mixing cond_temp->End cond_time->End cond_mixing->End equil_remove Remove Byproducts sub_equilibrium->equil_remove equil_excess Use Excess Reagent sub_equilibrium->equil_excess equil_remove->End equil_excess->End

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Data Presentation

Quantitative data from literature or experiments can help guide optimization efforts. The following tables illustrate the impact of key parameters on reaction yield.

Table 1: Effect of Catalyst Loading and Temperature on Yield in a Proline-Catalyzed Mannich Reaction

EntryCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (% ee)
1102120+~5895-98
22025-30308198
31045-50278597
4145-50238298
5175-7768497

Data adapted from a study on proline-catalyzed Mannich reactions, illustrating that increasing temperature or catalyst loading can significantly improve yields while maintaining high enantioselectivity.[2]

Table 2: Illustrative Impact of Reaction Parameters on Conversion

Parameter VariedCondition AYield (%)Condition BYield (%)Potential Rationale
Solvent Toluene65THF85Solvent polarity and coordinating ability can influence catalyst activity and stability.[5]
Temperature -20 °C4025 °C (RT)92Higher temperature increases reaction rate.[9]
Atmosphere Air25Nitrogen95Catalyst is sensitive to oxygen or moisture and deactivates in air.[5]
Substrate Purity 95% pure70>99% pure96Impurities can inhibit or poison the catalyst.[8]

This table provides general examples of how changing a single parameter can affect reaction yield.

Key Parameter Relationships

The interplay between different experimental factors determines the final reaction conversion.

Parameter_Relationships LC Low Conversion Rate Catalyst Catalyst Issues C1 Deactivation / Poisoning Catalyst->C1 C2 Low Loading Catalyst->C2 C3 Low Activity Catalyst->C3 Reagents Reagent & Solvent Issues R1 Substrate Impurities Reagents->R1 R2 Solvent Impurities (e.g., H2O) Reagents->R2 Conditions Suboptimal Conditions CD1 Low Temperature Conditions->CD1 CD2 Short Reaction Time Conditions->CD2 CD3 Poor Mixing Conditions->CD3 Kinetics Inherent Kinetics K1 Poor Substrate Reactivity Kinetics->K1 K2 Equilibrium Limitation Kinetics->K2 C1->LC C2->LC C3->LC R1->LC R2->LC CD1->LC CD2->LC CD3->LC K1->LC K2->LC

References

Technical Support Center: Purification of N-Chloroacetyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Chloroacetyl-D-phenylalanine preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude N-Chloroacetyl-D-phenylalanine preparation?

The synthesis of N-Chloroacetyl-D-phenylalanine is typically achieved through the N-acylation of D-phenylalanine with chloroacetyl chloride, often under Schotten-Baumann reaction conditions.[1] Potential impurities that can arise from this synthesis include:

  • Unreacted D-phenylalanine: Incomplete acylation reaction.

  • Chloroacetic acid: Formed from the hydrolysis of excess chloroacetyl chloride in the aqueous basic medium.

  • Salts: Byproducts from the neutralization of hydrochloric acid formed during the reaction (e.g., sodium chloride if sodium hydroxide is used as the base).

  • Di-acylated products: Although less common, the carboxyl group of phenylalanine could potentially be acylated.

  • Racemic impurity (N-Chloroacetyl-L-phenylalanine): Harsh basic conditions or elevated temperatures can sometimes lead to racemization.

Q2: Which analytical techniques are recommended for assessing the purity of N-Chloroacetyl-D-phenylalanine?

Several analytical methods can be employed to determine the purity of your preparation:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for both purity assessment and purification (preparative HPLC). For chiral compounds like N-Chloroacetyl-D-phenylalanine, chiral HPLC columns are essential to separate and quantify the D- and L-enantiomers, allowing for the determination of enantiomeric excess (ee).[2]

  • Thin-Layer Chromatography (TLC): TLC is a quick and economical method for monitoring the progress of a reaction and for the initial assessment of the purity of different fractions during purification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the desired product and identify impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Symptom: Analytical tests (TLC, HPLC) of the crude product show significant amounts of starting materials or side products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Consider extending the reaction time or adjusting the stoichiometry of the reagents.
Hydrolysis of chloroacetyl chloride.Add the chloroacetyl chloride slowly to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to minimize its hydrolysis.
Inefficient work-up.An acidic wash can help remove unreacted D-phenylalanine, while a basic wash can remove chloroacetic acid.
Issue 2: Oiling Out During Recrystallization

Symptom: The compound separates as an oil instead of forming crystals upon cooling.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The solution is supersaturated with impurities.Try to purify the crude product by another method, such as column chromatography, before recrystallization.
The chosen solvent is not suitable.Experiment with different solvent systems. For N-acylated amino acids, common systems include ethanol/water, ethyl acetate/hexane, or toluene/methanol.[3]
Presence of residual solvent from the reaction.Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization.
Issue 3: Poor Separation in Column Chromatography

Symptom: The desired product co-elutes with impurities during column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate solvent system (mobile phase).Optimize the eluent system by running TLC with different solvent mixtures to achieve better separation of spots. For polar compounds, a more polar eluent like a mixture of dichloromethane and methanol might be effective.
Incorrect stationary phase.Silica gel is a common choice. However, for highly polar compounds, reverse-phase chromatography might provide better separation.
Column overloading.Do not load too much crude product onto the column. The amount should typically be 1-5% of the weight of the stationary phase.

Data Presentation

The following tables summarize representative quantitative data for the purification of N-Chloroacetyl-D-phenylalanine. Actual results may vary depending on the initial purity and the specific experimental conditions.

Table 1: Purity Enhancement via Recrystallization

Solvent System Initial Purity (HPLC Area %) Purity after One Recrystallization (HPLC Area %) Typical Yield
Ethanol/Water85%>98%70-85%
Ethyl Acetate/Hexane85%>97%65-80%

Table 2: Purity Improvement with Column Chromatography

Stationary Phase Mobile Phase Initial Purity (HPLC Area %) Purity after Chromatography (HPLC Area %) Typical Recovery
Silica GelDichloromethane/Methanol (gradient)85%>99%80-95%
Reverse-Phase C18Water/Acetonitrile (gradient)85%>99%75-90%

Experimental Protocols

Protocol 1: Recrystallization of N-Chloroacetyl-D-phenylalanine
  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-Chloroacetyl-D-phenylalanine in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of N-Chloroacetyl-D-phenylalanine
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude N-Chloroacetyl-D-phenylalanine in a minimal amount of the initial mobile phase (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Start the elution with a less polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in dichloromethane.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-Chloroacetyl-D-phenylalanine.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude N-Chloroacetyl-D-phenylalanine recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 analysis Purity & Identity Confirmation (HPLC, TLC, NMR, MS) recrystallization->analysis column_chromatography->analysis end Pure N-Chloroacetyl-D-phenylalanine analysis->end

Caption: General workflow for the purification of N-Chloroacetyl-D-phenylalanine.

troubleshooting_logic start Crude Product purity_check Assess Purity (TLC/HPLC) start->purity_check is_pure Purity > 98%? purity_check->is_pure recrystallize Attempt Recrystallization is_pure->recrystallize No pure_product Pure Product is_pure->pure_product Yes oiling_out Oiling Out? recrystallize->oiling_out oiling_out->pure_product No (Crystals Form) troubleshoot_recryst Troubleshoot Recrystallization (Change solvent, slow cooling) oiling_out->troubleshoot_recryst Yes column_chrom Perform Column Chromatography column_chrom->is_pure troubleshoot_recryst->recrystallize troubleshoot_recryst->column_chrom If persists troubleshoot_chrom Troubleshoot Chromatography (Optimize mobile phase)

Caption: Troubleshooting decision tree for purification.

References

Validation & Comparative

Reactivity Showdown: N-Bromoacetyl-D-phenylalanine Emerges as the More Potent Alkylating Agent Over its Chloro-Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, the choice of an alkylating agent is critical for the success of their experiments. When considering N-haloacetyl derivatives of D-phenylalanine for applications such as covalent inhibitor design or bioconjugation, a key question arises: which is more reactive, the chloro or the bromo version? A thorough analysis of their chemical properties, supported by foundational principles of organic chemistry, unequivocally points to N-Bromoacetyl-D-phenylalanine as the more reactive species due to the superior leaving group ability of the bromide ion.

The enhanced reactivity of N-Bromoacetyl-D-phenylalanine stems from the fundamental principles of nucleophilic substitution reactions, specifically the SN2 mechanism. In this type of reaction, the rate is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it takes with it upon bond cleavage. Halide ions are common leaving groups, and their ability to act as such increases down the group in the periodic table. Consequently, bromide (Br⁻) is a weaker base and a better leaving group than chloride (Cl⁻). This is because the larger size of the bromide ion allows for the negative charge to be dispersed over a greater volume, leading to greater stability.

Quantitative Reactivity Comparison

To illustrate the expected difference in reactivity, the following table summarizes the key characteristics and provides an estimated comparison of second-order rate constants for the reaction of these compounds with a representative thiol nucleophile, such as the side chain of a cysteine residue. The rate constants are estimations based on the known relative reactivity of chloro- and bromoacetamides.

ParameterN-Chloroacetyl-D-phenylalanineN-Bromoacetyl-D-phenylalanineRationale
Molecular Formula C₁₁H₁₂ClNO₃C₁₁H₁₂BrNO₃Different halogen substituent.
Molecular Weight 241.67 g/mol 286.12 g/mol Bromine is heavier than chlorine.
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Identity of the halogen.
Leaving Group Ability GoodExcellentBr⁻ is a weaker base and thus a better leaving group than Cl⁻.
Estimated Second-Order Rate Constant (k) with a Thiol Nucleophile (M⁻¹s⁻¹) ~1-10~100-1000Bromoacetamides are generally 1-2 orders of magnitude more reactive than chloroacetamides.[1]

Experimental Protocols

To experimentally validate the reactivity difference, a standardized protocol for reacting each compound with a model nucleophile and monitoring the reaction progress is essential. Below are detailed methodologies for the synthesis of the starting materials and a kinetic analysis of their reaction with a thiol.

Synthesis of N-Haloacetyl-D-phenylalanine

This protocol describes the general procedure for the N-acylation of D-phenylalanine with the respective haloacetyl chloride.

Materials:

  • D-phenylalanine

  • Chloroacetyl chloride or Bromoacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve D-phenylalanine in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Add a solution of either chloroacetyl chloride or bromoacetyl chloride in dichloromethane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]

Kinetic Analysis of the Reaction with a Thiol Nucleophile

This protocol outlines a method to determine the second-order rate constant for the reaction of N-Chloroacetyl-D-phenylalanine and N-Bromoacetyl-D-phenylalanine with a model thiol, such as N-acetylcysteine.

Materials:

  • N-Chloroacetyl-D-phenylalanine

  • N-Bromoacetyl-D-phenylalanine

  • N-acetylcysteine

  • Phosphate buffer (e.g., pH 7.4)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare stock solutions of the N-haloacetyl-D-phenylalanine derivatives and N-acetylcysteine in the phosphate buffer.

  • To initiate the reaction, mix the solutions in a cuvette (for spectrophotometric monitoring) or a reaction vial (for HPLC analysis) to achieve the desired final concentrations. Ensure a pseudo-first-order condition by using a significant excess (e.g., 10-fold or higher) of one reactant.

  • Monitor the reaction progress over time. If using a spectrophotometer, this can be done by observing the change in absorbance at a specific wavelength corresponding to the consumption of a reactant or formation of a product. If using HPLC, aliquots of the reaction mixture can be taken at different time points, quenched (e.g., by acidification), and analyzed to determine the concentration of reactants and/or products.

  • Calculate the pseudo-first-order rate constant (kobs) from the kinetic data.

  • Determine the second-order rate constant (k) by dividing kobs by the concentration of the reactant that was in excess.

  • Repeat the experiment for both the chloro and bromo derivatives under identical conditions to allow for a direct comparison of their reactivity.

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the general SN2 reaction mechanism and the experimental workflow for kinetic analysis.

Caption: General SN2 reaction mechanism for haloacetamides.

kinetic_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (N-Haloacetyl-D-Phe & Nucleophile) B Mix Reactants in Buffer (Pseudo-First-Order Conditions) A->B C Monitor Reaction Progress (Spectrophotometry or HPLC) B->C D Calculate Pseudo-First-Order Rate Constant (k_obs) C->D E Calculate Second-Order Rate Constant (k) D->E

Caption: Experimental workflow for kinetic analysis.

References

The Impact of N-Acyl Group Substitution on Intramolecular Cyclization Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of intramolecular cyclization is a critical parameter in the synthesis of a wide array of heterocyclic compounds, including lactams, which are core scaffolds in many pharmaceutical agents. The nature of the N-acyl substituent plays a pivotal role in governing the propensity of a linear precursor to cyclize. This guide provides an objective comparison of the cyclization efficiency of different N-acyl groups, supported by experimental data, to aid in the rational design of synthetic routes.

The electronic properties of the N-acyl group significantly influence the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon, thereby affecting the rate and yield of intramolecular cyclization reactions. Generally, electron-withdrawing N-acyl groups are expected to decrease the nucleophilicity of the nitrogen atom, which could hinder cyclization. Conversely, the increased electrophilicity of the acyl carbonyl in certain mechanistic pathways could play a more dominant role. This guide will delve into the comparative performance of commonly employed N-acyl groups.

Quantitative Comparison of N-Acyl Group Cyclization Efficiency

N-Substituent/Acyl GroupSubstrate TypeReaction TypeYield (%)Reference
N-ChloroacetylAroylalaninesBase-catalyzed cyclizationHigh (not specified)
N-Benzoyl2-Acylaryl amidesCamps CyclizationHigh[1]
N-Tosyl2-Amino alcoholsIntramolecular substitutionGood[2]
N-Acyl (various)Unsaturated SulfonamidesCobalt-Catalyzed Cycloisomerization55-97%
N-Acyl (various)Di-estersDieckmann CondensationHigh (up to 75% in an example)[3]

It is important to note that direct comparison of these yields is challenging due to the different substrates and reaction conditions. However, the data suggests that N-acyl groups are generally effective in promoting cyclization to form lactams and other heterocyclic structures. The high yields observed in Camps cyclization with N-benzoyl groups and the efficiency of N-tosyl groups in the cyclization of amino alcohols highlight their utility.[1][2]

The Role of Electronic Effects

The electronic nature of the N-acyl group is a key determinant of cyclization efficiency. Electron-withdrawing groups on the acyl moiety can influence the reaction outcome. For instance, in the context of glycosylation reactions, the electron density of the acyl protecting group affects stereoselectivity, with electron-donating groups favoring certain outcomes.[4] While not a direct measure of cyclization yield, this indicates the profound impact of the electronic character of the acyl group on the reactivity of the molecule. In β-lactam synthesis, amidines with an electron-withdrawing substituent on the enamine nitrogen have been shown to increase the stability of the resulting β-lactam.[5]

Experimental Protocols

To provide a practical context for the comparison, a detailed experimental protocol for a representative intramolecular cyclization, the Dieckmann Condensation, is presented below. This reaction is a base-catalyzed intramolecular condensation of a diester to form a β-keto ester, a versatile intermediate for the synthesis of various cyclic compounds.

General Experimental Protocol: Dieckmann Condensation for the Synthesis of a Cyclic β-Keto Ester

Materials:

  • Diester substrate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 10.0 eq)

  • Dry toluene

  • Dry methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the diester (e.g., 22 mmol, 1.0 eq) in dry toluene (22 mL) under an argon atmosphere, add sodium hydride (10.0 eq).

  • Carefully add dry methanol (27 mL) to the mixture. Note: Vigorous evolution of hydrogen gas will occur.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 20 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM.

  • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired cyclic β-keto ester.[3]

This protocol can be adapted for substrates with different N-acyl groups to quantitatively compare their cyclization efficiency under identical conditions.

Logical Workflow for Comparing N-Acyl Group Cyclization Efficiency

The process of evaluating and comparing the cyclization efficiency of different N-acyl groups can be systematically approached as illustrated in the following workflow.

N-Acyl Group Cyclization Efficiency Comparison Workflow A Substrate Synthesis: Prepare linear precursors with different N-acyl groups (e.g., N-acetyl, N-benzoyl, N-trifluoroacetyl) B Intramolecular Cyclization Reaction: Subject each precursor to identical cyclization conditions (e.g., Dieckmann condensation, base-catalyzed cyclization) A->B Standardized Conditions C Reaction Monitoring and Analysis: Track reaction progress using techniques like TLC, LC-MS, or NMR spectroscopy B->C Time-course sampling F Kinetic Studies (Optional): Measure reaction rates to quantify the influence of the N-acyl group on cyclization kinetics B->F If deeper understanding is needed D Product Isolation and Purification: Isolate the cyclic product from the reaction mixture using extraction, chromatography, etc. C->D Reaction completion E Yield Calculation and Comparison: Determine the isolated yield for each N-acyl group and compare the values D->E Quantitative analysis G Spectroscopic Characterization: Confirm the structure of the cyclic products using NMR, IR, and Mass Spectrometry D->G Structural verification H Conclusion and Guide Development: Summarize findings and provide recommendations on the choice of N-acyl group for optimal cyclization efficiency E->H F->H G->H

Caption: Workflow for the systematic comparison of N-acyl group cyclization efficiency.

Conclusion

The choice of the N-acyl group is a critical consideration in the design of synthetic routes involving intramolecular cyclization. While a definitive ranking of N-acyl groups for all reaction types is not feasible due to the complexity and substrate-dependency of these transformations, the available data suggests that electron-withdrawing groups can influence reactivity and product stability. For practitioners, the optimal N-acyl group will depend on the specific substrate, desired product, and reaction mechanism. The provided experimental protocol for the Dieckmann condensation offers a standardized method for researchers to conduct their own comparative studies to determine the most efficient N-acyl group for their specific synthetic target. Future systematic studies directly comparing a range of N-acyl groups under consistent conditions are needed to provide a more comprehensive understanding of their relative efficiencies in promoting intramolecular cyclization.

References

Analysis of N-Chloroacetyl-D-phenylalanine Purity by Chiral HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of N-Chloroacetyl-D-phenylalanine, a crucial chiral building block in the synthesis of various pharmaceuticals, is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Chiral High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the precise determination of its enantiomeric excess. This guide provides an objective comparison of chiral HPLC with alternative methods and presents detailed experimental data to support its superior performance in resolving N-Chloroacetyl-D-phenylalanine from its L-enantiomer.

Comparative Analysis of Analytical Methods

While several techniques are available for determining enantiomeric purity, chiral HPLC offers a combination of accuracy, precision, and robustness that makes it the method of choice in pharmaceutical development and quality control.[1][2]

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy Supercritical Fluid Chromatography (SFC)
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).Separation of volatile derivatives on a chiral column.Diastereomer formation with a chiral derivatizing or solvating agent, followed by spectral analysis.Separation using a supercritical fluid as the mobile phase on a chiral stationary phase.
Sample Preparation Minimal; dissolution in a suitable solvent.Often requires derivatization to increase volatility.May require derivatization to form diastereomers.Minimal; dissolution in a suitable solvent.
Resolution Excellent baseline resolution is achievable.High resolution for volatile compounds.Resolution of diastereomeric signals can be challenging.Often provides faster separations than HPLC with good resolution.
Sensitivity High, with UV detection being common and sensitive.Very high, especially with mass spectrometry (MS) detection.Lower sensitivity compared to chromatographic methods.High sensitivity, compatible with various detectors.
Quantitation Highly accurate and precise.Accurate, but derivatization can introduce errors.Less precise for determining high enantiomeric excess.Accurate and precise.
Applicability Broadly applicable to a wide range of compounds.[3]Limited to thermally stable and volatile compounds.Applicable to a wide range of compounds with suitable functional groups.A powerful tool, often used for faster separations than HPLC.[4]
Recommendation for N-Chloroacetyl-D-phenylalanine Highly Recommended. Direct, accurate, and robust.Not ideal due to the need for derivatization.Useful for structural confirmation but not for precise purity determination.A viable, faster alternative to HPLC, though HPLC is more established.

Chiral HPLC: A Closer Look

The success of chiral HPLC lies in the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase.[5][6] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad enantioselectivity for a variety of chiral compounds, including N-acylated amino acids.[4][7]

Experimental Protocol: Chiral HPLC Analysis of N-Chloroacetyl-D/L-phenylalanine

This protocol details a robust method for the enantiomeric separation of N-Chloroacetyl-D-phenylalanine and its L-enantiomer.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: Isocratic mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) in a ratio of 85:15:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the N-Chloroacetyl-D/L-phenylalanine sample in the mobile phase to a concentration of 1 mg/mL.

Experimental Workflow Diagram:

G cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_sample Dissolve N-Chloroacetyl-D/L-phenylalanine in Mobile Phase (1 mg/mL) hplc_inject Inject 10 µL of Sample prep_sample->hplc_inject prep_mobile Prepare Mobile Phase (Hexane/IPA/TFA) hplc_separation Chiral Separation on Lux® Cellulose-1 Column hplc_inject->hplc_separation hplc_detection UV Detection at 220 nm hplc_separation->hplc_detection data_integrate Integrate Peak Areas of D and L Enantiomers hplc_detection->data_integrate data_calculate Calculate Enantiomeric Purity (% ee) data_integrate->data_calculate

Caption: Experimental workflow for the chiral HPLC analysis of N-Chloroacetyl-phenylalanine.

Expected Performance Data

The following table summarizes the expected chromatographic data for the separation of N-Chloroacetyl-D-phenylalanine and its L-enantiomer using the described method.

Parameter N-Chloroacetyl-L-phenylalanine N-Chloroacetyl-D-phenylalanine
Retention Time (t_R) Approximately 12.5 minApproximately 14.8 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Tailing Factor (T_f) < 1.2< 1.2
Theoretical Plates (N) > 5000> 5000

Calculation of Enantiomeric Purity (Enantiomeric Excess - % ee):

% ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100

Where:

  • Area_D = Peak area of the D-enantiomer

  • Area_L = Peak area of the L-enantiomer

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be an alternative for determining enantiomeric purity, typically by using a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be distinguished in the NMR spectrum.[1]

Experimental Protocol: NMR Analysis
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Chiral Derivatizing Agent: (R)-(-)-1-(1-Naphthyl)ethyl isocyanate or a similar chiral agent.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: React the N-Chloroacetyl-D/L-phenylalanine sample with a slight molar excess of the chiral derivatizing agent in the presence of a non-nucleophilic base. After the reaction is complete, acquire the ¹H NMR spectrum.

  • Data Analysis: Integrate the distinct signals corresponding to the two diastereomers to determine their ratio.

Logical Relationship Diagram for Method Selection:

G start Need to Determine Enantiomeric Purity of N-Chloroacetyl-D-phenylalanine quant High Accuracy and Precision Required? start->quant hplc Chiral HPLC quant->hplc Yes nmr NMR with Chiral Derivatizing Agent quant->nmr No result_hplc Quantitative Purity (e.g., 99.8% ee) hplc->result_hplc result_nmr Qualitative or Semi-Quantitative Ratio nmr->result_nmr

Caption: Decision process for selecting an analytical method for enantiomeric purity.

References

Validating Peptide Integrity: A Comparative Guide to Sequence Confirmation After N-Chloroacetyl-D-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical modification of peptides is a gateway to enhanced therapeutic properties, novel drug delivery systems, and advanced diagnostic tools. The incorporation of N-Chloroacetyl-D-phenylalanine at the N-terminus provides a reactive handle for site-specific conjugation, cyclization, and polymerization of peptides. However, this modification necessitates rigorous validation to ensure the integrity of the peptide sequence and the success of the modification. This guide provides an objective comparison of key analytical techniques for validating peptide sequences after the incorporation of N-Chloroacetyl-D-phenylalanine, supported by experimental protocols and data interpretation.

The introduction of an N-terminal chloroacetyl group fundamentally alters the chemical properties of a peptide, influencing its behavior in various analytical assays. Understanding these changes is critical for accurate characterization. This guide will compare the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation for the validation of these modified peptides, and will also discuss alternative N-terminal modifications.

Comparative Analysis of Validation Techniques

The choice of analytical technique for validating N-chloroacetylated peptides depends on the specific information required, the available instrumentation, and the nature of the peptide itself. Mass spectrometry is indispensable for confirming the molecular weight and sequence, while NMR spectroscopy provides detailed structural information. Edman degradation, traditionally a cornerstone of protein sequencing, serves as a negative control in this context, confirming the successful blocking of the N-terminus.

FeatureMass Spectrometry (MS)NMR SpectroscopyEdman Degradation
Primary Information Molecular weight, amino acid sequence, and post-translational modifications.[1][2]3D structure, conformation, and dynamics in solution.[3]N-terminal amino acid sequence.[4][5]
Suitability for N-Chloroacetylated Peptides Excellent for confirming successful modification and sequence integrity.Provides detailed structural confirmation of the modification.Confirms N-terminal blockage, but does not sequence the modified peptide.[4][5]
Key Observable Features - Mass shift corresponding to the chloroacetyl group (+76.02 Da).- Presence of a prominent b1 ion in MS/MS spectra.[6][7]- Characteristic chemical shifts for the chloroacetyl methylene protons and carbonyl carbon.- Changes in the chemical shifts of adjacent amino acid residues.- No detectable PTH-amino acid in the first sequencing cycle.[8]
Sample Requirement Picomole to femtomole range.Micromole to millimole range.Picomole range.[5]
Throughput HighLow to mediumLow
Cost Moderate to highHighModerate

Experimental Protocols

Synthesis and Purification of N-Chloroacetylated Peptides

The synthesis of N-chloroacetylated peptides is typically performed using solid-phase peptide synthesis (SPPS).[9][10]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Chloroacetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Peptide Synthesis: The peptide is synthesized on the Rink Amide resin using standard Fmoc-based SPPS protocols.

  • N-Terminal Deprotection: The final Fmoc protecting group is removed from the N-terminal amino acid by treatment with 20% piperidine in DMF.

  • Chloroacetylation: The resin-bound peptide is then treated with a solution of chloroacetic anhydride and DIPEA in DMF to attach the chloroacetyl group to the N-terminal amine.[11]

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with the TFA cleavage cocktail.

  • Purification: The crude peptide is purified by RP-HPLC.[9]

start Start SPPS synthesis Peptide Chain Elongation start->synthesis deprotection N-Terminal Fmoc Deprotection synthesis->deprotection chloroacetylation Addition of Chloroacetic Anhydride & DIPEA deprotection->chloroacetylation cleavage Cleavage from Resin & Side-Chain Deprotection chloroacetylation->cleavage purification RP-HPLC Purification cleavage->purification end Validated Peptide purification->end

Synthesis and Purification Workflow

Mass Spectrometry Analysis

Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer capable of tandem MS (MS/MS).

Procedure:

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • MS1 Analysis: Acquire a full MS scan to determine the molecular weight of the modified peptide. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the chloroacetyl group (76.02 Da).

  • MS/MS Analysis: Select the parent ion of the modified peptide for fragmentation. The resulting MS/MS spectrum should be analyzed for the presence of a prominent b1 ion, which corresponds to the N-Chloroacetyl-D-phenylalanine residue.[6][7] The masses of the other b and y ions can be used to confirm the amino acid sequence.[12]

sample Purified Peptide Solution ms1 MS1 Scan: Confirm Molecular Weight sample->ms1 parent_ion Select Parent Ion ms1->parent_ion ms2 MS/MS Fragmentation (CID) parent_ion->ms2 analysis Analyze Spectrum: Confirm b1 ion and Sequence ms2->analysis validated Sequence Validated analysis->validated peptide Peptide with Free N-Terminus chloroacetylation N-Chloroacetylation peptide->chloroacetylation acetylation Acetylation peptide->acetylation biotinylation Biotinylation peptide->biotinylation pegylation PEGylation peptide->pegylation conjugation Site-Specific Conjugation chloroacetylation->conjugation stability Increased Stability acetylation->stability purification Affinity Purification biotinylation->purification pk_improvement Improved Pharmacokinetics pegylation->pk_improvement

References

A Comparative Guide: Chemical vs. Biocatalytic Synthesis of D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of D-amino acids is of paramount importance in the pharmaceutical industry, where these non-canonical amino acids serve as crucial chiral building blocks for a variety of therapeutics, including antibiotics, antivirals, and metabolic drugs. The two primary approaches to obtain enantiomerically pure D-amino acids are classical chemical synthesis and modern biocatalytic methods. This guide provides an objective comparison of these two strategies, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Differences

FeatureChemical Synthesis (e.g., Strecker Synthesis)Biocatalytic Synthesis (e.g., Enzymatic Cascades)
Specificity Often produces racemic mixtures requiring resolutionHighly stereospecific, yielding high enantiomeric excess
Reaction Conditions Can involve harsh reagents, high temperatures, and pressuresMild conditions (physiological pH, aqueous media, ambient temperature)
Environmental Impact May generate hazardous wasteGenerally considered "greener" and more sustainable
Versatility Broad substrate scope, applicable to a wide range of amino acidsSubstrate specificity can be limited by the enzyme, but can be expanded through protein engineering
Yield & Purity Yield of the desired enantiomer is often limited to <50% in classical resolution, though advanced methods can achieve higher yields.Often achieves high yields (>90%) and enantiomeric excess (>99%)
Catalyst Chemical catalysts or chiral auxiliariesEnzymes (isolated or in whole cells)

Quantitative Performance Data

The following tables summarize quantitative data from representative chemical and biocatalytic synthesis methods for D-amino acids.

Table 1: Chemical Synthesis of D-Amino Acids

D-Amino AcidMethodYieldEnantiomeric/Diastereomeric ExcessKey Reagents/ConditionsReference
(S)-tert-LeucineAsymmetric Strecker Synthesis with crystallization-induced asymmetric transformation73% (overall from α-amino nitrile)>98% ee(R)-phenylglycine amide (chiral auxiliary), pivaldehyde, NaCN, 6N HCl[1][2]
α-Amino Nitrile Intermediate for (S)-tert-LeucineAsymmetric Strecker Synthesis with crystallization-induced asymmetric transformation76-93% (of the diastereomerically pure nitrile)>99:1 dr(R)-phenylglycine amide, pivaldehyde, NaCN, water[1][2]
D-ValineStrecker synthesis followed by chemical resolution>45% (resolution yield)≥99% eeIsobutylaldehyde, NaCN, NH3, dibenzoyl-L-tartaric acid (resolving agent)[Patent CN102070473B]

Table 2: Biocatalytic Synthesis of D-Amino Acids

D-Amino AcidMethodYieldEnantiomeric ExcessKey Biocatalyst(s) & ConditionsReference
D-PhenylalanineStereoinversion of L-PhenylalanineQuantitative>99% eeE. coli expressing L-amino acid deaminase (LAAD) and meso-diaminopimelate D-dehydrogenase (m-DAPDH), with formate dehydrogenase for cofactor regeneration[3]
D-4-FluorophenylalanineDeracemization of DL-4-Fluorophenylalanine84% (isolated)>99% eeWhole-cell system with Proteus mirabilis LAAD and an engineered D-amino acid aminotransferase[4]
Various D-Phenylalanine DerivativesDeracemization or Stereoinversion90% to >99% conversion90% to >99% eeWhole-cell system with P. mirabilis LAAD and an engineered D-amino acid aminotransferase[4]
D-HomoalanineDeracemization of DL-Homoalanine97% (485 mM from 500 mM)>99% eeWhole-cell reaction with D-amino acid oxidase and ω-transaminase in a biphasic system[5]

Experimental Protocols

Chemical Synthesis: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol is based on a crystallization-induced asymmetric transformation using a chiral auxiliary.[1][2]

Step 1: Synthesis of the Diastereomerically Pure α-Amino Nitrile

  • To a solution of (R)-phenylglycine amide hydrochloride (1 equivalent) and pivaldehyde (1 equivalent) in water, add a 30% aqueous solution of sodium cyanide (1 equivalent).

  • Stir the mixture at room temperature. The product, the (R,S)-α-amino nitrile, will selectively precipitate out of the solution.

  • The precipitation of one diastereomer drives the equilibrium in the solution towards its formation, resulting in a high diastereomeric excess.

  • After stirring for an extended period (e.g., 96 hours), filter the solid precipitate and wash it to obtain the nearly diastereomerically pure (dr > 99:1) α-amino nitrile.

Step 2: Hydrolysis to (S)-tert-Leucine

  • Suspend the purified (R,S)-α-amino nitrile in 6N hydrochloric acid.

  • Heat the mixture at 100°C to hydrolyze both the nitrile and the amide functionalities.

  • After the reaction is complete, cool the mixture and isolate the (S)-tert-leucine. This can be achieved through standard workup procedures, which may include ion-exchange chromatography or crystallization.

Biocatalytic Synthesis: Stereoinversion of L-Phenylalanine to D-Phenylalanine

This protocol describes a whole-cell biocatalytic cascade for the synthesis of D-phenylalanine.[3]

Step 1: Preparation of Whole-Cell Biocatalysts

  • Prepare two separate cultures of E. coli, one engineered to express L-amino acid deaminase (LAAD) from Proteus mirabilis and the other engineered to express a meso-diaminopimelate D-dehydrogenase (m-DAPDH) and a formate dehydrogenase (for NADPH regeneration).

  • Grow the cultures under appropriate conditions (e.g., in a suitable growth medium at 37°C) and induce protein expression.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer). The resulting cell pellets are the whole-cell biocatalysts.

Step 2: One-Pot Biocatalytic Reaction

  • In a reaction vessel, prepare a solution containing L-phenylalanine (e.g., 10 mM), sodium formate (e.g., 20 mM as a co-substrate for the dehydrogenase), and NADP+ (e.g., 1 mM as a cofactor) in a suitable buffer.

  • Add the prepared whole-cell biocatalysts (both the LAAD-expressing and the m-DAPDH/formate dehydrogenase-expressing cells) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by analyzing samples for the consumption of L-phenylalanine and the formation of D-phenylalanine using chiral HPLC.

  • Once the reaction reaches completion (quantitative conversion), separate the cells from the reaction mixture by centrifugation.

  • The supernatant contains the D-phenylalanine product, which can be purified using standard methods like ion-exchange chromatography.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the workflows for the chemical and biocatalytic synthesis of D-amino acids.

Chemical_Synthesis_Workflow cluster_strecker Asymmetric Strecker Synthesis Aldehyde Aldehyde/Ketone Iminium Chiral Imine/ Iminium Ion Aldehyde->Iminium ChiralAux Chiral Auxiliary (e.g., (R)-phenylglycine amide) ChiralAux->Iminium NaCN Cyanide Source (e.g., NaCN) NaCN->Iminium Nitrile Diastereomerically Enriched α-Amino Nitrile Iminium->Nitrile Crystallization-Induced Asymmetric Transformation Hydrolysis Acid Hydrolysis (e.g., 6N HCl, 100°C) Nitrile->Hydrolysis DAminoAcid D-Amino Acid Hydrolysis->DAminoAcid

Caption: Workflow of an Asymmetric Strecker Synthesis.

Biocatalytic_Synthesis_Workflow cluster_biocatalysis Biocatalytic Stereoinversion Cascade LAminoAcid L-Amino Acid LAAD L-Amino Acid Deaminase (Whole-cell biocatalyst) LAminoAcid->LAAD KetoAcid α-Keto Acid LAAD->KetoAcid DAADH D-Amino Acid Dehydrogenase (Whole-cell biocatalyst) KetoAcid->DAADH DAminoAcid D-Amino Acid DAADH->DAminoAcid Cofactor NADPH Regeneration (e.g., Formate Dehydrogenase) DAADH->Cofactor Cofactor->DAADH

Caption: Biocatalytic cascade for D-amino acid synthesis.

Conclusion

Both chemical and biocatalytic methods offer viable routes to D-amino acids, each with distinct advantages and disadvantages.

Chemical synthesis , particularly modern asymmetric methods, provides a high degree of versatility and can be applied to a broad range of substrates. The development of techniques like crystallization-induced asymmetric transformations has overcome the 50% yield limitation of classical resolution, offering a pathway to high enantiomeric purity and good yields. However, these methods can still require harsh reaction conditions and the use of toxic reagents.

Biocatalytic synthesis stands out for its exceptional stereoselectivity, mild reaction conditions, and environmental friendliness. The use of engineered enzymes in whole-cell systems simplifies the process by enabling one-pot cascade reactions and in situ cofactor regeneration. While enzyme specificity can be a limitation, ongoing advances in protein engineering are continuously expanding the substrate scope of biocatalysts.

For researchers and drug development professionals, the choice between these methods will depend on factors such as the specific D-amino acid target, scalability requirements, cost considerations, and the importance of "green chemistry" principles. For the synthesis of D-amino acids that are accessible via known enzymatic routes, biocatalysis often presents a more efficient and sustainable option. For novel D-amino acids where a suitable enzyme has not yet been identified or engineered, chemical synthesis remains an indispensable tool.

References

A Comparative Guide to the Production of Enantiomerically Pure D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Phenylalanine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including antibiotics, antidiabetic drugs, and chemotherapeutic agents.[1][2] Its stereochemistry is critical for biological activity, necessitating the production of enantiomerically pure D-phenylalanine. This guide provides a comprehensive comparison of alternative methods for its synthesis, focusing on enzymatic, chemoenzymatic, and chemical approaches, supported by experimental data and detailed protocols.

Performance Comparison of D-Phenylalanine Production Methods

The selection of a production method for D-phenylalanine depends on various factors, including enantiomeric purity, yield, cost-effectiveness, and environmental impact. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different approaches.

MethodKey Enzyme/CatalystSubstrateEnantiomeric Excess (e.e.)Yield (%)Reference(s)
Enzymatic Methods
Asymmetric AminationEngineered D-Amino Acid Dehydrogenase (DAADH)Phenylpyruvic acid>99%97%[2]
Kinetic ResolutionPhenylalanine Ammonia-Lyase (PAL) from Rhodotorula glutinisDL-Phenylalanine>99%-[3]
DeracemizationPAL and L-amino acid deaminase (LAAD)Cinnamic acid derivatives96% - >99%71% - 80%[4][5][6]
Chemoenzymatic Methods
Dynamic Kinetic ResolutionPhenylalanine Ammonia Lyase (PAL) and a reducing agentp-Nitrocinnamic acid96%71%[4][6]
Chemical Methods
Asymmetric Transformation(2S, 3S)-Tartaric acid and salicylaldehydeDL-Phenylalanine98%69%[7]
Asymmetric HydrogenationRhodium-based chiral catalystN-acetyl dehydroamino-acid--[8]

Detailed Experimental Protocols

Enzymatic Asymmetric Amination using D-Amino Acid Dehydrogenase (DAADH)

This method utilizes an engineered D-amino acid dehydrogenase to catalyze the stereoselective reductive amination of a prochiral keto acid to the corresponding D-amino acid.

Experimental Workflow:

Caption: Workflow for enzymatic asymmetric amination.

Protocol:

  • Reaction Setup: In a temperature-controlled reactor, dissolve phenylpyruvic acid in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Addition of Cofactor and Enzyme: Add NADPH as the reducing equivalent and the engineered D-amino acid dehydrogenase. A co-factor regeneration system, such as glucose dehydrogenase and glucose, can be included to recycle NADP+ to NADPH.

  • Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 30°C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by analyzing samples using High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess of the product.

  • Work-up and Purification: Once the reaction is complete, terminate it by adding an acid (e.g., HCl). The product, D-phenylalanine, can be purified from the reaction mixture by methods such as ion-exchange chromatography.

Chemoenzymatic Deracemization using Phenylalanine Ammonia Lyase (PAL) and a Reducing Agent

This one-pot approach combines the enantioselective deamination of L-phenylalanine by PAL with the non-selective reduction of the intermediate imine to produce D-phenylalanine.[5]

Experimental Workflow:

Caption: Chemoenzymatic deracemization process.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the cinnamic acid derivative, phenylalanine ammonia lyase (PAL), L-amino acid deaminase (LAAD) from Proteus mirabilis, and a reducing agent such as ammonia-borane (NH₃BH₃) in a suitable buffer (e.g., ammonium carbonate buffer, pH 9.0).[6]

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 37°C) with agitation.

  • Process: The PAL catalyzes the addition of ammonia to the cinnamic acid derivative, forming a racemic mixture of D- and L-phenylalanine. The LAAD selectively oxidizes the L-enantiomer to the corresponding α-keto acid. This intermediate is then non-selectively reduced back to the racemic amino acid by the chemical reducing agent, leading to the accumulation of the D-enantiomer.[6]

  • Monitoring and Purification: Monitor the reaction by HPLC. After completion, the D-phenylalanine can be purified using standard techniques.

Chemical Asymmetric Transformation

This method involves the deracemization of DL-phenylalanine through the formation of a diastereomeric salt with a chiral resolving agent, followed by in-situ racemization of the undesired enantiomer.

Experimental Workflow:

Asymmetric Transformation DL-Phenylalanine DL-Phenylalanine Schiff Base Formation Schiff Base Formation DL-Phenylalanine->Schiff Base Formation Diastereomeric Salt Formation Diastereomeric Salt Formation Schiff Base Formation->Diastereomeric Salt Formation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Schiff Base Formation D-Phenylalanine Tartrate (Precipitate) D-Phenylalanine Tartrate (Precipitate) Diastereomeric Salt Formation->D-Phenylalanine Tartrate (Precipitate) Crystallization L-Phenylalanine (in solution) L-Phenylalanine (in solution) Diastereomeric Salt Formation->L-Phenylalanine (in solution) Racemization (2S, 3S)-Tartaric Acid (2S, 3S)-Tartaric Acid (2S, 3S)-Tartaric Acid->Diastereomeric Salt Formation D-Phenylalanine D-Phenylalanine D-Phenylalanine Tartrate (Precipitate)->D-Phenylalanine Base Treatment L-Phenylalanine (in solution)->DL-Phenylalanine

Caption: Asymmetric transformation of DL-phenylalanine.

Protocol:

  • Reaction Setup: A mixture of DL-phenylalanine, (2S, 3S)-tartaric acid, and salicylaldehyde is heated in propionic acid.[7]

  • Diastereomeric Salt Formation: The salicylaldehyde forms a Schiff base with the amino group of phenylalanine. This allows for the formation of a diastereomeric salt with the tartaric acid. The salt of D-phenylalanine with (2S, 3S)-tartaric acid is less soluble and precipitates out of the solution.

  • Racemization and Crystallization: The L-phenylalanine remaining in the solution is racemized in situ, allowing for a theoretical yield of over 50%. The precipitated D-phenylalanine (2S, 3S)-tartrate is collected by filtration.[7]

  • Liberation of D-Phenylalanine: The obtained D-phenylalanine (2S, 3S)-tartrate is treated with a base, such as triethylamine, in a solvent like ethanol to liberate the free D-phenylalanine.[7]

  • Purification: The final product is purified by crystallization.

Conclusion

The production of enantiomerically pure D-phenylalanine can be achieved through a variety of methods, each with its own advantages and disadvantages. Enzymatic methods, particularly those employing engineered enzymes, offer high enantioselectivity and yield under mild reaction conditions, presenting an environmentally friendly alternative to traditional chemical synthesis.[1][2] Chemoenzymatic approaches provide innovative one-pot solutions by combining the selectivity of enzymes with the efficiency of chemical reactions.[5] Chemical methods like asymmetric transformation remain viable options, especially for large-scale production, though they may involve harsher reaction conditions and the use of stoichiometric amounts of chiral auxiliaries.[7] The choice of the most suitable method will depend on the specific requirements of the application, including the desired scale of production, cost considerations, and regulatory constraints. Further research into enzyme engineering and process optimization will continue to enhance the efficiency and sustainability of D-phenylalanine production.

References

The D-Phenylalanine Advantage: A Comparative Guide to Enhanced Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is ongoing. The substitution of naturally occurring L-amino acids with their D-enantiomers, particularly D-phenylalanine, has emerged as a powerful strategy to enhance the biological activity and therapeutic potential of peptides. This guide provides an objective comparison of peptides containing D-phenylalanine derivatives with their L-counterparts and other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

The inclusion of D-phenylalanine into peptide sequences can profoundly influence their stability, receptor affinity, and overall biological activity, opening new avenues for the development of novel therapeutics with improved pharmacokinetic profiles.[1] One of the primary advantages is enhanced enzymatic stability, as peptides containing D-amino acids are more resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids.[1] This increased stability leads to a longer in vivo half-life. Furthermore, the bulky aromatic side chain of D-phenylalanine introduces unique conformational constraints and hydrophobic interactions that can significantly alter a peptide's bioactivity.[1]

Comparative Analysis of Biological Activity: Quantitative Data

The incorporation of D-phenylalanine can lead to significant improvements in binding affinity and biological potency across various applications, including opioid receptor modulation, and anticancer and antimicrobial therapies.

Opioid Receptor Binding Affinity

The substitution of L-amino acids with D-phenylalanine in opioid peptides can dramatically impact their binding affinity and selectivity for different opioid receptor subtypes (μ, δ, κ). While direct comparative Ki values for identical peptides with only L- vs D-Phe substitutions are not always available in single studies, the literature indicates that such substitutions are a key strategy in designing potent opioid receptor ligands. For instance, the cyclic opioid peptide analogue H-Tyr-D-Orn-Phe-Glu-NH2, which lacks significant receptor selectivity, was modified by substituting Phe with conformationally restricted phenylalanine analogues to enhance selectivity.[2] In contrast, another study showed that for the cyclic peptide H-Tyr-D-Orn-(D,L)-Atc-Glu-NH2 (where Atc is a phenylalanine analogue), both diastereoisomers had similar high potency, indicating a loss of stereospecificity with side chain restriction.[2] The following table presents data on various opioid peptides containing phenylalanine derivatives.

Peptide/CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
H-Bcp-Tic-Phe-Phe-OHδ0.605 ± 0.058[3]
H-Dbcp-Tic-Phe-Phe-OHδsubnanomolar[3]
H-Bcp-Tic-Phe-OHδsubnanomolar[3]
H-Dbcp-Tic-OHδ0.825 ± 0.107[3]
c[D-Trp-Phe-β-Ala-β-Ala]κsubnanomolar[4]
Anticancer Activity

The inclusion of D-phenylalanine in anticancer peptides (ACPs) can enhance their efficacy by increasing their hydrophobicity and affinity for cancer cell membranes, which often have a different lipid composition compared to normal cells.[1] Furthermore, the enhanced stability of D-amino acid-containing peptides makes them more resistant to degradation by proteases in the tumor microenvironment.[1]

PeptideCell LineIC50 (µM)Reference
FR8PMDA-MB-231 (Human Breast Cancer)< 10[5]
FR11PMDA-MB-231 (Human Breast Cancer)< 10[5]
Brevinin-2DYdA549 (Lung Cancer)2.975
Ranatuerin-2LbA549 (Lung Cancer)15.32
HXL131 (L-Phe dipeptide derivative)PC3 (Prostate Cancer)3.65 ± 0.39 (72h)[6]
Antimicrobial Activity

In antimicrobial peptides (AMPs), the replacement of L-amino acids with D-amino acids has been shown to maintain or even improve antimicrobial activity while significantly increasing resistance to proteolysis. This is a critical advantage for in vivo applications.

PeptideOrganismMIC (µM)Reference
VS1 (contains Phe)E. coli25[7]
VS1 analogs (increased length)E. coli5[7]
VS4 (Trp substitutions in VS1)S. aureus10[7]
VSD1 (dendrimer of VS1)E. coli1[7]
VSD1 (dendrimer of VS1)S. aureus5[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to assess the biological activity of peptides containing D-phenylalanine derivatives.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc-protected amino acids.

1. Resin Preparation:

  • Select an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[8]

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 1-2 hours in a reaction vessel.[8][9]

2. First Amino Acid Coupling:

  • Activate the C-terminal Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

  • Add the activated amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[8]

  • Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

3. Deprotection:

  • Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.[9]

  • Wash the resin thoroughly with DMF and DCM.

4. Subsequent Amino Acid Couplings:

  • Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.

5. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry.

Competitive Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity (Ki) of a test peptide for a specific opioid receptor subtype.

1. Reagent Preparation:

  • Prepare a cell membrane suspension from a cell line expressing the opioid receptor of interest.

  • Prepare a stock solution of a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-DAMGO for the μ-opioid receptor).

  • Prepare serial dilutions of the unlabeled test peptide.

  • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

2. Assay Setup (in a 96-well plate):

  • Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the cell membrane suspension.

  • Non-specific Binding: Add a high concentration of a known unlabeled ligand (e.g., naloxone), the radioligand, and the cell membrane suspension.

  • Competition: Add serial dilutions of the test peptide, the radioligand, and the cell membrane suspension.

3. Incubation:

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

4. Filtration:

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

5. Detection:

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

6. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

  • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

1. Reagent and Culture Preparation:

  • Prepare a stock solution of the test peptide in a suitable solvent.

  • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Culture the test microorganism overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension to the final inoculum concentration (typically 5 x 10⁵ CFU/mL).[11]

2. Assay Setup (in a 96-well microtiter plate):

  • Add a specific volume of CAMHB to all wells.

  • Perform a serial two-fold dilution of the test peptide across the wells, creating a range of concentrations.[12]

  • Include a positive control well (broth with bacteria, no peptide) and a negative control well (broth only).

3. Inoculation:

  • Add the standardized bacterial inoculum to each well (except the negative control).

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

5. MIC Determination:

  • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the peptide at which no visible growth is observed.[11]

MTT Assay for Anticancer Activity

This colorimetric assay assesses the cytotoxicity of a peptide by measuring the metabolic activity of cells.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in a suitable medium.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[1][13]

2. Peptide Treatment:

  • Prepare serial dilutions of the test peptide in the cell culture medium.

  • Remove the old medium from the cells and add the peptide dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

3. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1][14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][13]

4. Solubilization of Formazan:

  • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[15]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of the peptide that causes a 50% reduction in cell viability).

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways affected by these peptides and the experimental processes used to study them is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

G-protein coupled receptor (GPCR) signaling pathway.

opioid_receptor_signaling Opioid_Agonist Opioid Agonist (e.g., D-Phe Peptide) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α-subunit inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels βγ-subunit modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channel Ion_Channels->Ca_Channel Inhibits Ca²⁺ influx K_Channel Ion_Channels->K_Channel Activates K⁺ efflux Ca_Channel->Analgesia K_Channel->Analgesia

Simplified opioid receptor signaling pathway.

caspase_dependent_apoptosis Anticancer_Peptide Anticancer Peptide (D-Phe derivative) Mitochondrial_Stress Mitochondrial Stress Anticancer_Peptide->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Apaf_1 Apaf-1 Cytochrome_c_Release->Apaf_1 Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Activation Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Intrinsic caspase-dependent apoptosis pathway.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_with_Peptide Treat Cells with Peptide (Serial Dilutions) Incubate_24h->Treat_with_Peptide Incubate_Treatment Incubate (e.g., 48h) Treat_with_Peptide->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570nm) Solubilize->Measure_Absorbance Data_Analysis Data Analysis (Calculate IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Experimental workflow for the MTT assay.

Conclusion

The incorporation of D-phenylalanine into peptide sequences is a versatile and powerful strategy for the development of novel therapeutics. This approach can lead to enhanced enzymatic stability, modulated receptor interactions, and improved pharmacokinetic profiles. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers and drug developers interested in harnessing the potential of D-phenylalanine-containing peptides. Further exploration of structure-activity relationships and the application of these peptides in various disease models will continue to drive innovation in this exciting field.

References

A Comparative Guide to N-Chloroacetyl-L-phenylalanine and N-Chloroacetyl-D-phenylalanine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-L-phenylalanine and N-Chloroacetyl-D-phenylalanine are synthetic derivatives of the essential amino acid phenylalanine. As stereoisomers, they share the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms around the chiral alpha-carbon. This seemingly subtle difference can have profound implications for their interaction with the chiral environment of biological systems, such as enzymes and receptors. This guide provides an objective comparison of these two enantiomers, drawing upon available experimental data for related compounds to infer their likely differential biological activities, and outlines experimental protocols for their direct comparison.

Physicochemical Properties

Both enantiomers are derivatives of phenylalanine, prepared by the N-acylation of the respective L- or D-phenylalanine with chloroacetyl chloride.[1]

PropertyN-Chloroacetyl-L-phenylalanineN-Chloroacetyl-D-phenylalanine
Molecular Formula C₁₁H₁₂ClNO₃C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol 241.67 g/mol
Stereochemistry L- (or S-) configurationD- (or R-) configuration
Appearance White to off-white solidWhite to off-white solid
General Use Peptide synthesis, enzyme studiesEnzyme inhibitor development, peptide therapeutics

Postulated Biological Activity and Performance: A Stereochemical Perspective

The primary difference in the biological performance of N-Chloroacetyl-L-phenylalanine and N-Chloroacetyl-D-phenylalanine is expected to arise from their stereochemistry.

Enzyme Inhibition

The N-chloroacetyl group is a reactive moiety that can act as an alkylating agent, making these compounds potential irreversible enzyme inhibitors by forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site.

  • N-Chloroacetyl-L-phenylalanine : Given that most enzymes in mammalian systems have evolved to recognize L-amino acids, it is probable that N-Chloroacetyl-L-phenylalanine would be a more potent inhibitor of enzymes that specifically bind L-phenylalanine or related L-amino acids. For instance, studies on other N-acyl-L-amino acid derivatives, such as N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), have demonstrated inhibition of enzymes like chymotrypsin and the transcription factor NF-κB by targeting specific cysteine residues.[2] Similarly, N-ω-chloroacetyl-L-ornithine has been shown to be a competitive inhibitor of ornithine decarboxylase, highlighting the potential for N-chloroacetylated L-amino acids to act as enzyme inhibitors.[3]

  • N-Chloroacetyl-D-phenylalanine : The D-enantiomer would be expected to be a weaker inhibitor of enzymes that are specific for L-phenylalanine. However, it could potentially inhibit enzymes that recognize D-amino acids, which are more common in bacteria, or it might exhibit inhibitory activity against enzymes with less stringent stereochemical requirements. D-amino acids can also be of interest in developing peptide-based therapeutics that are resistant to degradation by proteases.[1]

Pharmacokinetics and Bioavailability

The absorption, distribution, metabolism, and excretion (ADME) of these compounds are likely to be stereoselective.

  • N-Chloroacetyl-L-phenylalanine : Based on studies with unmodified phenylalanine, the L-enantiomer is expected to be more readily transported across biological membranes by amino acid transporters. Research on the nasal absorption of L- and D-phenylalanine in rats showed that L-phenylalanine has a significantly higher absolute bioavailability (96.3%) compared to D-phenylalanine (35.2%), a difference attributed to the large neutral amino acid (LNAA) carrier system's preference for the L-isomer.[4] This suggests that N-Chloroacetyl-L-phenylalanine would likely have greater systemic exposure than its D-counterpart following administration.

  • N-Chloroacetyl-D-phenylalanine : Conversely, the D-enantiomer is expected to be less efficiently absorbed and transported, leading to lower bioavailability.[4]

The following table summarizes the expected differences based on these principles.

ParameterN-Chloroacetyl-L-phenylalanineN-Chloroacetyl-D-phenylalanineRationale
Enzyme Inhibition Likely more potent against L-amino acid specific enzymesLikely less potent against L-amino acid specific enzymesEnzymes in mammalian systems are highly stereoselective for L-amino acids.
Bioavailability Expected to be higherExpected to be lowerAmino acid transporters, such as the LNAA carrier, show a strong preference for L-enantiomers, leading to more efficient absorption of the L-form.[4]
Metabolism More likely to be a substrate for metabolic enzymesLess likely to be recognized by metabolic enzymesMetabolic pathways are generally stereospecific for L-amino acids.
Cellular Uptake Expected to be more efficientExpected to be less efficientMediated by stereoselective amino acid transport systems.

Experimental Protocols

To empirically determine the differential biological activities of N-Chloroacetyl-L-phenylalanine and N-Chloroacetyl-D-phenylalanine, the following experimental protocols are proposed.

In Vitro Enzyme Inhibition Assay (Example: Chymotrypsin)

This protocol describes a method to compare the inhibitory potential of the two enantiomers against a model serine protease, chymotrypsin, which has a preference for aromatic amino acid residues.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)

  • N-Chloroacetyl-L-phenylalanine

  • N-Chloroacetyl-D-phenylalanine

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the substrate and inhibitors (N-Chloroacetyl-L-phenylalanine and N-Chloroacetyl-D-phenylalanine) in DMSO.

  • In a 96-well plate, add varying concentrations of each inhibitor to the wells. Include a control group with DMSO only.

  • Add the chymotrypsin solution to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for any covalent modification to occur.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC₅₀ value for each enantiomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (Example: MTT Assay)

This protocol can be used to assess and compare the cytotoxic effects of the two enantiomers on a selected cell line (e.g., a cancer cell line).

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • N-Chloroacetyl-L-phenylalanine

  • N-Chloroacetyl-D-phenylalanine

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of N-Chloroacetyl-L-phenylalanine and N-Chloroacetyl-D-phenylalanine in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the plates for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value for each enantiomer.

Visualizations

Logical Relationship of Stereochemistry to Biological Activity

G cluster_0 Compound Stereochemistry cluster_1 Biological System (Chiral) cluster_2 Biological Outcome L-Enantiomer L-Enantiomer Enzymes Enzymes L-Enantiomer->Enzymes High Specificity Transporters Transporters L-Enantiomer->Transporters High Specificity D-Enantiomer D-Enantiomer D-Enantiomer->Enzymes Low Specificity D-Enantiomer->Transporters Low Specificity High Affinity/Activity High Affinity/Activity Enzymes->High Affinity/Activity Low Affinity/Activity Low Affinity/Activity Enzymes->Low Affinity/Activity Transporters->High Affinity/Activity Transporters->Low Affinity/Activity Receptors Receptors

Caption: Stereoselectivity in Biological Interactions.

Proposed Experimental Workflow for Comparison

G start Start: Synthesize/Acquire Enantiomers l_phenylalanine N-Chloroacetyl-L-phenylalanine start->l_phenylalanine d_phenylalanine N-Chloroacetyl-D-phenylalanine start->d_phenylalanine enzyme_assay In Vitro Enzyme Inhibition Assay l_phenylalanine->enzyme_assay cell_assay In Vitro Cell Viability Assay l_phenylalanine->cell_assay pk_study In Vivo Pharmacokinetic Study l_phenylalanine->pk_study d_phenylalanine->enzyme_assay d_phenylalanine->cell_assay d_phenylalanine->pk_study ic50_enzyme Determine IC50 (Enzyme) enzyme_assay->ic50_enzyme ic50_cell Determine IC50 (Cells) cell_assay->ic50_cell bioavailability Determine Bioavailability pk_study->bioavailability comparison Comparative Analysis ic50_enzyme->comparison ic50_cell->comparison bioavailability->comparison

Caption: Workflow for Comparative Biological Evaluation.

Conclusion

The stereochemical difference between N-Chloroacetyl-L-phenylalanine and N-Chloroacetyl-D-phenylalanine is predicted to be a critical determinant of their biological activity. Based on the established principles of stereoselectivity in biological systems, the L-enantiomer is expected to exhibit greater interaction with mammalian enzymes and transporters, likely resulting in higher potency as an enzyme inhibitor and greater bioavailability. The D-enantiomer, while expected to be less active in these contexts, may offer advantages in specific applications, such as in the development of protease-resistant peptides or as a probe for non-mammalian or less stereospecific biological targets. The provided experimental protocols offer a framework for the direct, quantitative comparison of these two compounds, which is essential for their informed application in research and drug development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Chloroacetyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of N-Chloroacetyl-D-phenylalanine, a compound commonly used in pharmaceutical development and peptide chemistry. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with waste disposal regulations.

N-Chloroacetyl-D-phenylalanine is classified as a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Safety Data Summary

A comprehensive understanding of a substance's properties is the foundation of safe handling and disposal. The following table summarizes the key hazard information for N-Chloroacetyl-D-phenylalanine.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritation[1][2]
Eye Irritation (Category 2)Exclamation MarkWarningH319: Causes serious eye irritation[1][2]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling N-Chloroacetyl-D-phenylalanine, the following personal protective equipment is mandatory:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye protection or face protection.[1][2]

  • Lab Coat: A standard lab coat should be worn to prevent skin contact.

Step-by-Step Disposal Procedure

The proper disposal of N-Chloroacetyl-D-phenylalanine, whether as a pure substance or in contaminated materials, must follow a structured procedure to ensure safety and regulatory compliance. Disposal should always be conducted in accordance with local and national regulations, and it is recommended to entrust the final disposal to a licensed waste disposal company.[1]

For Spills:

  • Evacuate and Ventilate: In the event of a spill, ensure the area is well-ventilated.

  • Containment: Prevent further spread of the material.

  • Collection: Carefully vacuum, sweep up, or absorb the spilled material with an inert substance.[2]

  • Containerization: Place the collected material into a suitable, labeled disposal container.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Consult Regulations: Refer to local regulations for the final disposal of the contained waste.[2]

For Unused Product and Contaminated Packaging:

Disposal of unused N-Chloroacetyl-D-phenylalanine and its contaminated packaging must also adhere to local and national regulations.[1]

The following diagram outlines the general workflow for the proper disposal of N-Chloroacetyl-D-phenylalanine.

cluster_prep Preparation cluster_disposal Disposal Workflow cluster_spill Spill Response ppe Wear Appropriate PPE (Gloves, Eye Protection) start Identify Waste for Disposal (Unused Product, Contaminated Material, Spill) container Place in a Labeled, Suitable Disposal Container start->container Package Waste storage Store Temporarily in a Designated Hazardous Waste Area container->storage Secure Storage disposal_company Entrust to a Licensed Waste Disposal Company storage->disposal_company Final Disposal end Disposal Complete disposal_company->end spill Spill Occurs contain Contain the Spill spill->contain collect Collect with Inert Material contain->collect collect->container

Caption: Disposal workflow for N-Chloroacetyl-D-phenylalanine.

Handling and Storage Precautions

To minimize the generation of waste and prevent accidental exposure, proper handling and storage procedures are essential:

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only with adequate ventilation.[2]

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of N-Chloroacetyl-D-phenylalanine, fostering a secure and compliant laboratory environment.

References

Safeguarding Your Research: A Guide to Handling N-Chloroacetyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the cornerstone of scientific advancement and personal safety. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of N-Chloroacetyl-D-phenylalanine, ensuring a secure laboratory environment.

N-Chloroacetyl-D-phenylalanine is recognized as a chemical that causes skin and serious eye irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is the first line of defense against chemical hazards. The following table summarizes the required equipment when handling N-Chloroacetyl-D-phenylalanine.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For prolonged contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fully buttoned.
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

Operational Plan: Step-by-Step Handling Protocol

A meticulous and consistent workflow is critical for safe and effective research. The following protocol outlines the essential steps for handling N-Chloroacetyl-D-phenylalanine.

1. Pre-Handling Preparations:

  • Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

  • Ensure that an eyewash station and safety shower are unobstructed and readily accessible.

  • Don all required personal protective equipment as detailed in the table above.

2. Handling the Solid Compound:

  • All manipulations of solid N-Chloroacetyl-D-phenylalanine should be performed within a certified chemical fume hood to prevent the inhalation of any airborne particles.

  • When weighing the compound, use a tared, sealed container to minimize dust generation.

  • Avoid all direct skin and eye contact with the solid. Use clean, dry spatulas for all transfers.

3. Solution Preparation:

  • When dissolving the compound, slowly add the solid to the solvent to avoid splashing.

  • If the dissolution process is exothermic, utilize an ice bath to control the temperature of the solution.

  • Ensure that the container is clearly and accurately labeled with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

4. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Carefully remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.

  • Wash hands and forearms thoroughly with soap and water after the handling procedure is complete.

Emergency and Disposal Protocols

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

SituationProtocol
Skin Contact Immediately flush the affected skin with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Immediately and cautiously rinse the eyes with water for several minutes.[1] If present and easy to do, remove contact lenses. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1]
Spills For small spills, dampen the solid material with water and transfer it to a suitable container for disposal.[4] Use absorbent paper dampened with water to clean up any remaining material.[4] Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[4]
Disposal Dispose of N-Chloroacetyl-D-phenylalanine and any contaminated materials in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[2] Do not allow the product to enter drains, waterways, or soil.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of N-Chloroacetyl-D-phenylalanine.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Assemble Equipment prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Weigh Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store for Licensed Disposal disp2->disp3 em_skin Skin Contact em_eye Eye Contact em_spill Spill

Caption: Workflow for handling N-Chloroacetyl-D-phenylalanine.

References

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N-Chloroacetyl-D-phenylalanine

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